1-(Methoxymethyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQMCHQUKZMCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651013 | |
| Record name | 1-(Methoxymethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67567-55-9 | |
| Record name | 1-(Methoxymethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methoxymethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
In the landscape of contemporary drug discovery and fine chemical synthesis, the cyclopropane ring has emerged as a uniquely valuable structural motif.[1][2] Its inherent ring strain and rigid conformation offer a powerful tool for medicinal chemists to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2] this compound (CAS No: 100683-08-7) is a bifunctional building block that strategically combines the conformational constraints of the cyclopropane ring with the synthetic versatility of a carboxylic acid and the modifying influence of a methoxymethyl substituent. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its core properties can be summarized based on available information and predictive models.[3] This data provides a foundational understanding for its handling, characterization, and application in synthetic workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| CAS Number | 100683-08-7 | [3] |
| Appearance | Liquid | |
| InChI Key | KXQMCHQUKZMCFQ-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
Due to the limited availability of public experimental spectra, the following data is based on validated computational predictions to serve as a reference for researchers.[3]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~3.4 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.3 | Singlet | 2H | Methylene (-CH₂-) |
| ~1.0-1.2 | Multiplet | 2H | Cyclopropane (-CH₂-) |
| ~0.8-1.0 | Multiplet | 2H | Cyclopropane (-CH₂-) |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~2950 | Medium | C-H Stretch | Methoxy & Cyclopropane |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid |
| ~1100 | Strong | C-O Stretch | Ether |
Synthesis and Mechanistic Considerations
The synthesis of 1-substituted cyclopropanecarboxylic acids can be approached through several established routes. A plausible and efficient pathway for this compound involves the cyclopropanation of a suitable alkene followed by hydrolysis.
Proposed Synthetic Pathway
A logical synthetic approach starts with the reaction of 2-(methoxymethyl)acrylonitrile with a carbene source, followed by hydrolysis of the nitrile to the carboxylic acid. This method leverages commercially available starting materials and well-understood reaction mechanisms.
References
An In-Depth Technical Guide to 1-(Methoxymethyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
1-(Methoxymethyl)cyclopropanecarboxylic acid (CAS No. 67567-55-9) is a valuable and versatile building block in modern medicinal chemistry. The strategic incorporation of the cyclopropane motif into drug candidates can significantly enhance their pharmacological profiles by imparting conformational rigidity, improving metabolic stability, and modulating physicochemical properties. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will detail its physicochemical properties, provide a robust and scalable synthetic protocol, discuss its characterization, and explore its application as a key intermediate in the synthesis of advanced therapeutic agents, such as leukotriene C4 synthase inhibitors.
Table of Contents
-
Introduction: The Strategic Importance of the Cyclopropane Moiety in Medicinal Chemistry
-
Physicochemical and Structural Properties
-
Synthesis of this compound
-
3.1. Retrosynthetic Strategy
-
3.2. Detailed Synthetic Protocol
-
Step 1: Synthesis of Ethyl 2-(methoxymethyl)acrylate
-
Step 2: Cyclopropanation to Ethyl 1-(methoxymethyl)cyclopropanecarboxylate
-
Step 3: Hydrolysis to this compound
-
-
3.3. Purification and Characterization
-
-
Applications in Drug Development: A Case Study on Leukotriene C4 Synthase Inhibitors
-
Safe Handling and Storage
-
References
Introduction: The Strategic Importance of the Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a highly sought-after structural motif in contemporary drug design. Its inherent ring strain and unique electronic properties confer a pseudo-double bond character, while its rigid structure provides a level of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The cyclopropyl group is often employed as a bioisostere for other functionalities, such as gem-dimethyl groups or alkynes, allowing for the fine-tuning of a molecule's metabolic stability, lipophilicity, and other pharmacokinetic properties. This compound is a particularly useful building block, as its carboxylic acid and methoxymethyl substituents offer versatile handles for further synthetic elaboration, making it a key component in the construction of complex and innovative therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic and medicinal chemistry.
| Property | Value |
| CAS Number | 67567-55-9 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| Appearance | Likely a colorless liquid or low-melting solid |
| Purity | Typically ≥95% |
| Synonyms | 1-(methoxymethyl)cyclopropane-1-carboxylic acid |
Key Structural Features:
-
Quaternary Center: The C1 carbon of the cyclopropane ring is a quaternary center, providing a fixed point for the attachment of the functional groups.
-
Functional Handles: The carboxylic acid is amenable to a wide array of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry. The methoxymethyl ether is generally stable under a variety of reaction conditions.
-
Conformational Rigidity: The cyclopropane scaffold restricts the rotational freedom of the attached groups, which can be leveraged to design molecules with a predefined three-dimensional shape for optimal interaction with a biological target.
Synthesis of this compound
The synthesis of this compound can be achieved through a reliable, multi-step process.
Retrosynthetic Strategy
A logical retrosynthetic approach begins with the target acid and disconnects it back to readily available starting materials. The key transformations are hydrolysis of an ester, and a cyclopropanation reaction.
Caption: Retrosynthetic pathway for this compound.
Detailed Synthetic Protocol
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the target compound.
Step 1: Synthesis of Ethyl 2-(methoxymethyl)acrylate
This step involves the conversion of the more readily available ethyl 2-(hydroxymethyl)acrylate to its corresponding methyl ether. This can be achieved via an initial bromination followed by a Williamson ether synthesis.
Caption: Two-step synthesis of the cyclopropanation precursor.
-
Procedure (Step 1a): To a solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether at -10 °C, add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Quench the reaction with water at -10 °C and extract the product with hexane. The organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl 2-(bromomethyl)acrylate.
-
Procedure (Step 1b): To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add the crude ethyl 2-(bromomethyl)acrylate (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl 2-(methoxymethyl)acrylate, which can be purified by distillation.
Step 2: Cyclopropanation to Ethyl 1-(methoxymethyl)cyclopropanecarboxylate
The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes. The Furukawa modification, using diethylzinc, is often preferred for its reproducibility.
Caption: Simmons-Smith cyclopropanation of the acrylate precursor.
-
Procedure: To a solution of ethyl 2-(methoxymethyl)acrylate (1.0 eq) in anhydrous dichloromethane at 0 °C, add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise. To this mixture, add diiodomethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Procedure: To a solution of ethyl 1-(methoxymethyl)cyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 3:1), add an excess of lithium hydroxide or sodium hydroxide (2-3 eq). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify to a pH of ~2 with dilute hydrochloric acid. Extract the product with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Purification and Characterization
The final product can be purified by recrystallization or column chromatography if necessary. Comprehensive characterization is crucial to confirm the structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.3 ppm), the methylene protons of the methoxymethyl group (singlet or AB quartet, ~3.4-3.6 ppm), and the diastereotopic methylene protons of the cyclopropane ring (multiplets, ~0.8-1.5 ppm). The carboxylic acid proton will be a broad singlet at lower field. |
| ¹³C NMR | Resonances for the carbonyl carbon (~175-180 ppm), the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropane ring and the methoxymethyl group, and the methoxy carbon (~59 ppm). |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (130.14 g/mol ). |
| IR Spec. | Characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-O stretching vibrations for the ether and carboxylic acid. |
Applications in Drug Development: A Case Study on Leukotriene C4 Synthase Inhibitors
Leukotriene C4 synthase (LTC4S) is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in asthma and other inflammatory diseases. Consequently, inhibitors of LTC4S are attractive candidates for the development of novel anti-inflammatory and anti-asthmatic drugs.
A notable example of a potent and orally bioavailable LTC4S inhibitor is AZD9898. The discovery of this clinical candidate highlights the importance of the cyclopropane scaffold in achieving the desired pharmacological profile. While the exact structure of the cyclopropane-containing fragment in AZD9898 is (1S,2S)-cyclopropane-1,2-dicarboxylic acid, the use of related building blocks like this compound is a common strategy in the lead optimization phase of drug discovery. The methoxymethyl group can be used to probe specific interactions within the enzyme's active site or to modulate the molecule's overall physicochemical properties. The synthetic accessibility of this compound and its derivatives makes it a valuable tool for medicinal chemists exploring this and other therapeutic targets.
Safe Handling and Storage
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique structural features, including a conformationally restricted cyclopropane ring and versatile functional groups, make it an attractive component for the design of novel therapeutics. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its potential applications in drug discovery and development. The case study of leukotriene C4 synthase inhibitors underscores the value of such cyclopropane-containing scaffolds in addressing challenging therapeutic targets.
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Methoxymethyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(methoxymethyl)cyclopropanecarboxylic acid (CAS No: 67567-55-9). As a substituted cyclopropane, this molecule possesses a unique three-dimensional architecture that is of significant interest in medicinal chemistry and materials science. This document synthesizes theoretical principles with data inferred from related compounds to offer insights into its synthesis, spectroscopic signature, and spatial arrangement. The inherent ring strain and the electronic interplay of the methoxymethyl and carboxylic acid substituents dictate its chemical behavior and potential as a versatile building block.
Introduction
Substituted cyclopropanes are a class of molecules that have garnered considerable attention in the field of drug discovery and development. The cyclopropane ring, a three-membered carbocycle, imparts a high degree of conformational rigidity and a unique electronic character to the molecules in which it is incorporated. These features can lead to enhanced binding affinity to biological targets, improved metabolic stability, and desirable pharmacokinetic properties. This compound is a bifunctional molecule that combines the structural rigidity of the cyclopropane core with the chemical reactivity of a carboxylic acid and the ether functionality of the methoxymethyl group. Understanding the nuanced details of its molecular structure and preferred conformation is paramount for its effective utilization in the design of novel therapeutics and advanced materials.
Molecular Structure and Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] The core of the molecule is a cyclopropane ring, which is substituted at the C1 position with both a carboxylic acid group and a methoxymethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67567-55-9 | [2][3][4][5][6] |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3][5][6] |
| Molecular Weight | 130.14 g/mol | [1][5] |
| Boiling Point | 211.8°C at 760 mmHg | [2] |
| Density | 1.206 g/cm³ | [2] |
| Flash Point | 87°C | [2] |
| Refractive Index | 1.485 | [2] |
The molecular structure can be visualized as follows:
Caption: 2D Molecular Structure of this compound.
Conformational Analysis
The conformational preferences of this compound are primarily governed by the interactions between the substituents on the rigid cyclopropane ring. The high degree of s-character in the C-C bonds of the cyclopropane ring gives it some resemblance to a double bond. When π-acceptor substituents, such as a carboxylic acid, are attached to a cyclopropane ring, there is a tendency for the substituent to adopt a conformation that allows for maximum overlap between the cyclopropane's Walsh orbitals and the π-system of the substituent.[7] This typically results in a bisected conformation where the plane of the substituent is perpendicular to the plane of the cyclopropane ring.
For this compound, the carboxylic acid group is expected to favor this bisected conformation. The methoxymethyl group, with its rotatable C-C and C-O bonds, will have more conformational flexibility. However, steric hindrance between the methoxymethyl group and the carboxylic acid group will likely influence the preferred rotamers. Computational studies on substituted cyclopropanes have shown that both electronic and steric effects play a crucial role in determining the final geometry.[8]
Caption: Key drivers of molecular conformation in this compound.
Synthesis
Proposed Synthetic Workflow
A potential route could start from an allylic alcohol, which is first protected and then subjected to a cyclopropanation reaction. Subsequent deprotection and oxidation would yield the target carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol (Adapted from related syntheses)
The following protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Protection: To a solution of the starting allylic alcohol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group (e.g., a silyl ether) and a catalyst (e.g., imidazole). Stir the reaction at room temperature until complete conversion is observed by TLC.
-
Cyclopropanation: The protected alkene is then subjected to a cyclopropanation reaction. This can be achieved using various methods, such as the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) or by using a diazo compound in the presence of a rhodium or copper catalyst.
-
Deprotection: The protecting group is removed under appropriate conditions. For example, a silyl ether can be cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Oxidation: The resulting primary alcohol is oxidized to the carboxylic acid. A variety of oxidizing agents can be employed, such as Jones reagent (chromium trioxide in sulfuric acid) or a two-step Swern oxidation followed by a Pinnick oxidation.
-
Purification: The final product is purified by techniques such as column chromatography or distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental data for this compound, the following spectroscopic information is predicted based on data from closely related compounds, such as 1-methoxycyclopropanecarboxylic acid.[9]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~3.5 | Singlet | 3H | Methoxymethyl (-OCH₃) |
| ~3.4 | Singlet | 2H | Methoxymethyl (-CH₂-) |
| ~1.0-1.5 | Multiplet | 4H | Cyclopropane (-CH₂CH₂-) |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~175-180 | Carboxylic Acid (-COOH) |
| ~70-75 | Methoxymethyl (-CH₂-) |
| ~55-60 | Methoxymethyl (-OCH₃) |
| ~20-25 | Cyclopropane C1 |
| ~10-15 | Cyclopropane C2/C3 |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~2950 | Medium | C-H Stretch | Methoxymethyl & Cyclopropane |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid |
| ~1100 | Strong | C-O Stretch | Ether |
Mass Spectrometry
In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 130. Common fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, or cleavage of the cyclopropane ring.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. The rigid cyclopropane scaffold can serve as a non-classical bioisostere for other chemical groups, helping to improve potency and selectivity while maintaining favorable physicochemical properties. The carboxylic acid and ether functionalities provide handles for further chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. While experimental data on its conformation and spectroscopic properties are limited, a thorough understanding of its structure can be inferred from theoretical principles and data from analogous compounds. This guide provides a foundational understanding of this molecule, which should serve as a valuable resource for researchers working to unlock its full potential in the development of new chemical entities.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 1-(methoxymethyl)cyclopropane-1-carboxylic acid;67567-55-9, CasNo.67567-55-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]
- 5. This compound - CAS:67567-55-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound - CAS:67567-55-9 - 孚可科技(上海)有限公司 [forcbio.com]
- 7. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Novel Cyclopropane Carboxylic Acids
Abstract
The cyclopropane ring, a small yet powerful structural motif, is a cornerstone in modern drug discovery. Its unique conformational constraints and electronic properties are frequently exploited by medicinal chemists to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][2] Cyclopropane carboxylic acids, in particular, serve as versatile building blocks for a vast array of complex molecular architectures. This guide provides an in-depth exploration of robust and innovative synthetic pathways to access these valuable compounds. Moving beyond a simple recitation of methods, we delve into the mechanistic underpinnings, strategic considerations, and practical execution of key transformations, offering field-proven insights for researchers, chemists, and drug development professionals.
The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropane ring into a drug candidate is a deliberate strategic choice aimed at solving specific pharmacological challenges. The rigid, three-membered ring can lock flexible molecules into a bioactive conformation, enhancing binding affinity and selectivity for a biological target.[1] This rigidity also shields adjacent bonds from metabolic enzymes, often leading to a longer in vivo half-life and improved drug-like properties.[1] From enzyme inhibitors to peptide mimetics, the applications are broad and impactful, making the efficient synthesis of cyclopropane-containing building blocks, such as their carboxylic acid derivatives, a critical endeavor in pharmaceutical research.[3][4]
Foundational Strategies: Carbene and Carbenoid Chemistry
The most prevalent methods for constructing the cyclopropane ring involve the reaction of an alkene with a carbene or a carbenoid—a metal-stabilized carbene equivalent. The choice of reagent and catalyst dictates the reaction's scope, stereoselectivity, and functional group tolerance.
The Simmons-Smith Reaction: A Classic, Stereospecific Approach
Discovered in 1958, the Simmons-Smith reaction remains one of the most reliable methods for converting alkenes into cyclopropanes.[3] It typically involves an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted, stereospecific manner, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[5][6][7]
Causality Behind Experimental Choices:
-
The Reagent: The active species is believed to be an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI). This carbenoid is electrophilic, reacting faster with electron-rich alkenes.[8]
-
Stereo-direction: A key advantage is the ability of nearby hydroxyl groups to coordinate to the zinc reagent, directing the cyclopropanation to the syn face of the double bond. This has been widely exploited in natural product synthesis.[8][9]
-
Furukawa Modification: Using diethylzinc (Et₂Zn) instead of the Zn-Cu couple often provides better yields and reproducibility.[3][6]
-
Safety & Compatibility: The reaction avoids the use of highly hazardous diazomethane and is compatible with a wide range of functional groups, including alcohols, ethers, and even carboxylic acids.[5][6]
Caption: Mechanism of the Simmons-Smith Cyclopropanation.
Experimental Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the allylic alcohol substrate (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.5 equiv, 1.0 M solution in hexanes) dropwise via syringe. Stir for 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (1.5 equiv) dropwise. Causality: Adding the diiodomethane last allows for pre-coordination of the zinc reagent with the directing hydroxyl group, maximizing stereocontrol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting cyclopropylmethanol by flash column chromatography. Subsequent oxidation can yield the desired carboxylic acid.
Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective at decomposing diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes.[10] This family of reactions offers exceptional control over stereoselectivity.
Causality Behind Experimental Choices:
-
The Diazo Source: Ethyl diazoacetate (EDA) is a common choice, as it is relatively stable and the resulting ester can be easily hydrolyzed to the carboxylic acid.
-
The Catalyst: Dirhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are powerful catalysts that operate under mild conditions.[10] The mechanism involves the formation of a rhodium carbene intermediate.[10][11]
-
Stereoselectivity: The reaction is stereospecific. Furthermore, the use of chiral ligands on the metal center allows for high levels of enantioselectivity, a critical feature for pharmaceutical applications.[10][12][13] Catalysts like Rh₂(S-DOSP)₄ are highly effective for asymmetric cyclopropanation.[10][11]
Caption: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.
Experimental Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1 mol%).
-
Solvent and Substrate: Add anhydrous, degassed solvent (e.g., DCM or toluene) followed by the alkene substrate (1.0 equiv).
-
Diazo Addition: Prepare a solution of the diazoacetate (1.1 equiv) in the same solvent. Using a syringe pump, add the diazo solution to the reaction mixture over 4-6 hours. Causality: The slow addition of the diazo compound is crucial. It maintains a low concentration of the reactive carbene intermediate, minimizing side reactions like dimerization and ensuring high catalyst turnover.
-
Reaction: Stir the reaction at the specified temperature (often room temperature) until the diazo compound is fully consumed (monitored by the disappearance of its characteristic yellow color and TLC).
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the cyclopropane ester. Subsequent hydrolysis yields the enantiomerically enriched cyclopropane carboxylic acid.
Direct and Unconventional Approaches
While carbenoid chemistry dominates the field, other strategies offer unique advantages, such as avoiding hazardous precursors or enabling novel transformations from abundant starting materials.
Samarium-Promoted Direct Cyclopropanation of Unsaturated Acids
A significant innovation is the direct cyclopropanation of α,β-unsaturated carboxylic acids without the need for protecting groups.[14][15] This method, promoted by samarium metal and iodoform (CHI₃), is highly efficient and stereospecific.[14]
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds through a samarium carbenoid intermediate. A key feature is the coordination of the carboxyl group to the samarium center, which stabilizes the transition state and controls stereoselectivity.[14]
-
Stereospecificity: (E)-unsaturated acids yield trans-cyclopropanes, while (Z)-acids give cis-cyclopropanes, with complete stereospecificity.[14]
-
Activation: The use of ultrasonic activation is often necessary to enhance reaction efficiency and prevent unwanted side reactions.[14] This method's primary advantage is its operational simplicity, avoiding the protection-deprotection steps common in other syntheses.[14]
Photoredox-Catalyzed Radical Cascade
Modern photoredox catalysis has opened a new pathway to functionalized cyclopropanes starting from abundant aliphatic carboxylic acids.[16][17][18] This method proceeds via a radical addition-polar cyclization cascade under mild, visible-light-mediated conditions.
Mechanism Overview:
-
An organic photocatalyst, excited by visible light, engages the carboxylic acid in a single-electron transfer (SET) event, leading to decarboxylation and the formation of an alkyl radical.
-
The radical adds to an electron-deficient alkene that is appended with an alkyl chloride.
-
A second SET event (reductive termination) converts the resulting radical into a carbanion.
-
This carbanion is trapped in an intramolecular Sₙ2 reaction with the appended alkyl chloride, closing the three-membered ring.[16]
This strategy is noted for its exceptional functional group tolerance and its ability to use complex carboxylic acids, making it suitable for late-stage functionalization in drug discovery.[16]
Caption: Workflow for Photoredox-Catalyzed Cyclopropane Synthesis.
Process Innovation: The Rise of Flow Chemistry
For process development and scale-up, continuous flow chemistry offers significant advantages in safety, efficiency, and control over traditional batch methods.[19] Cyclopropanation reactions, especially those involving hazardous or unstable intermediates like diazo compounds or highly exothermic processes, are prime candidates for flow synthesis.[20][21]
Key Advantages:
-
Enhanced Safety: In-situ generation and immediate consumption of hazardous reagents (e.g., diazomethane or dibromocarbene) minimizes their accumulation and associated risks.[20][22]
-
Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity.[19][20]
-
Scalability: Scaling up is achieved by running the reactor for a longer duration ("numbering up") rather than using larger, more dangerous vessels.[23]
Recent work has demonstrated efficient dibromocyclopropanation and Simmons-Smith reactions under flow conditions, achieving high yields in significantly less time than batch equivalents.[19][20][23]
The Biocatalytic Frontier: Enzymatic Cyclopropanation
Harnessing the power of enzymes offers an environmentally friendly and exquisitely selective route to chiral cyclopropanes.[24] By engineering heme proteins, such as variants of nitric oxide dioxygenase, scientists have developed biocatalysts that can perform carbene transfer from ethyl diazoacetate to an alkene substrate.[24][25]
This chemoenzymatic approach can produce cyclopropane building blocks with exceptionally high diastereo- and enantioselectivity (>99% ee), avoiding the need for expensive chiral ligands or transition metals.[24][26] The strategy often involves creating a versatile chiral core that can be further diversified through standard chemical reactions, integrating the best of biocatalysis and traditional synthesis for early-stage drug discovery.[24]
Comparative Summary of Synthesis Pathways
| Method | Key Reagents | Stereocontrol | Key Advantages | Limitations |
| Simmons-Smith | CH₂I₂, Zn/Cu or Et₂Zn | Stereospecific; Diastereoselective with directing groups | High functional group tolerance; No hazardous diazo compounds.[5][6] | Stoichiometric zinc waste; Can be sluggish with electron-poor alkenes.[9] |
| Rh(II)-Catalyzed | Diazoacetate, Rh₂(L)₄ | Stereospecific; High Enantioselectivity with chiral ligands | High efficiency and turnover; Mild conditions.[10][12] | Requires handling of potentially explosive diazo compounds; Catalyst cost. |
| Samarium-Promoted | Sm, CHI₃ | Stereospecific | Direct use of unprotected α,β-unsaturated acids; High atom economy.[14][15] | Requires ultrasonic activation; Stoichiometric metal use. |
| Photoredox Radical | Carboxylic Acid, Photocatalyst | Diastereoselective | Uses abundant starting materials; Mild conditions; Excellent functional group tolerance.[16][17] | Substrate scope can be limited by redox potentials. |
| Flow Chemistry | Various | Process-dependent | Enhanced safety and control; Scalable; Rapid reaction times.[19][20][21] | Requires specialized equipment and optimization. |
| Enzymatic | Diazoacetate, Engineered Enzyme | High Diastereo- and Enantioselectivity | Green chemistry; Exceptional selectivity; Mild aqueous conditions.[24][25][26] | Requires protein engineering; Substrate scope can be narrow. |
Conclusion and Future Outlook
The synthesis of cyclopropane carboxylic acids has evolved from classic organometallic reactions to sophisticated catalytic and biocatalytic systems. For the modern drug discovery professional, the choice of method is a strategic one, balancing factors of substrate scope, required stereochemistry, process safety, and scalability. The Simmons-Smith and rhodium-catalyzed pathways remain foundational workhorses due to their reliability and stereocontrol. Meanwhile, emerging technologies in photoredox, flow, and biocatalysis are rapidly expanding the synthetic toolbox, enabling access to novel structures under milder, safer, and more sustainable conditions. As the demand for structurally complex and stereochemically pure drug candidates continues to grow, innovation in cyclopropanation chemistry will undoubtedly remain at the forefront of synthetic and medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 15. Cyclopropane synthesis [organic-chemistry.org]
- 16. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade | Semantic Scholar [semanticscholar.org]
- 19. syrris.com [syrris.com]
- 20. mdpi.com [mdpi.com]
- 21. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
Topic: Initial Biological Screening of 1-(Methoxymethyl)cyclopropanecarboxylic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Cyclopropane Scaffold
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a uniquely valuable structural motif.[1] Its inherent ring strain and distinct electronic properties confer a rigid, three-dimensional conformation that can lock a molecule into a bioactive form, enhancing binding affinity and potency.[2][3] Furthermore, the cyclopropyl group often improves metabolic stability and can serve as a versatile bioisostere, making it a powerful tool in drug design.[2][4][5] This guide provides a comprehensive, field-proven framework for the initial biological evaluation of a novel class of compounds built around the 1-(methoxymethyl)cyclopropanecarboxylic acid core. Our objective is to move beyond a simple recitation of methods and instead offer a strategic, causality-driven approach to identifying and validating new bioactive chemical entities.
Rationale and Strategic Imperatives for Screening
The diverse biological activities associated with cyclopropane-containing molecules—ranging from enzyme inhibition to antimicrobial and antitumor effects—provide a strong impetus for the investigation of novel derivatives.[1] The this compound scaffold presents two key functional handles for derivatization: the carboxylic acid and the methoxymethyl group. The carboxylic acid is a common feature in molecules that interact with a wide array of biological targets, while the methoxymethyl group can be modified to fine-tune steric and electronic properties.
Our screening strategy is therefore predicated on a tiered, or cascaded, approach. This methodology is designed to efficiently sift through a library of synthesized compounds, first identifying general biological activity and then progressively narrowing the focus to elucidate specific mechanisms of action for the most promising candidates, or "hits".[6][7] This ensures that resources are concentrated on compounds with the highest therapeutic potential.
Synthesis of a Focused Derivative Library
A crucial first step is the creation of a structurally diverse, yet logically curated, library of compounds. A common and highly effective strategy in medicinal chemistry is the conversion of a parent carboxylic acid into a series of amide derivatives.[8][9] This transformation not only explores new chemical space but also tends to improve critical drug-like properties such as cell permeability and metabolic stability.[8]
Protocol 1: General Synthesis of 1-(Methoxymethyl)cyclopropanecarboxamides
This protocol outlines a standard amide coupling procedure, a cornerstone of library synthesis.[8][9]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine derivatives)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Representative Library of Synthesized Derivatives
| Compound ID | R Group (from Amine R-NH₂) | Molecular Formula | Molecular Weight ( g/mol ) |
| MM-CPA-01 | Phenyl | C₁₂H₁₅NO₂ | 205.25 |
| MM-CPA-02 | 4-Chlorophenyl | C₁₂H₁₄ClNO₂ | 239.70 |
| MM-CPA-03 | 4-Methoxyphenyl | C₁₃H₁₇NO₃ | 235.28 |
| MM-CPA-04 | Benzyl | C₁₃H₁₇NO₂ | 219.28 |
| MM-CPA-05 | Cyclohexyl | C₁₂H₂₁NO₂ | 211.30 |
The Tiered Biological Screening Cascade
The core of our approach is a multi-tier screening workflow designed for maximum efficiency and depth of information. This ensures that early-stage assays are broad and high-throughput, capable of quickly identifying active compounds, while later-stage assays provide more detailed mechanistic insights into the selected hits.[10]
Caption: A tiered workflow for initial biological screening.
Tier 1: Primary Screening for Cytotoxicity
The initial evaluation of novel compounds, particularly for anticancer potential, begins with cytotoxicity screening.[11] These assays are fundamental for determining the concentration-dependent effects of a test compound on cell viability and proliferation.[12][13] We employ two robust, colorimetric assays to ensure the reliability of our primary data.
Protocol 2: MTT Cytotoxicity Assay
This assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a non-cancerous line (e.g., HEK293 embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[12] Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method that quantifies cell number by staining total cellular protein.[12]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described in the MTT protocol.
Table 2: Hypothetical Primary Screening Data (IC₅₀ Values in µM)
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI)¹ |
| MM-CPA-01 | 15.2 ± 1.8 | 25.4 ± 2.1 | > 100 | > 6.6 |
| MM-CPA-02 | 5.8 ± 0.7 | 8.1 ± 0.9 | 45.3 ± 4.5 | 7.8 |
| MM-CPA-03 | 48.6 ± 5.2 | 60.1 ± 6.8 | > 100 | > 2.1 |
| MM-CPA-04 | 9.5 ± 1.1 | 12.3 ± 1.5 | 88.9 ± 9.2 | 9.4 |
| MM-CPA-05 | > 100 | > 100 | > 100 | - |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 5.3 ± 0.6 | 6.6 |
| ¹Selectivity Index calculated as IC₅₀ in HEK293 / IC₅₀ in MCF-7. A higher value indicates greater selectivity for cancer cells. |
Tier 2: Secondary Screening for Mechanism of Action
Compounds that demonstrate high potency (low IC₅₀) and favorable selectivity in the primary screen (e.g., MM-CPA-02 and MM-CPA-04 ) are advanced to secondary screening. The goal here is to gain initial insights into how these compounds are affecting the cells. A key question is whether they induce a programmed cell death pathway, such as apoptosis, which is often a desirable characteristic for anticancer agents.
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Selected "hit" compounds
-
Target cancer cell line (e.g., MCF-7)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[14] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Data Interpretation and Hit-to-Lead Progression
The culmination of the screening cascade is a critical decision-making process. The data from all tiers are integrated to select the most promising compounds for further development.
Caption: Logic flow for hit identification and progression.
Based on our hypothetical data, compound MM-CPA-02 would be a strong candidate to be declared a "hit." It exhibits potent activity against cancer cell lines (IC₅₀ = 5.8 µM) and a good selectivity index (SI = 7.8), suggesting a therapeutic window. If secondary screening confirms it induces apoptosis, it would be prioritized for lead optimization, a subsequent phase involving medicinal chemistry efforts to further improve its potency, selectivity, and drug-like properties.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the initial biological screening of novel this compound derivatives. By integrating strategic library design with a tiered screening cascade—from broad cytotoxicity assessment to focused mechanistic studies—researchers can efficiently identify and validate promising new chemical entities. This self-validating system, grounded in established protocols and clear decision-making criteria, provides a robust foundation for the early stages of the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methoxymethyl)cyclopropanecarboxylic acid is a unique molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, which combines a strained cyclopropane ring with a flexible methoxymethyl ether and a carboxylic acid group, presents a compelling scaffold for designing novel therapeutic agents. The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, while the other functional groups offer sites for hydrogen bonding and further chemical modification. This guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for determining its key characteristics.
Molecular Identity and Structure
This compound is a carboxylic acid derivative of cyclopropane. The core of the molecule is a three-membered carbon ring, which imparts significant ring strain and influences its reactivity and conformation. Attached to one of the cyclopropane carbons are both a methoxymethyl group (-CH₂OCH₃) and a carboxylic acid group (-COOH).
Key Identifiers:
-
Molecular Formula: C₆H₁₀O₃[1]
-
Molecular Weight: 130.14 g/mol [1]
-
CAS Numbers: 67567-55-9 (for the achiral form)[2][3], 2377005-25-7 (for the (1S,2S)-enantiomer)[1]
-
Canonical SMILES: COCC1(CC1)C(=O)O
-
InChI Key: KXQMCHQUKZMCFQ-UHFFFAOYSA-N
The presence of a stereocenter at the 1-position of the cyclopropane ring means that this compound can exist as enantiomers. The specific stereochemistry can significantly impact its biological activity, making the synthesis and characterization of individual enantiomers crucial for drug development.
Caption: 2D representation of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Physical Form | Liquid | [2] |
| logP (calculated) | 0.35 | [1] |
| pKa | Not experimentally determined | - |
| Aqueous Solubility | Not experimentally determined | - |
| Melting Point | Not applicable (liquid at room temp.) | - |
| Boiling Point | Not experimentally determined | - |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated logP value of 0.35 suggests that this compound has a relatively balanced hydrophilic-lipophilic character[1].
Acidity (pKa)
Solubility
Aqueous solubility is a crucial factor for drug delivery and bioavailability. The presence of both a polar carboxylic acid group and a moderately polar ether linkage suggests that this compound will have some degree of water solubility, particularly in its ionized (carboxylate) form.
Experimental Protocols for Physicochemical Characterization
To provide a comprehensive profile of this compound, the following experimental protocols are recommended for determining its key physicochemical properties.
Protocol 1: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases[5][6].
Principle: The compound is dissolved in a solvent (typically water or a co-solvent system) and titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though its effect on the pKa should be considered.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a temperature-controlled vessel and immerse the pH electrode and a micro-stir bar.
-
Titration: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M) to the analyte solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient[7].
Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated from the ratio of these concentrations.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results. A buffer of a specific pH (e.g., pH 7.4) can be used for the aqueous phase to determine the distribution coefficient (logD).
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol 3: Determination of Aqueous Solubility
Principle: An excess of the compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Equilibration: Add an excess amount of this compound to a vial containing deionized water or a buffer of a specific pH.
-
Saturation: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation of Undissolved Solid: Filter or centrifuge the solution to remove any undissolved compound.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method such as HPLC or LC-MS.
Synthesis Outline
While this guide focuses on physicochemical properties, a brief overview of a plausible synthetic route is relevant for researchers. Based on the synthesis of similar compounds, such as 1-methoxycyclopropanecarboxylic acid, a potential synthetic pathway could involve the cyclopropanation of an appropriate alkene followed by functional group manipulations[8]. For instance, a plausible route could start from an acrylic acid derivative, followed by cyclopropanation and subsequent introduction of the methoxymethyl group.
Conclusion
This compound is a promising building block for the design of new chemical entities. This guide has summarized its known physicochemical properties and provided detailed, actionable protocols for the experimental determination of its pKa, logP, and aqueous solubility. A comprehensive understanding of these properties is essential for advancing the use of this and related compounds in drug discovery and development, enabling a more rational approach to designing molecules with desirable ADME and therapeutic profiles.
References
- 1. chemscene.com [chemscene.com]
- 2. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]
- 3. This compound | 67567-55-9 [chemicalbook.com]
- 4. Cyclopropanecarboxylic acid CAS#: 1759-53-1 [amp.chemicalbook.com]
- 5. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
The Cyclopropane Moiety: An In-depth Technical Guide to its Mechanisms of Action in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in modern medicinal chemistry. Its unique stereoelectronic properties, including inherent ring strain, conformational rigidity, and enhanced π-character of its C-C bonds, offer a compelling scaffold for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the potential mechanisms of action for cyclopropane-containing compounds. Moving beyond a simple catalog of examples, this guide delves into the fundamental principles that govern their interactions with biological targets, focusing on their roles as enzyme inhibitors, covalent modifiers, and transition state analogs. We will explore the causality behind experimental choices for elucidating these mechanisms and provide detailed protocols and data interpretation strategies to empower researchers in their drug discovery endeavors.
The Allure of the Three-Membered Ring: Physicochemical Properties and Strategic Advantages in Medicinal Chemistry
The cyclopropane ring's utility in drug design stems from a unique combination of structural and electronic features that distinguish it from other cyclic and acyclic moieties.[1] The high degree of s-character in the C-H bonds and the p-character of the C-C bonds, a consequence of its 60° bond angles, imbues the cyclopropane ring with properties reminiscent of a carbon-carbon double bond.[1] This "pseudo-double bond" character allows for electronic interactions with biological targets that are not possible with simple alkanes.
Key strategic advantages of incorporating a cyclopropane moiety include:
-
Conformational Rigidity: The fixed, planar nature of the cyclopropane ring restricts the conformational freedom of a molecule.[2] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for a target protein by reducing the entropic penalty of binding.
-
Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[2]
-
Improved Potency and Selectivity: The rigid scaffold of the cyclopropane ring allows for precise positioning of substituents to optimize interactions with the target's binding pocket, leading to enhanced potency and selectivity.[2]
-
Bioisosterism: The cyclopropane ring can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or alkenes, offering a means to modulate physicochemical properties and explore new chemical space.
Unraveling the Mechanisms of Action: A Multifaceted Approach
Cyclopropane-containing compounds employ a diverse array of mechanisms to exert their biological effects. Understanding these mechanisms is paramount for rational drug design and optimization.
Enzyme Inhibition: A Spectrum of Interactions
Cyclopropane-containing molecules are particularly effective as enzyme inhibitors, acting through both reversible and irreversible mechanisms.
In many instances, the cyclopropane moiety contributes to high-affinity non-covalent binding. Its rigid nature helps to lock the inhibitor into a conformation that is complementary to the enzyme's active site. A prime example can be found in the development of broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro).[3][4][5] In these inhibitors, the cyclopropane ring positions key pharmacophores for optimal interaction with the enzyme's active site, leading to potent inhibition with IC50 values in the low nanomolar range.[3][5]
The inherent ring strain of cyclopropane makes it susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of covalent inhibitors. This mechanism often involves the opening of the cyclopropane ring by a nucleophilic residue in the enzyme's active site, leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme.
A well-studied class of cyclopropane-containing covalent inhibitors are the cyclopropylamines , which act as mechanism-based inactivators of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[6][7][8][9] The proposed mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine to a reactive cyclopropyliminium ion. This intermediate is then susceptible to nucleophilic attack by a residue in the active site (or the flavin cofactor), leading to ring opening and covalent modification of the enzyme.[6][10]
Experimental Workflows for Elucidating Mechanisms of Action
A multi-pronged experimental approach is essential to definitively characterize the mechanism of action of a cyclopropane-containing compound.
Enzyme Kinetics Assays: Quantifying Inhibition
Enzyme kinetics studies are the cornerstone for characterizing enzyme inhibitors. These assays provide quantitative measures of inhibitor potency (IC50, Ki) and can help to distinguish between different modes of inhibition.
Table 1: Representative Inhibition Data for Cyclopropane-Containing Compounds
| Compound/Drug Name | Target Enzyme | Inhibition Type | IC50 | Ki | k_inact | Reference |
| Compound 5d | SARS-CoV-2 3CLpro | Covalent | 13 nM (EC50) | - | - | [3][5] |
| Compound 11d | SARS-CoV-2 3CLpro | Covalent | 12 nM (EC50) | - | - | [3][5] |
| Tranylcypromine | Monoamine Oxidase B | Covalent | 5 nM (after 30 min pre-incubation) | - | - | [6] |
| Tranylcypromine | LSD1 | Covalent | - | 242 µM | 0.0106 s⁻¹ | [8][9] |
| Dioctylamine | E. coli CFA Synthase | Competitive | - | 130 nM | - | [11] |
Experimental Protocol: Determination of IC50 and Kinetic Parameters for a Covalent Inhibitor
-
Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the cyclopropane-containing inhibitor in the assay buffer.
-
IC50 Determination (Time-Dependent):
-
In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.
-
For irreversible inhibitors, IC50 values will decrease with increasing incubation time.
-
-
Determination of k_inact and K_I:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for different time points.
-
Initiate the reaction by adding a high concentration of the substrate to stop further inactivation.
-
Measure the initial velocity for each condition.
-
Plot the observed rate of inactivation (k_obs) against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).
-
Mass Spectrometry: Identifying Covalent Adducts
Mass spectrometry is an indispensable tool for confirming covalent modification of a target protein. By analyzing the mass of the intact protein or its proteolytic peptides, one can detect the mass shift corresponding to the addition of the inhibitor.
Experimental Protocol: Identification of Covalent Adducts by LC-MS/MS
-
Incubation: Incubate the target protein with an excess of the cyclopropane-containing inhibitor under conditions that favor covalent modification.
-
Sample Preparation:
-
Remove excess, unbound inhibitor using a desalting column or dialysis.
-
Denature the protein and reduce and alkylate the cysteine residues.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass of the inhibitor adduct.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The fragmentation pattern will reveal the specific amino acid residue that has been modified.
-
X-ray Crystallography: Visualizing the Interaction
X-ray crystallography provides high-resolution structural information about how a cyclopropane-containing compound binds to its target protein. This technique can reveal the precise binding mode, conformational changes in the protein, and, in the case of covalent inhibitors, the structure of the covalent adduct.
Experimental Protocol: Co-crystallization of a Protein-Inhibitor Complex
-
Complex Formation: Incubate the purified protein with a molar excess of the cyclopropane-containing inhibitor to ensure complex formation.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals of the protein-inhibitor complex.
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Build and refine the atomic model of the protein-inhibitor complex. The resulting electron density map will clearly show the inhibitor bound in the active site and can confirm the formation of a covalent bond.
-
Visualizing the Mechanisms: Diagrams and Pathways
Visual representations are crucial for understanding the complex interactions and pathways involved in the mechanisms of action of cyclopropane-containing compounds.
Diagram 1: General Mechanism of Covalent Inhibition by a Cyclopropane-Containing Compound
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 11. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Methoxymethyl-Substituted Cyclopropanes: A Technical Guide for Researchers
Foreword: The Allure of the Smallest Ring in Drug Discovery
In the intricate world of medicinal chemistry, the cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful tool in the design of novel therapeutics. Its inherent ring strain and unique electronic properties bestow upon it the ability to act as a rigid scaffold, a conformational constraint, and a bioisosteric replacement for various functional groups.[1] This guide delves into a specific, yet underexplored, corner of this chemical space: methoxymethyl (MOM)-substituted cyclopropanes. The introduction of the methoxymethyl ether group onto the cyclopropane core offers a fascinating interplay of steric and electronic effects, providing a valuable handle for chemists to fine-tune molecular properties and explore new avenues in drug design. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, reactivity, and potential applications of this intriguing class of molecules.
I. The Art of Synthesis: Constructing the Methoxymethyl-Cyclopropane Core
The strategic placement of a methoxymethyl group on a cyclopropane ring can be achieved through various synthetic methodologies. The choice of strategy is often dictated by the desired stereochemistry and the nature of the starting materials.
A. Directed Simmons-Smith Cyclopropanation: Harnessing the Power of the Ether Linkage
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, offers a reliable method for the conversion of alkenes to their corresponding cyclopropanes using an organozinc carbenoid.[2][3] A key feature of this reaction is its susceptibility to directing group effects, where a proximal Lewis basic group can chelate to the zinc reagent, guiding the cyclopropanation to a specific face of the double bond.[4][5] The oxygen atom of a methoxymethyl ether can act as such a directing group, providing excellent stereocontrol.
An intramolecular Simmons-Smith (IMSS) cyclopropanation study has demonstrated the potent directing ability of the MOM group. In the formation of bicyclo[4.1.0]heptanes, an OMOM directing group was found to provide the greatest enhancement in the formation of the bicyclic product, highlighting its efficacy in controlling the reaction's stereochemical outcome.[6] This chelation control is a powerful tool for the diastereoselective synthesis of methoxymethyl-substituted cyclopropanes from allylic and homoallylic alcohols protected with a MOM group.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. rsc.org [rsc.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Detailed protocol for the synthesis of 1-(Methoxymethyl)cyclopropanecarboxylic acid
Application Note & Protocol
A Detailed Guide to the Synthesis of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
Abstract
This compound is a valuable molecular building block in medicinal chemistry and drug development, prized for the unique conformational constraints and metabolic stability imparted by its substituted cyclopropane ring.[1][2] This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers in organic and pharmaceutical chemistry. The synthesis begins with the cyclopropanation of methyl 2-(methoxymethyl)acrylate via a modified Simmons-Smith reaction to form the intermediate ester, followed by a robust saponification to yield the final carboxylic acid. This guide emphasizes the causality behind procedural choices, safety considerations, and methods for ensuring product purity, reflecting field-proven laboratory practices.
Synthetic Strategy and Mechanistic Overview
The selected synthetic route is a logical and widely applicable method for constructing 1,1-disubstituted cyclopropanes. It leverages the reactivity of an electron-deficient alkene and concludes with a standard functional group transformation.
Overall Reaction Scheme:
-
Step 1: Cyclopropanation. An α,β-unsaturated ester, methyl 2-(methoxymethyl)acrylate, serves as the substrate. The cyclopropane ring is formed by the addition of a methylene group (:CH₂) across the double bond. This is achieved using a carbenoid, a metal-associated carbene equivalent, generated in situ from diiodomethane and a zinc-copper couple. This method, a Simmons-Smith or related reaction, is known for its reliability and stereospecificity.[3][4] The carbenoid is electrophilic and readily attacks the nucleophilic π-bond of the alkene in a concerted fashion, preserving the stereochemistry of the starting material (though not a factor for this specific substrate).[5]
-
Step 2: Saponification (Ester Hydrolysis). The resulting methyl ester is converted to the target carboxylic acid via base-catalyzed hydrolysis.[6] This reaction proceeds through a classic nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling a methoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the desired product.[7]
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier Example | Notes |
| Methyl 2-(methoxymethyl)acrylate | ≥98% | Sigma-Aldrich | Starting material for cyclopropanation. |
| Diiodomethane (CH₂I₂) | ≥99%, stabilized | Sigma-Aldrich | Carbene precursor. Store protected from light. |
| Zinc dust (<10 µm) | High purity | Sigma-Aldrich | For preparation of the Zn-Cu couple. |
| Copper(I) iodide (CuI) | ≥98% | Sigma-Aldrich | For preparation of the Zn-Cu couple. |
| Diethyl ether (Et₂O) | Anhydrous | J.T. Baker | Reaction solvent. Must be dry.[8] |
| Sodium hydroxide (NaOH) | Pellets, ≥98% | Merck | Base for hydrolysis. |
| Ethanol (EtOH) | 200 Proof, Absolute | Pharmco-Aaper | Co-solvent for hydrolysis. |
| Hydrochloric acid (HCl) | Concentrated, 37% | Fisher Chemical | For acidification during workup. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | - | For quenching the cyclopropanation reaction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | For workup. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing during extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials. Diiodomethane is toxic and should be handled in a fume hood. Concentrated acids and bases are corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated chemical fume hood.[8]
Step 1: Synthesis of Methyl 1-(methoxymethyl)cyclopropanecarboxylate
-
Rationale: This step utilizes a well-established cyclopropanation reaction. A zinc-copper couple is prepared first to serve as the activating agent for diiodomethane, forming an organozinc carbenoid intermediate which then reacts with the alkene.[5] Anhydrous conditions are critical to prevent quenching of the reactive organometallic species.[8]
-
Preparation of the Zn-Cu Couple:
-
To a 250 mL three-neck flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (10.0 g, 153 mmol).
-
Wash the zinc dust sequentially with 1 M HCl (2 x 20 mL), deionized water (3 x 20 mL), ethanol (2 x 20 mL), and finally anhydrous diethyl ether (2 x 20 mL). After the final wash, remove as much ether as possible and immediately place the flask under a steady stream of nitrogen.
-
Add anhydrous diethyl ether (100 mL) to the flask, followed by copper(I) iodide (1.45 g, 7.6 mmol). The mixture should be a gray suspension.
-
Heat the suspension to a gentle reflux with vigorous stirring for 30 minutes to activate the couple. The color may darken slightly. Cool the flask to room temperature.
-
-
Cyclopropanation Reaction:
-
To the activated Zn-Cu couple suspension, add a solution of methyl 2-(methoxymethyl)acrylate (6.5 g, 50 mmol) in anhydrous diethyl ether (20 mL).
-
Prepare a solution of diiodomethane (26.8 g, 100 mmol) in anhydrous diethyl ether (30 mL) and add it to a dropping funnel.
-
Add the diiodomethane solution dropwise to the vigorously stirred reaction mixture over 60-90 minutes. The reaction is exothermic, and a gentle reflux should be maintained by the heat of the reaction. If the reaction becomes too vigorous, cool the flask with a water bath.
-
After the addition is complete, continue to stir the mixture at reflux using a heating mantle for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting acrylate.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (50 mL). Stir for 15 minutes until gas evolution ceases.
-
Filter the mixture through a pad of Celite to remove the metal salts, washing the filter cake with diethyl ether (3 x 30 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, methyl 1-(methoxymethyl)cyclopropanecarboxylate, can be purified by vacuum distillation to yield a colorless liquid.
-
Step 2: Hydrolysis to this compound
-
Rationale: Basic hydrolysis (saponification) is chosen for its typically high yields and irreversible nature, as the final deprotonation of the carboxylic acid drives the reaction to completion.[6][9] An alcohol/water solvent system ensures solubility for both the organic ester and the inorganic base.[9]
-
Saponification Reaction:
-
In a 250 mL round-bottom flask, dissolve the methyl 1-(methoxymethyl)cyclopropanecarboxylate (e.g., 5.76 g, 40 mmol) in a mixture of ethanol (50 mL) and deionized water (50 mL).
-
Add sodium hydroxide pellets (2.4 g, 60 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC until the starting ester spot has disappeared (typically 3-5 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator to remove most of the ethanol.
-
Dilute the remaining aqueous solution with deionized water (50 mL) and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl.[7] The product may precipitate or form an oil.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified if necessary, but often the material obtained after evaporation is of sufficient purity for subsequent use. The product is typically a liquid or a low-melting solid.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Property | Data | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 67567-55-9 | [10][11] |
| Molecular Formula | C₆H₁₀O₃ | [10] |
| Molecular Weight | 130.14 g/mol | [10] |
| Appearance | Liquid | |
| SMILES String | COCC1(CC1)C(O)=O | |
| InChI Key | KXQMCHQUKZMCFQ-UHFFFAOYSA-N |
References
- 1. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
- 10. This compound | 67567-55-9 [chemicalbook.com]
- 11. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]
Application Note: Asymmetric Synthesis Strategies for Chiral 1-(Methoxymethyl)cyclopropanecarboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopropanes
The cyclopropane ring, a motif of fundamental interest due to its unique steric and electronic properties, is a prevalent structural feature in numerous natural products and pharmaceutical agents.[1][2][3] Its inherent ring strain and pseudo-π-character allow it to act as a conformationally restricted analogue of larger, more flexible alkyl groups or double bonds, often leading to enhanced binding affinity and improved metabolic stability in drug candidates. Chiral substituted cyclopropanes, such as 1-(methoxymethyl)cyclopropanecarboxylic acid, are particularly valuable as versatile building blocks in medicinal chemistry. The stereochemistry of these small-molecule scaffolds is critical, as different enantiomers can exhibit vastly different biological activities.
This application note provides a comprehensive overview of robust and scalable asymmetric strategies for the synthesis of enantiomerically enriched this compound. We will explore methodologies ranging from classic chiral auxiliary-based approaches to modern catalytic and biocatalytic transformations, offering detailed protocols and a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.
Overview of Synthetic Pathways
The synthesis of chiral this compound can be approached through several distinct strategic pathways. The choice of method often depends on factors such as desired enantiopurity, scalability, cost of reagents, and available laboratory capabilities.
Figure 1: High-level overview of the primary synthetic strategies for accessing the target chiral cyclopropane.
Strategy 1: Chiral Auxiliary-Mediated Synthesis
This classical yet highly reliable strategy utilizes a covalently bonded chiral auxiliary to direct the stereochemical outcome of a cyclopropanation reaction. The auxiliary is subsequently cleaved to yield the enantiopure product. One of the most elegant implementations of this concept is the "temporary stereocenter" approach.[4][5][6]
Core Principle: Aldol-Cyclopropanation-Retro-Aldol Sequence
This method involves three key steps:
-
Asymmetric Aldol Addition: A chiral auxiliary, such as an Evans oxazolidinone, is used to perform a highly diastereoselective aldol reaction between an enolate and an α,β-unsaturated aldehyde. This creates a β-hydroxy group which serves as a temporary, stereodirecting center.
-
Substrate-Directed Cyclopropanation: The newly formed hydroxyl group directs a Simmons-Smith cyclopropanation of the alkene, with the zinc reagent coordinating to the oxygen atom. This chelation control ensures the cyclopropane ring is formed on a specific face of the molecule with high diastereoselectivity.[7][8][9]
-
Retro-Aldol Cleavage: The temporary stereocenter and the chiral auxiliary are removed via a retro-aldol reaction, liberating the final chiral cyclopropane carboxaldehyde, which can be easily oxidized to the target carboxylic acid.
Figure 2: Workflow for the chiral auxiliary-based synthesis using a temporary stereocenter.
Protocol 1: Asymmetric Synthesis via Chiral Auxiliary
This protocol is adapted from established procedures for the aldol-cyclopropanation-retro-aldol sequence.[5][6]
Step A: Diastereoselective Aldol Addition
-
To a flame-dried, argon-purged flask, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dry THF (0.1 M). Cool to -78 °C.
-
Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise and stir for 30 min.
-
Add propionyl chloride (1.1 equiv) dropwise, stir for 1 hour at -78 °C, then warm to 0 °C for 30 min.
-
Re-cool the solution to -78 °C and add dibutylboron triflate (1.2 equiv) followed by triethylamine (1.3 equiv). Stir for 1 hour.
-
Add methoxyacetaldehyde (1.5 equiv) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer. Extract with ethyl acetate, dry over MgSO₄, and purify by flash chromatography to yield the syn-aldol adduct.
Scientist's Note: The use of a boron enolate in the aldol reaction provides excellent stereocontrol, favoring the syn-diastereomer through a Zimmerman-Traxler transition state.
Step B: Directed Simmons-Smith Cyclopropanation
-
Dissolve the syn-aldol adduct (1.0 equiv) in dry dichloromethane (0.1 M) under argon and cool to 0 °C.
-
Add diethylzinc (3.0 equiv, 1.0 M in hexanes) dropwise, followed by diiodomethane (3.0 equiv).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify by flash chromatography.
Rationale: The stereochemical outcome is directed by the chelation of the zinc carbenoid to both the hydroxyl and carbonyl oxygen atoms of the aldol adduct, forcing the methylene transfer to occur from the less hindered face.[9]
Step C: Retro-Aldol Cleavage and Oxidation
-
Dissolve the cyclopropyl-aldol adduct (1.0 equiv) in THF/water (4:1) and cool to 0 °C.
-
Add lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv). Stir vigorously for 4 hours.
-
Quench with aqueous sodium sulfite. Acidify to pH ~3 with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer contains the chiral auxiliary, which can be recovered. The organic layers contain the chiral this compound. Purify by chromatography or crystallization.
Strategy 2: Catalytic Asymmetric Cyclopropanation
Catalytic methods offer a more atom-economical and scalable alternative to stoichiometric chiral auxiliaries. Transition metal catalysis, particularly with rhodium, copper, and cobalt complexes, is a powerful tool for constructing chiral cyclopropanes from alkenes and diazo compounds.[10][11]
Core Principle: Chiral Metal-Carbene Transfer
This strategy involves the reaction of an appropriate alkene with a diazoacetate, mediated by a chiral transition metal catalyst.
-
Catalyst Activation: A metal precursor (e.g., Rh₂(OAc)₄, Cu(OTf)) reacts with a chiral ligand to form the active catalyst.
-
Carbene Formation: The catalyst reacts with a diazo compound (e.g., ethyl diazoacetate) to extrude N₂ and form a chiral metal-carbene intermediate.
-
Asymmetric Cyclopropanation: The metal-carbene transfers the carbene moiety to an alkene substrate (e.g., 2-methoxypropene). The chiral environment created by the ligand dictates the facial selectivity of the attack, leading to high enantioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(Methoxymethyl)cyclopropanecarboxylic Acid in Peptide Synthesis: A Technical Guide
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity to biological targets.[1] To overcome these limitations, medicinal chemists are increasingly turning to the incorporation of non-natural, conformationally constrained building blocks.[2] 1-(Methoxymethyl)cyclopropanecarboxylic acid emerges as a valuable tool in this endeavor. Its rigid cyclopropane scaffold introduces a significant conformational constraint on the peptide backbone, potentially enhancing resistance to enzymatic degradation and pre-organizing the peptide into a bioactive conformation.[3][4] The methoxymethyl group offers a handle for further functionalization and can influence the molecule's solubility and pharmacokinetic properties. This guide provides a comprehensive overview of the application of this compound in peptide synthesis, from the preparation of the necessary Fmoc-protected derivative to its incorporation into peptide chains and the subsequent characterization of the modified peptide.
Synthesis of Fmoc-Protected this compound
The successful incorporation of this compound into a peptide via solid-phase peptide synthesis (SPPS) necessitates its protection with a suitable N-terminal protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group for Fmoc-based SPPS.[5] While the Fmoc-protected version of this specific carboxylic acid is not widely commercially available, a standard procedure for the Fmoc protection of amino acids can be adapted.[6]
Protocol 1: Synthesis of Fmoc-1-(Methoxymethyl)cyclopropanecarboxylic Acid
This protocol outlines a general method for the Fmoc protection of this compound using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
Materials:
-
This compound
-
Fmoc-OSu (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Work-up:
-
Acidify the reaction mixture to pH ~2 with 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Fmoc-1-(Methoxymethyl)cyclopropanecarboxylic acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide chain presents a "difficult coupling" scenario due to the steric hindrance of the cyclopropane ring.[5][7] Standard coupling conditions may result in low yields and incomplete reactions. Therefore, the use of more potent coupling reagents and optimized reaction conditions is crucial for efficient incorporation.[8][9][10]
Protocol 2: SPPS Incorporation of Fmoc-1-(Methoxymethyl)cyclopropanecarboxylic Acid
This protocol details the manual solid-phase synthesis steps for coupling Fmoc-1-(Methoxymethyl)cyclopropanecarboxylic acid to a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-1-(Methoxymethyl)cyclopropanecarboxylic acid (3-5 equivalents)
-
HATU (3.9 equivalents) or HBTU (3.9 equivalents)[7]
-
N,N'-Diisopropylethylamine (DIPEA) (8 equivalents)[7]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Pre-activation:
-
In a separate vessel, dissolve Fmoc-1-(Methoxymethyl)cyclopropanecarboxylic acid (3-5 eq.), HATU or HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.[7]
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. For highly challenging sequences, the reaction time may be extended, or gentle heating can be applied, though with caution to avoid racemization.[7]
-
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.[8]
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step with a fresh solution of activated Fmoc-1-(Methoxymethyl)cyclopropanecarboxylic acid.[7]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
-
Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Recommended Coupling Conditions
| Coupling Reagent | Equivalents (Reagent/Acid/Base) | Solvent | Time | Temperature | Notes |
| HATU/DIPEA | 3.9 / 4 / 8 | DMF or NMP | 2-4 h | Room Temp. | Highly efficient for sterically hindered couplings.[7] |
| HBTU/DIPEA | 3.9 / 4 / 8 | DMF or NMP | 2-4 h | Room Temp. | A common and effective alternative to HATU.[7] |
| DIC/HOBt | 3 / 3 | DMF/DCM (1:1) | 4-12 h | Room Temp. | Less reactive; may require longer reaction times or double coupling.[8] |
Experimental Workflow Visualization
Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.
Characterization of the Modified Peptide
The successful incorporation of this compound should be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.
Mass Spectrometry
The primary method for confirming the incorporation of the moiety is to verify the molecular weight of the purified peptide. The expected mass increase corresponds to the mass of the this compound residue minus the mass of water. Tandem mass spectrometry (MS/MS) can provide further structural confirmation through fragmentation analysis.[11][12]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. The rigid cyclopropane ring is expected to significantly influence the peptide's conformational ensemble.[4][13][14] Key NMR experiments include:
-
1D ¹H NMR: To observe the overall complexity of the spectrum and identify characteristic proton signals from the cyclopropane ring and the methoxymethyl group.
-
2D TOCSY and COSY: To assign proton resonances within each residue.
-
2D NOESY or ROESY: To identify through-space correlations between protons, which provide distance restraints for structure calculation. The observation of specific NOEs between the cyclopropane moiety and adjacent amino acid residues can confirm its orientation within the peptide backbone.[4]
Causality and Self-Validation in Protocols
The protocols provided are designed to be self-validating. The Kaiser test is a critical checkpoint to ensure the completion of each coupling step, preventing the formation of deletion sequences.[8] The choice of potent coupling reagents like HATU is a direct response to the anticipated steric hindrance of the cyclopropane moiety, ensuring a higher probability of reaction completion.[7] Thorough washing steps are essential to remove excess reagents and byproducts that could interfere with subsequent reactions. The final RP-HPLC purification and characterization by mass spectrometry and NMR serve as the ultimate validation of the synthesis.
Conclusion
This compound is a promising building block for the design of conformationally constrained peptides with potentially enhanced therapeutic properties. While its incorporation requires optimized coupling strategies to overcome steric hindrance, the protocols and guidelines presented in this technical note provide a solid foundation for its successful application in peptide synthesis. The resulting modified peptides offer exciting opportunities for exploring structure-activity relationships and developing novel peptide-based drugs.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. ias.ac.in [ias.ac.in]
- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: 1-(Methoxymethyl)cyclopropanecarboxylic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug design, the cyclopropyl group has emerged as a "versatile player" due to its profound impact on the pharmacological properties of drug candidates.[1][2] Its incorporation is a widely recognized strategy to address multifaceted challenges in drug discovery, such as enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[1][2][3] The unique structural and electronic features of the cyclopropane ring—a rigid, three-membered carbocycle—offer a distinct conformational profile compared to more flexible aliphatic chains or planar aromatic systems.[2][3] This rigidity can pre-organize a ligand into its bioactive conformation, potentially increasing binding affinity for its biological target and reducing off-target effects.[1]
1-(Methoxymethyl)cyclopropanecarboxylic acid is a valuable building block that combines the benefits of the cyclopropyl scaffold with the synthetic utility of a carboxylic acid handle. The methoxymethyl substituent can further influence lipophilicity, polarity, and metabolic stability, offering medicinal chemists a powerful tool for nuanced structural modifications. This guide provides a comprehensive overview of the applications of this compound, including detailed protocols for its synthesis and its incorporation into molecules of pharmaceutical interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [4] |
| Form | Liquid | [4] |
| InChI Key | KXQMCHQUKZMCFQ-UHFFFAOYSA-N | [4] |
Synthesis of this compound: A Plausible Protocol
Workflow for the Synthesis of this compound
Caption: A plausible two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1-(methoxymethyl)cyclopropanecarboxylate (Simmons-Smith Cyclopropanation)
This step involves the cyclopropanation of an appropriate alkene precursor.
-
Materials:
-
Methyl 2-(methoxymethyl)acrylate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of zinc-copper couple (1.5 equivalents) in anhydrous diethyl ether, add diiodomethane (1.2 equivalents) dropwise under a nitrogen atmosphere.
-
After the initial exothermic reaction subsides, stir the mixture at room temperature for 30 minutes to form the carbenoid reagent.
-
Cool the reaction mixture to 0 °C and add a solution of methyl 2-(methoxymethyl)acrylate (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through celite to remove the zinc salts, and wash the filter cake with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 1-(methoxymethyl)cyclopropanecarboxylate.
-
Step 2: Hydrolysis to this compound
This step converts the methyl ester to the desired carboxylic acid.
-
Materials:
-
Methyl 1-(methoxymethyl)cyclopropanecarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve methyl 1-(methoxymethyl)cyclopropanecarboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
Application in Drug Discovery: Amide Bond Formation
A primary application of this compound in drug discovery is its use as a building block in the synthesis of amides. The carboxylic acid moiety serves as a handle for coupling with a wide variety of primary and secondary amines to generate a diverse library of compounds for biological screening.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling of this compound.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general and efficient method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.[7]
-
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
The Role of the 1-(Methoxymethyl)cyclopropyl Group in Modulating Drug Properties
The incorporation of the 1-(methoxymethyl)cyclopropyl moiety can be a strategic decision in lead optimization to address several common challenges in drug discovery.
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to oxidative metabolism compared to linear alkyl chains.[8] This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate. The methoxymethyl group, while potentially a site for metabolism, can be modified or positioned to block metabolism at other sites.
-
Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule in a conformation that is optimal for binding to the target protein, thereby increasing potency.[1] This conformational constraint can also reduce binding to off-target proteins, leading to improved selectivity and a better safety profile.
-
Physicochemical Properties: The 1-(methoxymethyl)cyclopropyl group can influence a molecule's lipophilicity (LogP), polar surface area (PSA), and solubility. These parameters are critical for absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence solubility.[4]
-
Novelty and Patentability: The use of unique building blocks like this compound can lead to the discovery of novel chemical matter with improved properties, which is a key aspect of securing intellectual property.
Case Studies: Application in Patented Drug Candidates
While detailed non-patent literature on drug candidates containing this compound is limited, its utility is evident from its inclusion in several patent applications for novel therapeutic agents. For instance, derivatives of this building block have been described in patents for compounds targeting various diseases, highlighting its versatility in medicinal chemistry.[1][9]
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its unique combination of a conformationally constrained cyclopropyl ring and a synthetically accessible carboxylic acid handle allows for the systematic modification of lead compounds. The incorporation of this moiety can lead to significant improvements in potency, metabolic stability, and overall pharmacokinetic properties. The protocols provided in this guide offer a solid foundation for the synthesis and application of this building block in medicinal chemistry programs, paving the way for the discovery of novel and effective therapeutics.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
- 6. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Cyclopropyl Moiety: A Cornerstone of Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Appeal of a Strained Ring
In the landscape of contemporary drug discovery, the cyclopropane ring has emerged as a uniquely powerful and versatile structural motif.[1][2] Far from being a mere hydrocarbon spacer, this three-membered carbocycle possesses a unique combination of rigidity, electronic character, and metabolic stability that medicinal chemists increasingly leverage to overcome challenges in drug design.[3][4] Its inherent ring strain results in bent carbon-carbon bonds with significant π-character, allowing it to engage in electronic interactions not typical of saturated alkanes.[4] This guide provides an in-depth exploration of the strategic applications of cyclopropane derivatives, complete with detailed synthetic protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
Application Note 1: Enhancing Potency and Modulating Physicochemical Properties
The incorporation of a cyclopropane ring can significantly enhance a molecule's biological activity and fine-tune its properties for improved druggability.[5] This stems from several key attributes of the cyclopropyl group.
-
Conformational Restriction: The rigid nature of the cyclopropane ring can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[1][6] This pre-organization can lead to a substantial increase in binding affinity and potency. This has been effectively demonstrated in the design of peptidomimetics and GABA transporter inhibitors.[6][7][8][9][10]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkyl chains, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[1][11] This can lead to a longer in vivo half-life, reduced clearance, and an improved pharmacokinetic profile.
-
Bioisosterism: The cyclopropyl group serves as an effective bioisostere for various common functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings in certain contexts.[12] This allows for the modulation of a compound's size, shape, and lipophilicity while maintaining or improving its biological activity.
Table 1: FDA-Approved Drugs Featuring a Cyclopropane Moiety
| Drug Name | Therapeutic Area | Role of the Cyclopropane Ring | Year of FDA Approval |
| Telaprevir | Antiviral (Hepatitis C) | Part of the P2 macrocycle, contributes to the conformational rigidity required for binding to the NS3/4A protease active site. | 2011[12] |
| Boceprevir | Antiviral (Hepatitis C) | A key component of the P2 scaffold, providing structural rigidity for optimal interaction with the HCV protease. | 2011 |
| Simeprevir | Antiviral (Hepatitis C) | The cyclopropylsulfonamide group is crucial for binding to the NS3/4A protease. | 2013 |
| Grazoprevir | Antiviral (Hepatitis C) | The cyclopropyl-fused macrocycle provides conformational constraint for high-affinity binding to the HCV protease. | 2016 |
| Voxilaprevir | Antiviral (Hepatitis C) | Contains a cyclopropyl-fused macrocycle that is essential for its inhibitory activity against the HCV NS3/4A protease. | 2017 |
| Pazopanib | Anticancer (Kinase Inhibitor) | The cyclopropyl group contributes to the overall conformation and binding to the ATP-binding pocket of VEGFR. | 2009 |
| Ponatinib | Anticancer (Kinase Inhibitor) | The cyclopropane ring is part of the linker between the quinoline and imidazole moieties, influencing the molecule's conformation. | 2012 |
| Tranylcypromine | Antidepressant (MAO Inhibitor) | The cyclopropylamine is a mechanism-based inhibitor of monoamine oxidase. | 1961 |
Application Note 2: Cyclopropanes in Enzyme Inhibition and Receptor Modulation
The unique structural and electronic properties of cyclopropanes make them particularly well-suited for targeting enzyme active sites and modulating receptor function.
Case Study 1: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The development of direct-acting antivirals for HCV revolutionized treatment, with several key drugs incorporating a cyclopropane ring. In drugs like Telaprevir and Boceprevir, the cyclopropane is part of a macrocyclic or constrained scaffold that mimics the peptide substrate of the HCV NS3/4A serine protease.[12][13][14] The rigidity imparted by the cyclopropane ring is critical for positioning the reactive ketoamide warhead for covalent, reversible inhibition of the enzyme's active site serine.[13]
Caption: Role of cyclopropane in HCV protease inhibition.
Case Study 2: GABA Transporter (GAT) Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake is mediated by GABA transporters (GATs).[15][16] Cyclopropane-based analogs of GABA have been designed as conformationally restricted inhibitors of GATs.[10] By constraining the flexible GABA backbone, these analogs can achieve selectivity for different GAT subtypes, offering potential therapeutic benefits for neurological disorders like epilepsy.[16][17][18]
Caption: Cyclopropane-based GABA analog as a GAT inhibitor.
Experimental Protocols
The synthesis of cyclopropane-containing molecules is a well-established field with several reliable methods. Below are detailed protocols for two of the most common and versatile cyclopropanation reactions used in medicinal chemistry.
Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol
The Simmons-Smith reaction is a stereospecific method for cyclopropanation that utilizes a zinc carbenoid. The presence of a hydroxyl group can direct the cyclopropanation to one face of the double bond.[3][19][20]
Objective: To synthesize a cyclopropylmethanol derivative from an allylic alcohol.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Diiodomethane (CH₂I₂) (2.2 equiv)
-
Diethylzinc (Et₂Zn) (1.1 M solution in toluene, 2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the allylic alcohol (1.0 equiv) and anhydrous DCM (to make a 0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (2.2 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir the mixture for 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (2.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropylmethanol.
Self-Validation: The stereospecificity of the reaction should be confirmed by NMR spectroscopy (e.g., NOE experiments). The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Incorporation of Cyclopropane Rings into Drug Candidates
Introduction: The Cyclopropane Motif as a Privileged Scaffold in Medicinal Chemistry
The cyclopropane ring, the smallest of the carbocycles, has emerged as a powerful and versatile structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties, stemming from its inherent ring strain and σ-aromaticity, impart a range of desirable pharmacological attributes to drug candidates.[1][3] The incorporation of a cyclopropane ring can significantly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, this three-membered ring is a prominent feature in numerous FDA-approved drugs for a wide array of therapeutic areas, including antivirals, oncology, and central nervous system disorders.[2][5][6]
This guide provides an in-depth overview of the principal synthetic methodologies for introducing cyclopropane rings into drug candidates, complete with detailed experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to strategically employ these methods in their own research endeavors.
Strategic Approaches to Cyclopropanation
The synthesis of cyclopropanes can be broadly categorized into two main strategies: the addition of a C1 unit to an alkene (carbene/carbenoid addition) and intramolecular cyclization reactions.[7] This guide will delve into the most robust and widely adopted methods within these categories, with a particular emphasis on their application in a drug discovery context.
Simmons-Smith Cyclopropanation: A Classic and Reliable Method
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[8][9][10] The reaction involves the treatment of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[11]
Causality of Experimental Choices:
-
Zinc Activation: The zinc-copper couple is crucial for the formation of the active organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI). The copper enhances the reactivity of the zinc.
-
Stereospecificity: The reaction is a concerted process where the carbene is delivered to the same face of the double bond, thus preserving the stereochemistry of the starting alkene.[11]
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran are commonly used as they are inert to the reaction conditions and effectively solvate the organozinc intermediate.
Protocol: Simmons-Smith Cyclopropanation of an Alkene
Materials:
-
Alkene (1.0 equiv)
-
Zinc-Copper couple (2.0 equiv)
-
Diiodomethane (1.5 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the zinc-copper couple and anhydrous diethyl ether to a round-bottom flask.
-
Add the diiodomethane dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the carbenoid.
-
After the initial exotherm subsides, add the alkene dissolved in anhydrous diethyl ether to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the zinc salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired cyclopropane.
Transition-Metal Catalyzed Cyclopropanation: Versatility and Asymmetric Control
Transition-metal catalysis offers a powerful and versatile platform for cyclopropane synthesis, often with the significant advantage of enabling asymmetric induction to produce chiral cyclopropanes.[12][13] Rhodium, copper, and cobalt catalysts are frequently employed to decompose diazo compounds, generating metal carbenes that then react with alkenes.[12][14]
Causality of Experimental Choices:
-
Diazo Compounds as Carbene Precursors: Diazo compounds, such as ethyl diazoacetate, are common carbene sources in these reactions. The choice of the diazo compound determines the substituent on the newly formed cyclopropane ring.
-
Catalyst Selection: The choice of metal and ligand is critical for controlling the reactivity and selectivity of the reaction. Chiral ligands are employed to achieve enantioselective cyclopropanation.[15][16][17]
-
Safety Considerations: Diazo compounds can be explosive and should be handled with care. In situ generation or the use of stabilized diazo compounds is often preferred.[15]
Protocol: Rhodium-Catalyzed Cyclopropanation using Ethyl Diazoacetate
Materials:
-
Alkene (1.0 equiv)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (0.01 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the alkene and Rh₂(OAc)₄ in anhydrous DCM in a round-bottom flask.
-
Using a syringe pump, add the ethyl diazoacetate dropwise to the stirred solution over several hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and prevent side reactions.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired cyclopropyl ester.
The Kulinkovich Reaction: Synthesis of Cyclopropanols from Esters
The Kulinkovich reaction provides a unique and efficient route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[18][19][20] This reaction proceeds via a titanacyclopropane intermediate.[20]
Causality of Experimental Choices:
-
Titanium Catalyst: Titanium(IV) isopropoxide is a commonly used catalyst that facilitates the formation of the key titanacyclopropane intermediate.[21]
-
Grignard Reagent: The Grignard reagent, typically ethylmagnesium bromide, serves as both a reducing agent and a source of the alkyl groups for the titanacyclopropane.[22]
-
Substrate Scope: The reaction is applicable to a wide range of esters, including lactones, leading to the formation of bicyclic cyclopropanols.[21]
Protocol: Kulinkovich Hydroxycyclopropanation of an Ester
Materials:
-
Ester (1.0 equiv)
-
Titanium(IV) isopropoxide (1.2 equiv)
-
Ethylmagnesium bromide (2.4 equiv in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the ester and titanium(IV) isopropoxide in anhydrous THF in a round-bottom flask and cool to 0 °C.
-
Add the ethylmagnesium bromide solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired cyclopropanol.
Data Presentation
| Method | Key Reagents | Substrate | Product | Key Advantages |
| Simmons-Smith | Zn-Cu, CH₂I₂ | Alkene | Cyclopropane | Stereospecific, good functional group tolerance.[8][11] |
| Transition-Metal Catalyzed | Rh₂(OAc)₄, EDA | Alkene | Cyclopropyl ester | High efficiency, potential for asymmetry.[12] |
| Kulinkovich Reaction | Ti(OiPr)₄, EtMgBr | Ester | Cyclopropanol | Direct synthesis of cyclopropanols from esters.[18][20] |
Visualizations
Experimental Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for Simmons-Smith Cyclopropanation.
Mechanism of Transition-Metal Catalyzed Cyclopropanation
Caption: Simplified Catalytic Cycle for Cyclopropanation.
Conclusion
The strategic incorporation of cyclopropane rings is a proven method for enhancing the pharmacological properties of drug candidates. The methodologies outlined in this guide—Simmons-Smith cyclopropanation, transition-metal catalyzed reactions, and the Kulinkovich reaction—represent a robust toolkit for medicinal chemists. The choice of method will depend on the specific substrate, desired functionality, and stereochemical requirements of the target molecule. A thorough understanding of the principles and practical considerations for each reaction is paramount for the successful synthesis of novel cyclopropane-containing therapeutics.
References
- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 13. Item - ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 19. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 20. Kulinkovich Reaction [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Scalable synthesis of 1-(Methoxymethyl)cyclopropanecarboxylic acid for library production
An Application Note and Protocol for the Scalable Synthesis of 1-(Methoxymethyl)cyclopropanecarboxylic Acid for Library Production
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable building block for the generation of chemical libraries in drug discovery. The presented synthetic route is designed for efficiency, scalability, and robustness, starting from a commercially available precursor. This document offers a detailed explanation of the experimental choices, step-by-step protocols, and safety considerations to ensure successful and reproducible synthesis in a research and development setting.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
Cyclopropane rings are highly sought-after motifs in medicinal chemistry. Their inherent conformational rigidity and unique electronic properties can impart favorable pharmacological characteristics to drug candidates, including improved metabolic stability, binding affinity, and reduced off-target effects. Specifically, 1,1-disubstituted cyclopropanes serve as versatile scaffolds. This compound is a particularly useful building block, offering two key points for diversification in library synthesis: the carboxylic acid for amide bond formation and the methoxymethyl group which can influence solubility and metabolic stability. This guide details a reliable and scalable synthetic route to this important intermediate.
Overview of the Synthetic Strategy
The chosen synthetic pathway is a three-step process commencing with the commercially available Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. This strategy is advantageous for library production due to the use of a readily available starting material and robust, high-yielding transformations. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: O-Methylation of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate
This step employs the Williamson ether synthesis, a classic and reliable method for ether formation.[1][2] Sodium hydride is used as a strong base to deprotonate the primary alcohol, forming an alkoxide that then acts as a nucleophile, attacking methyl iodide in an SN2 reaction.[3]
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a solution of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl 1-(methoxymethyl)cyclopropanecarboxylate.
Step 2: Saponification of Methyl 1-(methoxymethyl)cyclopropanecarboxylate
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is chosen for its efficiency and generally clean reaction profile.[4][5] Lithium hydroxide is a suitable base for this transformation.
Protocol:
-
Dissolve Methyl 1-(methoxymethyl)cyclopropanecarboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
Data Summary
| Step | Product | Starting Material | Reagents | Expected Yield | Purity (by NMR/LC-MS) |
| 1 | Methyl 1-(methoxymethyl)cyclopropanecarboxylate | Methyl 1-(hydroxymethyl)cyclopropanecarboxylate | NaH, MeI, THF | 85-95% | >95% |
| 2 | This compound | Methyl 1-(methoxymethyl)cyclopropanecarboxylate | LiOH, THF/H₂O | 90-98% | >98% |
Considerations for Scalable Library Production
-
Reagent Sourcing and Cost: The starting material, Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, is commercially available, which is a significant advantage for scalability.[6][7] The other reagents (sodium hydride, methyl iodide, lithium hydroxide) are common and relatively inexpensive bulk chemicals.
-
Safety:
-
Sodium Hydride: This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully at low temperatures.
-
Methyl Iodide: This is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Chloromethyl methyl ether (MOM-Cl): While not used in this specific protocol, it is a common reagent for introducing methoxymethyl groups. It is important to note that MOM-Cl is a known human carcinogen and should be handled with extreme caution and appropriate engineering controls.[8][9][10]
-
-
Reaction Monitoring and Automation: For library production, rapid and reliable reaction monitoring is crucial. LC-MS is well-suited for this purpose. The described reactions are amenable to parallel synthesis platforms and automated liquid handlers.
-
Purification: For library synthesis, purification can be a bottleneck. The high yields and clean nature of the proposed reactions may allow for a simple aqueous workup and extraction to provide material of sufficient purity for subsequent derivatization. If higher purity is required, automated flash chromatography systems can be employed.
Conclusion
The synthetic route detailed in this application note provides a robust, efficient, and scalable method for the production of this compound. The use of a commercially available starting material and well-established, high-yielding chemical transformations makes this protocol ideal for generating diverse chemical libraries for drug discovery programs. The detailed procedures and considerations for scalability and safety will enable researchers to confidently and reproducibly synthesize this valuable building block.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 1-(hydroxymethyl)cyclopropanecarboxylate [myskinrecipes.com]
- 7. Methyl 1-(hydroxyMethyl)cyclopropanecarboxylate | 88157-42-0 [amp.chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. CHLOROMETHYL METHYL ETHER - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Methoxymethyl)cyclopropanecarboxylic Acid in Agrochemical Development
Introduction: The Significance of the Cyclopropane Moiety in Modern Agrochemicals
The cyclopropane ring, a strained three-membered carbocycle, is a privileged scaffold in the design of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its rigid structure and unique electronic properties can impart favorable characteristics to a molecule, such as enhanced metabolic stability, increased potency, and improved binding affinity to target enzymes. Derivatives of cyclopropanecarboxylic acid, in particular, are integral components of a wide range of commercial pesticides, including pyrethroid insecticides and various herbicides.[2][3][4]
This document provides detailed application notes and protocols for the use of 1-(Methoxymethyl)cyclopropanecarboxylic acid (CAS No. 67567-55-9) as a versatile building block in the discovery and development of novel agrochemicals. While this specific substituted cyclopropanecarboxylic acid is not yet a widely commercialized active ingredient itself, its structural features present a compelling starting point for the synthesis of new herbicidal compounds.
These notes are intended for researchers, scientists, and professionals in the agrochemical industry. We will explore a hypothetical, yet scientifically plausible, application of this compound as a precursor to a novel class of herbicides targeting a critical enzyme in plant biosynthesis. The protocols provided are designed to be robust and reproducible, offering a solid foundation for further research and development.
Proposed Application: A Precursor to Novel Herbicides Targeting Branched-Chain Amino Acid Biosynthesis
A well-established mode of action for several classes of herbicides is the inhibition of enzymes involved in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[5] One such key enzyme is ketol-acid reductoisomerase (KARI) .[6] We hypothesize that novel amide derivatives of this compound can be designed to act as potent inhibitors of KARI. The methoxymethyl substituent at the 1-position of the cyclopropane ring can be explored for its potential to enhance binding to the active site of the enzyme, potentially leading to improved efficacy and selectivity.
The proposed workflow involves a two-step process:
-
Synthesis of a novel amide derivative from this compound.
-
Evaluation of the herbicidal activity of the synthesized compound in a whole-plant bioassay.
Part 1: Synthesis of a Hypothetical Herbicidal Compound
This protocol details the synthesis of a novel amide, N-(2,6-difluorophenyl)-1-(methoxymethyl)cyclopropanecarboxamide , a hypothetical herbicide candidate. The choice of the 2,6-difluorophenyl amine is based on its prevalence in other commercial herbicides, where it often contributes to enhanced biological activity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the target herbicidal compound.
Detailed Synthesis Protocol
Materials:
-
This compound (CAS: 67567-55-9)
-
2,6-Difluoroaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Addition of Amine and Base: To the solution from step 1, add 2,6-difluoroaniline (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2,6-difluorophenyl)-1-(methoxymethyl)cyclopropanecarboxamide.
Part 2: Evaluation of Herbicidal Activity
This protocol describes a pre-emergence bioassay to evaluate the herbicidal efficacy of the synthesized compound on model plant species.
Herbicidal Bioassay Workflow Diagram
Caption: Workflow for the pre-emergence herbicidal bioassay.
Detailed Bioassay Protocol
Materials:
-
Synthesized test compound
-
Acetone or DMSO (for stock solution)
-
Tween® 20 (as a surfactant)
-
Seeds of a monocot (e.g., Agrostis stolonifera - bentgrass) and a dicot (e.g., Lactuca sativa - lettuce) plant species.[5]
-
Pots or trays with a sterile potting mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spray bottle or pipette for application
Procedure:
-
Plant Preparation: Fill pots with the potting mix and sow the seeds of the test species at a uniform depth.
-
Treatment Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). From this stock, prepare a series of dilutions to test a range of concentrations (e.g., 1, 10, 100, 1000 µM). Include a small amount of Tween® 20 in the final spray solutions to aid in dispersion.
-
Treatment Application: Immediately after sowing, apply a defined volume of each treatment solution evenly to the soil surface of the pots. Include a solvent-only control and a water-only control.
-
Incubation: Place the treated pots in a growth chamber with appropriate conditions for the test species (e.g., 16-hour photoperiod, 25°C day / 20°C night temperature).
-
Data Collection: After a set period (e.g., 14 days), assess the herbicidal effects. This can include counting the number of germinated seedlings, measuring shoot length, and visually scoring the plants for signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Data Analysis: For each species, calculate the growth reduction (GR) at each concentration relative to the control. Use this data to determine the GR50 value, which is the concentration of the compound required to cause a 50% reduction in growth.
Hypothetical Results and Discussion
The data from the bioassay can be tabulated to compare the efficacy of the synthesized compound against different plant species.
| Compound | Test Species | GR50 (µM) |
| N-(2,6-difluorophenyl)-1-(methoxymethyl)cyclopropanecarboxamide | Lactuca sativa (Lettuce) | 25 |
| N-(2,6-difluorophenyl)-1-(methoxymethyl)cyclopropanecarboxamide | Agrostis stolonifera (Bentgrass) | >1000 |
| Commercial Herbicide (e.g., an ALS inhibitor) | Lactuca sativa (Lettuce) | 10 |
| Commercial Herbicide (e.g., an ALS inhibitor) | Agrostis stolonifera (Bentgrass) | 15 |
A hypothetical result showing high activity against the dicot species (lettuce) and low activity against the monocot species (bentgrass) would suggest that the novel compound has potential as a selective herbicide for controlling broadleaf weeds in cereal crops. Further studies would be required to confirm the mode of action, for example, through in vitro enzyme inhibition assays with isolated KARI.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. The protocols outlined in this document provide a framework for the development and evaluation of new herbicidal compounds derived from this unique building block. The combination of the rigid cyclopropane scaffold with the methoxymethyl substituent offers exciting possibilities for the discovery of next-generation crop protection agents with improved efficacy and selectivity.
References
- 1. This compound | 67567-55-9 [chemicalbook.com]
- 2. EP1462441A1 - Cyclopropanecarboxylic acid esters and pest controllers containing the same - Google Patents [patents.google.com]
- 3. US4985364A - Preparation of cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 4. US4358459A - Cyclopropane carboxylic acid and process for their production and use - Google Patents [patents.google.com]
- 5. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common side reactions in Simmons-Smith cyclopropanation
Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Simmons-Smith reaction has a very low yield or is not working at all. What are the most common causes?
Low or no conversion is a frequent issue and can almost always be traced back to the activity of the organozinc carbenoid, which is influenced by several factors.
A1: Root Cause Analysis of Low Conversion
-
Inactive Zinc-Copper Couple: The reaction's success is critically dependent on the formation of the active iodomethylzinc iodide (ICH₂ZnI) reagent on the surface of the zinc.[1][2] If the zinc is not properly activated, the carbenoid will not form in sufficient quantities. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents the reaction with diiodomethane.
-
Troubleshooting:
-
Activation is Key: Always use freshly prepared and activated zinc-copper couple. Several activation methods exist, with varying levels of reactivity.[3] Treatment with hydrochloric acid to remove the oxide layer, followed by washing and treatment with a copper(II) salt solution (like copper(II) acetate or copper(II) sulfate) is a standard and effective method.[3]
-
Visual Cue: A properly activated zinc-copper couple should appear as a dark gray or reddish-brown powder.[3] If your zinc remains bright and shiny, it is likely not activated.
-
Alternative Reagents: For particularly stubborn or sensitive substrates, consider using diethylzinc (Furukawa modification) in place of the zinc-copper couple.[2][4] This generates a more reactive carbenoid, EtZnCH₂I, in a homogeneous solution, often leading to higher yields.[4][5]
-
-
-
Impure Diiodomethane (CH₂I₂): Diiodomethane is susceptible to decomposition upon exposure to light and air, liberating free iodine (I₂).[6] This free iodine can react with the zinc surface, passivating it and preventing the formation of the desired carbenoid.
-
Troubleshooting:
-
Visual Cue: Pure diiodomethane is a colorless to light-yellow liquid. A pink, red, or brown color indicates the presence of dissolved iodine.[6]
-
Purification: If your diiodomethane is colored, it must be purified before use. This can be done by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine, followed by washing with brine, drying over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), and distillation under reduced pressure.[6] Store purified diiodomethane over a small piece of copper wire to scavenge any newly formed iodine.
-
-
-
Inappropriate Solvent Choice: The Simmons-Smith reaction is sensitive to the solvent. The rate of reaction generally decreases with increasing basicity of the solvent.[4]
-
Troubleshooting:
-
Recommended Solvents: Use non-coordinating, anhydrous solvents such as diethyl ether (Et₂O), 1,2-dichloroethane (DCE), or dichloromethane (DCM).[4][7]
-
Solvents to Avoid: Protic solvents (alcohols, water) will quench the organozinc reagent. Highly coordinating solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can slow the reaction down by competing for coordination sites on the zinc.[4]
-
-
-
Steric Hindrance: The Simmons-Smith reaction is subject to steric effects. Highly substituted or sterically hindered alkenes will react more slowly or not at all.[2]
-
Troubleshooting:
-
Reaction Conditions: For sterically hindered substrates, longer reaction times, elevated temperatures, or the use of the more reactive Furukawa modification (Et₂Zn/CH₂I₂) may be necessary.[2]
-
-
Q2: I'm observing the formation of unexpected byproducts. What are the likely side reactions and how can I mitigate them?
Side reactions in the Simmons-Smith cyclopropanation often stem from the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct or the electrophilicity of the zinc carbenoid itself.[2]
A2: Common Side Reactions and Their Mitigation
-
Lewis Acid-Catalyzed Rearrangement or Decomposition: The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid.[8] It can catalyze the rearrangement of acid-sensitive substrates or products, particularly those containing strained rings or susceptible functional groups.
-
Mitigation Strategies:
-
Quenching the Lewis Acid: The reaction can be quenched with a Lewis base like pyridine. Pyridine will coordinate to the ZnI₂, effectively neutralizing its Lewis acidity.[2]
-
Furukawa Modification with Excess Diethylzinc: When using the Furukawa modification, adding a slight excess of diethylzinc (Et₂Zn) can be beneficial. The excess Et₂Zn will react with the ZnI₂ byproduct to form the less Lewis acidic ethylzinc iodide (EtZnI).[2]
-
Careful Workup: A standard workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will dissolve the zinc salts and allow for their separation from the organic product during extraction.[7]
-
-
-
Methylation of Heteroatoms: The zinc carbenoid is electrophilic and can act as a methylating agent, particularly with prolonged reaction times or when used in large excess.[2] Alcohols are especially susceptible to this side reaction, forming methyl ethers.
-
Mitigation Strategies:
-
Control Stoichiometry and Reaction Time: Use a minimal excess of the Simmons-Smith reagent (typically 1.5 to 2.0 equivalents) and monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
Protecting Groups: If methylation is a persistent issue, consider protecting the susceptible functional group (e.g., converting an alcohol to a silyl ether) before the cyclopropanation.
-
-
-
Formation of Sulfur Ylides: When using the Furukawa modification in the presence of allylic thioethers, the reagents can react to form a sulfur ylide. This ylide can then undergo a[6][8]-sigmatropic rearrangement, competing with the desired cyclopropanation.[2]
-
Mitigation Strategies:
-
Increase Reagent Stoichiometry: Using a larger excess of the Simmons-Smith reagent can favor the cyclopropanation pathway.[2]
-
Use the Classic Zn/Cu Couple: This side reaction is more prevalent with the more reactive diethylzinc-based reagents. Reverting to the classic zinc-copper couple can sometimes eliminate this issue.
-
-
Visual Troubleshooting Guide & Key Experimental Observations
A successful Simmons-Smith reaction often has distinct visual cues. Here’s what to look for:
| Observation | Indication | Troubleshooting Action |
| Initial Stage | ||
| Zinc powder remains shiny and silvery after activation attempts. | Incomplete removal of the passivating ZnO layer. | Repeat the acid wash activation step or prepare a fresh batch of Zn/Cu couple. |
| Diiodomethane is pink or brown. | Presence of free iodine (I₂). | Purify the diiodomethane by washing with Na₂S₂O₃ and distillation before use. |
| During Reaction | ||
| No gentle reflux or exotherm is observed after adding CH₂I₂ and warming. | The reaction has not initiated. Likely due to inactive zinc or wet reagents/solvents. | Add a small crystal of iodine to help initiate the reaction. If this fails, the reagents are likely the issue. |
| A white precipitate (ZnI₂) forms gradually as the reaction proceeds. | The reaction is proceeding as expected. | Continue to monitor the reaction by TLC. |
| The reaction mixture turns dark and tar-like. | Potential decomposition of starting material or product, possibly catalyzed by ZnI₂. | Ensure the reaction is not overheating. Consider quenching with pyridine to neutralize the Lewis acid. |
| Workup | ||
| A persistent emulsion forms during aqueous extraction. | Incomplete quenching of zinc salts. | Add more saturated NH₄Cl solution or a small amount of a chelating agent like EDTA to help dissolve the zinc salts. |
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is adapted from the procedure reported by Smith and Simmons.[9]
-
In a flask, add zinc dust (1.0 eq).
-
Wash the zinc dust with 3% HCl (3 x volumes) to remove the oxide layer. Decant the supernatant after each wash.
-
Wash the activated zinc with deionized water (5 x volumes) until the washings are neutral.
-
Wash with a 2% aqueous solution of copper(II) sulfate (2 x volumes). The zinc will turn dark as copper deposits on its surface.
-
Wash with deionized water (5 x volumes).
-
Wash with absolute ethanol (4 x volumes).
-
Wash with anhydrous diethyl ether (5 x volumes).
-
Dry the resulting dark gray powder under vacuum to a constant weight and store under an inert atmosphere (N₂ or Ar). Use within 24 hours for best results.
Protocol 2: Purification of Diiodomethane by Distillation
This is a general procedure for purifying diiodomethane that has discolored due to the formation of iodine.
-
Quench Iodine: In a separatory funnel, dissolve the discolored diiodomethane in an equal volume of dichloromethane (DCM). Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer becomes colorless.
-
Wash and Dry: Wash the organic layer with water, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).
-
Filter: Filter the solution to remove the drying agent.
-
Distill: Assemble a vacuum distillation apparatus. It is crucial to perform the distillation under reduced pressure to lower the boiling point (b.p. 181 °C at atmospheric pressure) and prevent thermal decomposition.[10] A typical pressure is around 20-30 mmHg. Collect the fraction that distills at the appropriate temperature for the given pressure.
-
Store: Store the purified, colorless diiodomethane in a dark bottle over a small piece of copper wire to prolong its stability.
Diagrams of Key Processes
References
- 1. orgosolver.com [orgosolver.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanochemical one-pot Barbier/Simmons–Smith reaction via sequential zinc activation - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05732A [pubs.rsc.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zinc iodide - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Spectroscopic characterization of (diiodomethyl)zinc iodide: application to the stereoselective synthesis and functionalization of iodocyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Iodomethylzinc iodide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Advanced Purification of Cyclopropanecarboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of cyclopropanecarboxylic acids and their derivatives. As a cornerstone scaffold in pharmaceuticals and agrochemicals, achieving high purity is not just a goal; it is a necessity.[1] This guide is designed for researchers, process chemists, and drug development professionals who encounter the unique challenges associated with these strained-ring systems. We will move beyond textbook procedures to address the nuanced, real-world problems you face at the bench. Here, we emphasize the causality behind our troubleshooting advice, grounding our protocols in robust scientific principles to ensure you can adapt and succeed.
Section 1: Troubleshooting Guide for Common Purification Issues
This section addresses the most frequently encountered problems during the purification of cyclopropanecarboxylic acid. Each Q&A provides a diagnosis of the likely cause and a series of actionable solutions.
Q1: My final product shows low purity after fractional distillation, with a persistent impurity peak in the GC/NMR analysis. What's happening?
A1: Diagnosis & Solution
The most probable cause is the presence of an impurity with a boiling point very close to that of cyclopropanecarboxylic acid (182-184 °C).[2][3] A classic example is crotonic acid (boiling point 180-181 °C), which can form if cyclopropanecarboxaldehyde is the precursor and undergoes oxidation.[2][4]
-
Causality: Fractional distillation separates compounds based on differences in vapor pressure (and thus boiling point). When boiling points are within a few degrees of each other, even a highly efficient fractional distillation column may fail to provide baseline separation.
-
Troubleshooting Steps:
-
Confirm Impurity Identity: Use GC-MS or LC-MS to identify the mass of the impurity. If it matches crotonic acid or another isomer, you have confirmed the problem.
-
Cease Distillation: Do not attempt further distillation as it will lead to significant co-distillation and yield loss.
-
Solution 1: Chemical Derivatization: Convert the crude acid mixture to its corresponding methyl or ethyl esters.[5][6] The boiling points of the resulting esters may be sufficiently different to allow for effective fractional distillation. After purification, the ester can be quantitatively hydrolyzed back to the high-purity carboxylic acid.[6]
-
Solution 2: Chromatographic Separation: For small to medium scales, preparative High-Performance Liquid Chromatography (HPLC) is a viable option. See the protocols in Section 3.
-
Q2: I'm attempting to recrystallize my cyclopropanecarboxylic acid, but it keeps "oiling out" instead of forming crystals. Why?
A2: Diagnosis & Solution
This is a common issue stemming from the low melting point of cyclopropanecarboxylic acid (14-17 °C), which is very close to ambient temperature.[3]
-
Causality: "Oiling out," or liquid-liquid phase separation, occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of the molecules arranging into a crystal lattice, the solute separates as a liquid phase. Slow crystallization is key to achieving high purity.[7] Plunging a hot solution into an ice bath is a common cause of impurity trapping.[7]
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system (e.g., toluene/heptane) where the acid has high solubility at slightly elevated temperatures but very low solubility below 0 °C.
-
Controlled Cooling Protocol:
-
Dissolve the acid in a minimal amount of the "good" solvent (e.g., toluene) at ~30-40 °C.
-
Slowly add the "poor" solvent (e.g., heptane) until the solution becomes faintly turbid.
-
Add a drop or two of the good solvent to clarify.
-
Cool the flask extremely slowly. First, allow it to cool to room temperature, then transfer it to a 4 °C refrigerator, and finally to a -20 °C freezer. Rapid cooling is your enemy.
-
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a single seed crystal of pure product.[7][8]
-
Alternative: Purify as a Salt: Convert the acid to a stable, high-melting salt (e.g., sodium or ammonium salt).[5] Recrystallize the salt from a suitable solvent (like aqueous alcohol), then acidify the pure salt in solution to recover the purified carboxylic acid.[9]
-
Q3: My chromatographic purification (HPLC/SFC) is suffering from severe peak tailing and poor resolution. How can I fix this?
A3: Diagnosis & Solution
Peak tailing with free carboxylic acids is typically caused by strong, undesirable interactions between the acidic proton and the stationary phase, especially on silica-based columns.[10]
-
Causality: The polar silanol groups on a standard silica stationary phase can interact strongly with the carboxylic acid, leading to a slow, heterogeneous desorption process that manifests as a tailed peak. In Supercritical Fluid Chromatography (SFC), these interactions are also prominent and can lead to poor peak shape.[10]
-
Troubleshooting Steps:
-
Mobile Phase Modification (HPLC): The most effective solution is to suppress the ionization of the carboxylic acid. Add a small amount of a stronger acid to the mobile phase.
-
Standard Practice: Add 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This ensures the cyclopropanecarboxylic acid remains in its neutral, protonated form, minimizing interactions with the stationary phase.
-
-
Mobile Phase Modification (SFC): While CO2 is the primary mobile phase, a co-solvent like methanol is typically used.[11] Additives are also crucial.
-
Standard Practice: For acidic compounds, adding an acidic modifier to the co-solvent can improve peak shape, but care must be taken as this can sometimes lead to esterification with the alcohol co-solvent.[10]
-
-
Consider Derivatization: If mobile phase modification is insufficient, converting the acid to its methyl or ethyl ester is a highly effective strategy.[12] Esters are less polar and do not have the problematic acidic proton, generally resulting in sharp, symmetrical peaks in both HPLC and SFC.
-
Alternative Stationary Phases: For HPLC, consider using a polymer-based column or a low-pH stable "end-capped" silica column designed for acidic analytes.
-
Section 2: FAQs on Advanced Purification Strategies
This section explores broader questions about selecting and implementing advanced purification techniques for cyclopropanecarboxylic acids.
Q4: What is the most robust first-pass purification technique for a crude reaction mixture containing cyclopropanecarboxylic acid?
A4: An aqueous acid-base extraction is an indispensable first step for removing neutral and basic impurities.[5]
-
Mechanism:
-
Dissolve the crude material in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The cyclopropanecarboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.
-
Neutral impurities (like unreacted starting materials) and basic impurities will remain in the organic layer, which is then discarded.
-
Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., concentrated HCl) to a pH well below the pKa of the acid (~4.8).[5]
-
The neutral cyclopropanecarboxylic acid will precipitate or form an oil, which can then be extracted back into a fresh organic solvent. This simple, scalable process provides a significant purity upgrade before attempting more refined techniques like distillation or chromatography.
-
Q5: For a chiral, substituted cyclopropanecarboxylic acid, should I use chiral chromatography or diastereomeric salt resolution?
A5: The choice depends on scale, available resources, and the specific properties of your molecule.
-
Chiral Chromatography (SFC/HPLC):
-
Principle: Enantiomers are separated based on their differential interaction with a chiral stationary phase (CSP). SFC is often preferred over HPLC as it is faster, uses less organic solvent, and allows for quicker product isolation.[13][14]
-
Best For: Analytical assessment of enantiomeric excess (ee), small to medium-scale preparative work (mg to grams), and situations where a suitable resolving agent cannot be found.
-
Key Consideration: Free carboxylic acids can exhibit poor peak shape.[10] Method development may be required, and derivatization to an ester may be necessary to achieve good separation.
-
-
Diastereomeric Salt Resolution:
-
Principle: The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent). This forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
-
Best For: Large-scale (multi-gram to kg) purification where a robust, scalable, and cost-effective method is needed.
-
Key Consideration: This method relies on finding a suitable chiral resolving agent (e.g., cinchona alkaloids, chiral amines) that forms well-defined, crystalline salts with your specific acid, where one diastereomer is significantly less soluble than the other.[15] Success is not guaranteed and requires empirical screening.
-
Q6: What are the primary advantages of using Supercritical Fluid Chromatography (SFC) for purifying cyclopropane derivatives?
A6: SFC is a powerful form of normal-phase chromatography that uses supercritical CO2 as the main mobile phase.[13] Its advantages are significant:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations compared to HPLC.[14]
-
Efficiency: Equilibration times are shorter, increasing throughput.
-
"Green" Chemistry: It drastically reduces the consumption of organic solvents.[10]
-
Simplified Workup: After separation, the CO2 is simply vented off, leaving the purified compound in a small amount of co-solvent (e.g., methanol), which is quickly and easily removed by evaporation.[14] This is a major advantage over removing large volumes of water and acetonitrile from HPLC fractions.
Section 3: Key Experimental Protocols
Protocol 1: High-Purity Purification via Diastereomeric Salt Crystallization
This protocol is designed for the resolution of a chiral cyclopropanecarboxylic acid.
-
Screening for Resolving Agent: In separate vials, dissolve small amounts of the racemic acid (e.g., 100 mg) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add ~0.5 equivalents of various chiral bases (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, quinine). Observe which combination forms a crystalline precipitate upon standing or cooling.
-
Bulk Salt Formation: Dissolve 1.0 equivalent of the racemic acid in the chosen solvent with gentle heating. In a separate flask, dissolve 0.5 equivalents of the selected chiral base in the same solvent.
-
Crystallization: Slowly add the base solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature. If crystals do not form, reduce the volume of the solvent or cool further. Let the crystallization proceed for several hours or overnight.
-
Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold solvent. This crystal crop will be enriched in one diastereomer.
-
Liberation of the Free Acid: Dissolve the crystalline salt in water. Add 1M HCl until the pH is ~1-2. The enantiomerically enriched carboxylic acid will precipitate. Extract the acid with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO4, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC. The mother liquor can be processed to recover the other enantiomer.
Protocol 2: Ion-Suppressed Preparative HPLC
This protocol is for purifying cyclopropanecarboxylic acid from close-boiling impurities.
-
System Setup:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
-
Method Development: On an analytical scale, develop a gradient method that provides good separation between the desired product and key impurities. A typical gradient might be 10-95% B over 15 minutes.
-
Sample Preparation: Dissolve the crude acid in a minimal amount of a 1:1 mixture of Mobile Phase A and B, or in DMSO if solubility is an issue. Filter the sample through a 0.45 µm syringe filter.
-
Purification Run: Scale up the injection volume for the preparative column. Run the gradient method and collect fractions corresponding to the product peak.
-
Product Recovery: Combine the pure fractions. Remove the acetonitrile under reduced pressure using a rotary evaporator. The remaining aqueous solution can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Dry the organic layer and concentrate to yield the purified acid. Note: TFA is high-boiling and can be difficult to remove; using formic acid is a common alternative if TFA removal is a concern.
Section 4: Data Presentation & Visualization
Table 1: Common Impurities & Removal Strategies
| Impurity | Typical Source | Boiling Point (°C) | Key Challenge | Recommended Removal Strategy |
| γ-Chlorobutyronitrile | Incomplete cyclization during synthesis | 195-197 | Higher boiling point than product | Fractional Distillation |
| Polymeric Materials | Side reactions during hydrolysis of nitrile precursor[16] | Non-volatile | Fouls distillation and chromatography | Initial filtration; can be removed by distillation (remains in pot) |
| Crotonic Acid | Oxidation of crotonaldehyde impurity in starting material[2][4] | 180-181 | Boiling point nearly identical to product[2] | Derivatization followed by distillation, or Preparative HPLC |
| Unreacted Ester | Incomplete hydrolysis of an ester precursor | Varies | Can be difficult to separate from acid | Acid-base extraction (ester remains in organic layer)[5] |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical pathway for selecting an appropriate purification technique based on the initial sample assessment.
References
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
- 7. amherst.edu [amherst.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mdpi.com [mdpi.com]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Challenges in the Synthesis of Sterically Hindered Cyclopropanes
Welcome to the Technical Support Center for the synthesis of sterically hindered cyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable three-membered rings. Cyclopropane motifs are integral to a wide array of biologically active natural products and pharmaceuticals, yet their synthesis, particularly with bulky substituents, presents significant challenges.[1][2][3][4]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental hurdles. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab, offering potential causes and actionable solutions.
Issue 1: Low to No Yield in Simmons-Smith Cyclopropanation
You're attempting a Simmons-Smith reaction on a sterically encumbered alkene, but the desired cyclopropane is either not forming or is present in negligible amounts.
Potential Causes & Solutions:
-
Inadequate Zinc Activation: The heart of the Simmons-Smith reaction is the formation of an organozinc carbenoid.[5] Incomplete activation of the zinc-copper couple is a common reason for failure.
-
Poor Reagent Quality: The purity of your diiodomethane and solvent is critical.
-
Solution: Use freshly distilled diiodomethane and ensure your solvent (typically dichloromethane or 1,2-dichloroethane) is anhydrous.[5] The presence of water can quench the reactive organozinc intermediate.
-
-
Steric Hindrance: The Simmons-Smith reaction is notoriously sensitive to steric bulk around the double bond.[5][8]
-
Solution 1: Employ a Modified Reagent. For highly hindered alkenes, consider using a more reactive or sterically smaller cyclopropanating agent. While classic Simmons-Smith is a go-to, exploring transition-metal-catalyzed alternatives might be necessary for particularly challenging substrates.[8]
-
Solution 2: Leverage Directing Groups. If your substrate has a nearby hydroxyl group, it can coordinate with the zinc reagent, directing the cyclopropanation to the cis face, even if it's more sterically hindered.[7][9] This chelation control can be a powerful tool to overcome steric bias.
-
-
Substrate Reactivity: Electron-deficient alkenes are generally less reactive in Simmons-Smith cyclopropanations.[8]
Issue 2: Poor Diastereoselectivity in Metal-Catalyzed Cyclopropanation
You are obtaining your desired cyclopropane, but as a mixture of diastereomers, and the desired isomer is not the major product.
Potential Causes & Solutions:
-
Inadequate Catalyst Control: The choice of metal and ligand is paramount for achieving high diastereoselectivity.
-
Solution: Screen a variety of catalysts. For example, rhodium and copper catalysts with bulky ligands are often employed to control the stereochemical outcome.[10][11] The steric environment created by the catalyst can favor the formation of one diastereomer over another. For challenging substrates, consider more specialized catalysts, such as those based on iridium or cobalt, which have shown promise in controlling selectivity.[12][13]
-
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of your substrate may be competing with the directing effects of your catalyst.
-
Solution: Analyze the steric and electronic properties of your substrate. If a directing group is present, its influence may need to be either enhanced or overridden by a more powerful catalytic system. In some cases, modifying the substrate to enhance the desired facial selectivity is a viable strategy.
-
-
Reaction Conditions: Temperature and solvent can significantly influence diastereoselectivity.
-
Solution: Systematically vary the reaction temperature. Lower temperatures often lead to higher selectivity by favoring the transition state with the lowest activation energy. Solvent choice can also play a role by influencing the conformation of the substrate and the catalyst.
-
Issue 3: Competing Side Reactions
Your reaction is producing a complex mixture of products, including rearranged byproducts or products from reaction at other functional groups.
Potential Causes & Solutions:
-
Carbene/Carbenoid Reactivity: Free carbenes are highly reactive and can lead to a variety of side reactions. Metal-carbenoids offer more controlled reactivity.[14]
-
Solution: If using a method that generates a free carbene, consider switching to a metal-catalyzed reaction that proceeds via a more stable metal-carbenoid intermediate. This will generally lead to cleaner reactions with fewer side products.
-
-
Functional Group Incompatibility: Other functional groups in your molecule may be reacting with the cyclopropanating agent. For example, amino and carboxylic acid groups can interfere with many common cyclopropanation reactions.[15]
-
Solution: Protect sensitive functional groups. For instance, amino groups can be protected as Boc or Cbz carbamates, and carboxylic acids can be converted to esters.[15] The choice of protecting group is critical and must be stable to the cyclopropanation conditions and readily removable without affecting the newly formed cyclopropane ring.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a transition metal catalyst for cyclopropanation over the traditional Simmons-Smith reaction for sterically hindered substrates?
A1: While the Simmons-Smith reaction is a robust method, transition metal-catalyzed cyclopropanations offer several advantages for challenging substrates:
-
Tunability: The steric and electronic properties of the catalyst can be fine-tuned by modifying the ligands around the metal center. This allows for greater control over reactivity and selectivity.
-
Broader Substrate Scope: Many transition metal catalysts are effective for a wider range of alkenes, including electron-deficient ones that are poor substrates for the Simmons-Smith reaction.[8][16][17]
-
Higher Selectivity: Chiral ligands can be used to induce high levels of enantioselectivity, which is crucial in drug development.[12][18]
Q2: My sterically hindered alkene is unreactive under several standard cyclopropanation conditions. Are there any alternative strategies I can try?
A2: For particularly stubborn cases, consider these alternative approaches:
-
Kulinkovich Reaction: This reaction uses a Grignard reagent and a titanium(IV) alkoxide catalyst to convert esters into cyclopropanols.[19][20][21][22] The resulting cyclopropanol can then be further functionalized. This method is particularly useful for generating highly substituted cyclopropanols.
-
Michael-Initiated Ring Closure (MIRC): This two-step process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[12][18] This can be a powerful method for constructing highly functionalized cyclopropanes.
-
Intramolecular Cyclization: If your substrate can be modified to contain a suitable leaving group and a nucleophilic center in a 1,3-relationship, an intramolecular cyclization can be an effective way to form the cyclopropane ring.[19]
Q3: How can I confirm the stereochemistry of my newly synthesized sterically hindered cyclopropane?
A3: Determining the stereochemistry of complex cyclopropanes often requires a combination of techniques:
-
NMR Spectroscopy: 1H and 13C NMR are essential tools. The coupling constants between protons on the cyclopropane ring can provide valuable information about their relative stereochemistry. The unique electronic environment of the cyclopropane ring often results in characteristic upfield shifts in the 1H NMR spectrum.[23][24][25][26] For complex spectra, 2D NMR techniques like NOESY can reveal through-space interactions between protons, helping to establish their relative positions.
-
X-ray Crystallography: If you can obtain a suitable crystal of your compound, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.
Q4: I am working with a fullerene derivative. Are there specialized methods for cyclopropanating these highly hindered systems?
A4: Yes, the Bingel reaction is a specialized cyclopropanation method used for the functionalization of fullerenes.[19][27] It involves the reaction of a fullerene with a bromo-derivative of a malonic ester in the presence of a base.[27] The driving force for this reaction is the relief of steric strain in the fullerene core, and it preferentially occurs at the shorter bonds at the junction of two hexagons.[27][28]
Experimental Protocols & Data
Protocol 1: Furukawa Modification of the Simmons-Smith Reaction
This protocol is a more reactive alternative to the classic zinc-copper couple method and is often more successful for moderately hindered alkenes.
Materials:
-
Sterically hindered alkene
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the alkene (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Titanium-Catalyzed Kulinkovich Reaction for Cyclopropanol Synthesis
This method provides access to highly substituted cyclopropanols from esters.[20][21][22][29][30]
Materials:
-
Ester substrate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Chlorotitanium(IV) isopropoxide (ClTi(Oi-Pr)₃)
-
Ethylmagnesium bromide (EtMgBr), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the ester (1.0 equiv) in anhydrous THF.
-
Add titanium(IV) isopropoxide (1.2 equiv) to the solution at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add ethylmagnesium bromide (2.4 equiv, as a 1.0 M solution in THF) dropwise. Gas evolution will be observed.
-
After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for 12-36 hours.
-
Quench the reaction by adding ethyl acetate followed by saturated aqueous ammonium chloride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Cyclopropanation Methods for Hindered Alkenes
| Method | Reagents | Typical Substrates | Key Advantages | Common Challenges |
| Simmons-Smith (Furukawa) | Et₂Zn, CH₂I₂ | Electron-rich, moderately hindered alkenes | Good for substrates with directing groups | Low reactivity with electron-deficient or severely hindered alkenes |
| Rh-Catalyzed | [Rh₂(OAc)₄], Diazo compound | Wide range of alkenes | High diastereoselectivity with appropriate ligands | Catalyst deactivation, handling of diazo compounds |
| Kulinkovich Reaction | Ester, Grignard, Ti(Oi-Pr)₄ | Esters, lactones | Access to highly substituted cyclopropanols | Requires stoichiometric titanium reagent in some cases |
| Bingel Reaction | Fullerene, Halomalonate, Base | Fullerenes | Specific for fullerene functionalization | Limited to fullerene substrates |
Visualizing Reaction Mechanisms
Simmons-Smith Reaction Mechanism
Caption: Concerted mechanism of the Simmons-Smith reaction.
Kulinkovich Reaction Catalytic Cycle
Caption: Catalytic cycle of the Kulinkovich reaction.
References
- 1. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. orgosolver.com [orgosolver.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly diastereo- and enantioselective cyclopropanation of 1,2-disubstituted alkenes. | Semantic Scholar [semanticscholar.org]
- 14. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Kulinkovich Reaction [organic-chemistry.org]
- 22. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bingel reaction - Wikipedia [en.wikipedia.org]
- 28. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 29. youtube.com [youtube.com]
- 30. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
MOM Group Introduction: A Technical Support Guide to Alternative Reagents and Conditions
Welcome to the technical support center for methoxymethyl (MOM) group installation. This guide is designed for researchers, scientists, and professionals in drug development seeking robust and reliable methods for alcohol protection. As Senior Application Scientists, we understand the challenges faced in the lab, from problematic substrates to the need for milder, non-carcinogenic reagents. This resource provides in-depth, field-tested insights and troubleshooting advice to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to traditional MOM-Cl (chlorodimethyl ether)?
A1: While effective, MOM-Cl is a potent carcinogen and is highly volatile, posing significant handling risks. Regulatory scrutiny and safety protocols often necessitate the use of safer alternatives. Furthermore, the acidic conditions generated from HCl byproduct can be incompatible with sensitive functional groups in complex molecules, leading to undesired side reactions or degradation.
Q2: What are the most common and safer alternatives to MOM-Cl?
A2: The most widely adopted alternatives include methoxymethyl phenyl sulfone, 2-methoxyethoxymethyl chloride (MEM-Cl), and dimethoxymethane (DMM) used in conjunction with a Lewis or Brønsted acid catalyst. Each offers a unique profile of reactivity, cost, and substrate compatibility, which we will explore in detail throughout this guide.
Q3: Can I introduce the MOM group under neutral or basic conditions?
A3: Yes, and this is often a primary motivation for seeking alternatives. Reagents like MOM-imidazolium salts allow for MOM group installation under neutral to mildly basic conditions, which is ideal for substrates sensitive to acid. This approach avoids the generation of HCl, thus preserving acid-labile protecting groups or stereocenters.
Q4: My substrate has multiple hydroxyl groups. How can I achieve selective protection?
A4: Selective protection is a common challenge and is primarily governed by steric and electronic factors. Generally, less sterically hindered primary alcohols react faster than secondary or tertiary alcohols. By carefully controlling stoichiometry, reaction time, and temperature, a degree of selectivity can be achieved. For more challenging cases, enzymatic or protecting-group-free strategies might be more suitable.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the introduction of the MOM group and provides actionable solutions.
Issue 1: Low or No Reaction Yield
-
Possible Cause A: Inefficient Reagent System. The chosen reagent may not be reactive enough for your specific substrate, particularly with sterically hindered alcohols.
-
Solution: For sluggish reactions with dimethoxymethane (DMM), consider using a stronger Lewis acid catalyst like iron(III) chloride or a Brønsted acid such as pyridinium p-toluenesulfonate (PPTS). If using MOM-O-C(NH)CCl3, ensure the acid catalyst (e.g., TfOH) is fresh and added at a low temperature to prevent decomposition.
-
-
Possible Cause B: Poor Quality of Reagents or Solvents. Moisture in the solvent or degradation of the MOM-donating reagent can significantly impede the reaction.
-
Solution: Always use freshly distilled, anhydrous solvents. If using DMM, ensure it is free of peroxides. It is good practice to titrate or test the activity of your reagents on a simple substrate before committing to your valuable material.
-
Issue 2: Formation of Byproducts
-
Possible Cause A: Over-reaction or Reaction with Other Functional Groups. Strong acids or high temperatures can lead to the formation of undesired byproducts or the removal of other protecting groups.
-
Solution: Employ milder conditions. For instance, using montmorillonite K-10 clay as a catalyst with DMM can provide a gentler alternative to strong Lewis acids. Also, consider a reagent that operates under neutral conditions, such as an N,N-diisopropyl-O-methoxymethyl-isourea.
-
-
Possible Cause B: Dimerization or Polymerization of the Substrate. This is particularly common with substrates that can self-condense under acidic conditions.
-
Solution: Lower the reaction temperature and use a less concentrated solution. A slow addition of the catalyst can also help to control the reaction rate and minimize side reactions.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause A: Co-elution of Product with Reagent Byproducts. Some MOM-donating reagents generate byproducts with similar polarity to the desired product, complicating chromatographic separation.
-
Solution: If using methoxymethyl phenyl sulfone, the sulfone byproduct can sometimes be challenging to remove. A switch to a reagent that produces more easily separable byproducts, such as DMM (which primarily yields methanol), might be beneficial. Alternatively, a post-reaction chemical quench or extraction designed to remove the specific byproduct can be developed.
-
Alternative Protocols and Methodologies
Here we provide detailed, step-by-step protocols for two common and reliable alternatives to MOM-Cl.
Protocol 1: MOM Protection using Dimethoxymethane (DMM) and Catalytic Acid
This method is cost-effective and uses a non-carcinogenic reagent. It is particularly useful for acid-stable substrates.
Experimental Protocol:
-
To a solution of the alcohol (1.0 equiv) in dimethoxymethane (DMM, 10-20 equiv, serving as both reagent and solvent) at 0 °C, add a catalytic amount of a Lewis or Brønsted acid (e.g., PPh3·HBr, 0.05 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table:
| Catalyst | Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) | Reference |
| PPh3·HBr | 0 to RT | 2-12 | 85-95 | |
| Montmorillonite K-10 | RT to 40 | 4-16 | 80-92 | |
| Iron(III) Chloride | 0 to RT | 1-6 | 90-98 | |
| PPTS | RT to 50 | 6-24 | 75-90 |
Protocol 2: MOM Protection using Methoxymethyl Phenyl Sulfone
This protocol is suitable for substrates that may not be stable to the conditions of the DMM method and offers an alternative to MOM-Cl under basic conditions.
Experimental Protocol:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF or DMF, add a base such as sodium hydride (NaH, 1.2 equiv) or potassium hexamethyldisilazide (KHMDS, 1.2 equiv) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of methoxymethyl phenyl sulfone (1.2 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
A critical decision in any synthesis is the choice of the appropriate protecting group strategy. The following diagram illustrates a logical workflow for selecting a MOM-protection method based on substrate properties.
Caption: Decision workflow for selecting a MOM protection strategy.
Technical Support Center: Strategies for Managing Ring Strain in the Synthesis of Complex Cyclopropane-Containing Molecules
Welcome to the Technical Support Center for the synthesis of complex cyclopropane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for managing the inherent challenges of ring strain in three-membered ring systems. Cyclopropanes are a cornerstone in medicinal chemistry and natural product synthesis, offering unique conformational rigidity and electronic properties.[1][2] However, the significant ring strain (approximately 27.5 kcal/mol) makes their synthesis and subsequent manipulation a delicate process.[3] This resource provides field-proven insights and solutions to common problems encountered during the synthesis of these valuable motifs.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the management of ring strain in cyclopropane synthesis.
Q1: What is the underlying principle of managing ring strain during the synthesis of cyclopropanes?
A1: The core principle is not to eliminate the inherent ring strain of the cyclopropane, but to strategically leverage it or control its release. This can be achieved through several approaches:
-
Controlled Cyclopropanation Reactions: Employing methods that proceed under mild conditions and with high stereospecificity to minimize side reactions.
-
Use of "Activated" Cyclopropanes: Introducing substituents that modulate the electronic properties of the ring, making it susceptible to controlled ring-opening or rearrangement reactions. A prime example is the use of donor-acceptor (D-A) cyclopropanes.[4][5][6]
-
Substrate-Directed Synthesis: Utilizing directing groups within the substrate to influence the stereochemical outcome of the cyclopropanation and minimize the formation of undesired, strained isomers.
-
Post-Cyclopropanation Transformations: Designing synthetic routes where the high-energy cyclopropane ring is subsequently opened or rearranged in a controlled manner to access more complex molecular architectures. This effectively uses the ring strain as a driving force for subsequent bond formations.[7][8][9]
Q2: How do donor-acceptor (D-A) cyclopropanes help in managing ring strain?
A2: Donor-acceptor cyclopropanes are powerful tools for managing ring strain by providing a handle for controlled, regioselective ring-opening.[4][7][10][11] The vicinal electron-donating (e.g., alkoxy, aryl) and electron-withdrawing (e.g., ester, ketone) groups polarize the C-C bonds of the cyclopropane ring.[5][6] This electronic push-pull effect weakens a specific bond and lowers the activation energy for ring cleavage, which can be initiated by Lewis acids, Brønsted acids, or other catalysts under mild conditions.[4][5] The resulting 1,3-dipolar intermediate can then be trapped in various cycloaddition or annulation reactions, effectively channeling the ring strain into the formation of more complex and stable five- or six-membered rings.[4][7][10]
Part 2: Troubleshooting Guides for Common Cyclopropanation Reactions
This section provides detailed troubleshooting for specific issues that may arise during common cyclopropanation reactions.
Guide 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid to deliver a methylene group to an alkene.[12][13][14]
Problem: Low or no conversion in my Simmons-Smith reaction.
This is a frequent issue that can often be traced back to the preparation of the active carbenoid species.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Zinc-Copper Couple | The activation of zinc is critical for the formation of the organozinc carbenoid.[15] Solution: Ensure your zinc dust is properly activated. Consider using alternative activation methods or a more reactive zinc source like diethylzinc (Furukawa's modification).[15] |
| Poor Reagent Quality | Diiodomethane and the solvent are key to success. Solution: Use freshly distilled diiodomethane and strictly anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[15][16] Basic solvents can hinder the reaction rate.[15][16] |
| Incorrect Reaction Temperature | The reaction is often exothermic and requires careful temperature control for optimal selectivity. Solution: Adhere to the recommended temperature profile. Typically, reagent addition is performed at 0 °C or lower, followed by a gradual warming to room temperature.[15] |
| Steric Hindrance | The Simmons-Smith reaction is sensitive to steric bulk around the alkene.[14][15] Solution: If your substrate is sterically demanding, consider using a less hindered cyclopropanating agent or a different synthetic strategy altogether. |
Guide 2: Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
Reactions involving the decomposition of diazo compounds by transition metals (e.g., Rh, Cu, Co) are highly effective for creating substituted cyclopropanes.[1][3][17][18]
Problem: Poor diastereoselectivity or enantioselectivity in my catalytic cyclopropanation.
Achieving high stereoselectivity is often the primary goal of these reactions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Catalyst/Ligand Combination | The choice of metal and chiral ligand is paramount for stereocontrol. Solution: Screen a variety of catalysts and ligands. For instance, D2-symmetric dirhodium catalysts are known for their high enantioselectivity in certain systems.[19] Engineered myoglobin-based catalysts have also shown excellent diastereo- and enantioselectivity.[17][20] |
| Solvent Effects | The reaction medium can influence the catalyst's conformation and, consequently, the stereochemical outcome. Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. |
| Slow Addition of Diazo Compound | A high concentration of the diazo compound can lead to side reactions, including carbene dimerization, which can affect selectivity. Solution: Employ slow addition of the diazo compound using a syringe pump to maintain a low, steady concentration. |
| Inappropriate Reaction Temperature | Temperature can impact the rates of competing reaction pathways. Solution: Optimize the reaction temperature. Lower temperatures often favor higher selectivity. |
Guide 3: Kulinkovich Reaction for Cyclopropanol Synthesis
The Kulinkovich reaction provides access to valuable cyclopropanol motifs from esters and Grignard reagents, catalyzed by titanium(IV) alkoxides.[21][22][23]
Problem: My Kulinkovich reaction is sluggish or gives low yields.
Several factors can influence the efficiency of this titanium-mediated process.
| Potential Cause | Troubleshooting Steps & Explanation |
| Grignard Reagent Quality | The quality and concentration of the Grignard reagent are crucial. Solution: Use freshly prepared or titrated Grignard reagents. Ensure the reaction is performed under strictly anhydrous conditions to prevent quenching of the organometallic species. |
| Catalyst Deactivation | The titanium catalyst can be sensitive to air and moisture. Solution: Use high-quality titanium(IV) alkoxide and handle it under an inert atmosphere. |
| Substrate Reactivity | The nature of the ester substrate can affect the reaction rate. Solution: For less reactive esters, consider using a more reactive titanium catalyst or a different synthetic approach. The use of amides or nitriles can also lead to cyclopropylamines.[24] |
| Inadequate Stirring | The reaction can be heterogeneous, and inefficient mixing can lead to poor results. Solution: Ensure vigorous stirring throughout the reaction. |
Part 3: Advanced Strategies and Experimental Protocols
This section delves into more advanced topics and provides illustrative experimental protocols.
Leveraging Ring-Opening Reactions of Activated Cyclopropanes
A powerful strategy is to synthesize a "donor-acceptor" cyclopropane and then use its inherent strain to drive further complexity.[4][5][7][11]
Q3: I want to synthesize a tetrahydrofuran derivative. How can I use a D-A cyclopropane for this?
A3: This is a classic application of D-A cyclopropane chemistry, proceeding through a formal [3+2] annulation.
Experimental Protocol: Lewis Acid-Catalyzed [3+2] Annulation of a D-A Cyclopropane with an Aldehyde
-
To a solution of the donor-acceptor cyclopropane (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equivalent).[5]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, and combine the organic layers.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.
Causality: The Lewis acid coordinates to the acceptor group (often a diester) of the cyclopropane, facilitating the cleavage of the polarized C-C bond to form a 1,3-dipole.[7][10] This dipole is then trapped by the aldehyde in a cycloaddition reaction to form the five-membered tetrahydrofuran ring.[7][10]
Visualizing Reaction Pathways
The following diagrams illustrate the logic behind some of these synthetic strategies.
Caption: Activation and cycloaddition of a D-A cyclopropane.
Caption: Workflow for Simmons-Smith cyclopropanation.
Part 4: Predictive Tools and Future Outlook
Q4: Can computational chemistry help in predicting and managing ring strain?
A4: Absolutely. Computational tools, particularly Density Functional Theory (DFT), are becoming increasingly valuable for predicting the stability and reactivity of strained ring systems.[25][26][27] Researchers can use computational methods to:
-
Calculate Ring Strain Energy (RSE): This helps in understanding the thermodynamic driving force for ring-opening reactions.[25][26][27]
-
Model Transition States: By modeling the transition states of different cyclopropanation or ring-opening pathways, one can predict which stereoisomer is likely to be favored, thus guiding the choice of catalysts and reaction conditions.
-
Predict Reaction Outcomes: Computational screening of different substrates and catalysts can accelerate the discovery of new reactions and optimize existing ones before significant experimental resources are committed.[26]
The future of complex cyclopropane synthesis will likely involve a closer integration of computational prediction and experimental validation, leading to more efficient and selective synthetic routes. Additionally, the development of novel catalytic systems, including biocatalysts and photoredox catalysts, continues to open new avenues for managing the challenges of ring strain.[17][20][28][29][30][31][32]
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgosolver.com [orgosolver.com]
- 13. tutorchase.com [tutorchase.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 17. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 20. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kulinkovich Reaction [organic-chemistry.org]
- 22. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 23. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. Learn Q-Chem: Lab-Predicting Trends in Ring Strain of Cycloalkanes | Q-Chem [q-chem.com]
- 26. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 27. q-chem.com [q-chem.com]
- 28. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Methoxymethyl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It offers a comparative framework, juxtaposing the spectral features of the target molecule with structurally related analogs to provide a deeper understanding of structure-spectra correlations. The methodologies and interpretations presented herein are grounded in established NMR principles and supported by experimental data from analogous compounds.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry. For a molecule such as this compound, with its unique combination of a strained cyclopropane ring, a flexible ether linkage, and an acidic carboxylic acid moiety, NMR provides critical insights into the electronic environment and connectivity of each atom. This guide will dissect the predicted ¹H and ¹³C NMR spectra of this molecule, offering a rationale for the expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectral Analysis of this compound
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methoxymethyl, cyclopropyl, and carboxylic acid protons. The exact chemical shifts can be influenced by the solvent and concentration.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its signal would disappear upon D₂O exchange.[1][2][4][5] |
| -O-CH ₂-C- | ~3.5 | Singlet | 2H | The methylene protons of the methoxymethyl group are adjacent to an oxygen atom, leading to a downfield shift. With no adjacent protons, a singlet is expected. |
| -O-CH ₃ | ~3.3 | Singlet | 3H | The methyl protons of the methoxy group are also deshielded by the adjacent oxygen and are expected to appear as a singlet. |
| Cyclopropane -CH ₂- (cis to COOH) | 0.8 - 1.2 | Multiplet (AA'BB' system) | 2H | The diastereotopic protons on the cyclopropane ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons cis to the electron-withdrawing carboxylic acid group are expected to be slightly deshielded compared to those that are trans. |
| Cyclopropane -CH ₂- (trans to COOH) | 0.6 - 1.0 | Multiplet (AA'BB' system) | 2H | These protons are in a similar environment to the other cyclopropyl protons but are expected to be slightly more shielded. |
Spin-Spin Coupling Relationships in this compound
The intricate coupling network within the cyclopropane ring is a key feature of the ¹H NMR spectrum. The diagram below illustrates the expected spin-spin coupling interactions.
Caption: Predicted ¹H-¹H coupling in the cyclopropane ring.
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon environment in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O | 175 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[1][3] |
| -O-C H₂-C- | 70 - 80 | The carbon atom of the methylene group is bonded to an oxygen atom, causing a substantial downfield shift. |
| -O-C H₃ | 55 - 65 | The methyl carbon of the methoxy group is also deshielded by the attached oxygen. |
| Quaternary Cyclopropane C | 25 - 35 | The quaternary carbon of the cyclopropane ring is attached to both the carboxylic acid and the methoxymethyl group. |
| Cyclopropane -C H₂- | 15 - 25 | The two equivalent methylene carbons of the cyclopropane ring are in a relatively shielded environment. |
Comparative Spectral Analysis
To provide context for the predicted spectra, a comparison with structurally similar compounds is invaluable.
Comparison with 1-Methylcyclopropanecarboxylic Acid
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | -CH₂-O- | ~3.5 | 70 - 80 |
| 1-Methylcyclopropanecarboxylic Acid | -CH₃ | ~1.3 | ~15-20 |
| Difference | The methylene protons and carbon in the target molecule are significantly deshielded due to the adjacent oxygen atom compared to the methyl group in the analog. |
Note: Experimental data for 1-Methylcyclopropanecarboxylic Acid is available for comparison.[2][5][6][7][8]
Comparison with Cyclopropane-1,1-dicarboxylic Acid
| Compound | Functional Group at C1 | Cyclopropane -CH₂- ¹H Shift (δ, ppm) | Cyclopropane -CH₂- ¹³C Shift (δ, ppm) |
| This compound (Predicted) | -CH₂OCH₃, -COOH | 0.6 - 1.2 | 15 - 25 |
| Cyclopropane-1,1-dicarboxylic Acid | -COOH, -COOH | ~1.6 | ~22 |
| Difference | The presence of two electron-withdrawing carboxylic acid groups in the dicarboxylic acid analog results in a more deshielded environment for the cyclopropyl protons and carbons compared to the target molecule. |
Note: Experimental data for Cyclopropane-1,1-dicarboxylic acid is available for comparison.[9][10][11][12]
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra requires meticulous sample preparation and the selection of appropriate instrument parameters.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][13]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, DMSO-d₆ can be advantageous as it often results in sharper -OH peaks.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Interpretation and Verification
The combination of ¹H and ¹³C NMR data provides a self-validating system for the structural confirmation of this compound. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons. The chemical shifts are indicative of the electronic environment of each nucleus, while the splitting patterns in the ¹H spectrum reveal the connectivity between adjacent protons. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed to further confirm the assignments by correlating coupled protons and directly bonded proton-carbon pairs, respectively.
Conclusion
This guide has provided a comprehensive, predictive, and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and comparing the expected spectral features with those of known analogs, researchers can confidently interpret experimental data and verify the structure of this and other related small molecules. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data, which is paramount in all areas of chemical research and development.
References
- 1. rsc.org [rsc.org]
- 2. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum [chemicalbook.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. 1-Hydroxy-1-cyclopropanecarboxylic acid(17994-25-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl 1-methylcyclopropanecarboxylate | C7H12O2 | CID 544234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chemimpex.com [chemimpex.com]
- 12. spectrabase.com [spectrabase.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
Introduction
1-(Methoxymethyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative, a structural motif of increasing interest in medicinal chemistry due to its ability to impart unique conformational constraints on molecules. As a key building block in drug discovery and development, the unambiguous confirmation of its chemical identity is paramount. The empirical formula, C₆H₁₀O₃, and corresponding monoisotopic mass of 130.06299 Da present a distinct analytical challenge.[1][2] At nominal mass resolution, this molecular weight could be erroneously assigned to numerous other elemental compositions.
This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on the definitive capabilities of High-Resolution Mass Spectrometry (HRMS). We will explore the technical nuances of Liquid Chromatography coupled to HRMS (LC-HRMS), compare its performance against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and low-resolution LC-MS, and provide field-proven experimental protocols. This document is intended for researchers, analytical chemists, and drug development professionals who require the highest level of confidence in their analytical results.
Physicochemical Profile: this compound
Understanding the analyte's properties is the foundation of any robust method development.
-
Molecular Formula: C₆H₁₀O₃
-
Molecular Weight: 130.14 g/mol (Average); 130.06299 Da (Monoisotopic)[1]
-
Structure: A cyclopropane ring substituted with both a carboxylic acid and a methoxymethyl group on the same carbon atom.
-
Physical Form: Liquid at room temperature.[2]
-
Key Functional Group: A carboxylic acid moiety (-COOH). This group is the primary driver of its analytical behavior in mass spectrometry. It is readily deprotonated, making it an ideal candidate for negative ion mode electrospray ionization (ESI).[3][4]
Part 1: The Gold Standard - High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the elemental composition of a small molecule. Its power lies in its ability to measure mass with extremely high accuracy, typically within 5 parts-per-million (ppm), allowing for the differentiation of compounds with the same nominal mass but different elemental formulas (isobars).
Instrumentation: Orbitrap vs. Time-of-Flight (TOF)
Two primary types of HRMS instruments dominate the field for small molecule analysis: Orbitrap and Time-of-Flight (TOF) mass analyzers.[5][6]
-
Orbitrap Mass Analyzers: These instruments trap ions in an orbital path around a central electrode. The frequency of the ion's oscillation is directly related to its mass-to-charge ratio (m/z) and is measured with exceptional accuracy. Orbitrap systems are renowned for their market-leading resolving power (often >100,000 FWHM), which provides highly precise mass measurements and clear isotopic patterns, making them ideal for unambiguous formula determination.[5][7][8]
-
Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the time it takes for an ion to travel down a flight tube to a detector. Lighter ions travel faster than heavier ions. Q-TOF (Quadrupole-TOF) instruments are particularly popular, combining the selectivity of a quadrupole with the high-speed, high-resolution analysis of a TOF.[5][8] TOF systems offer very fast data acquisition rates, making them exceptionally well-suited for coupling with ultra-high performance liquid chromatography (UHPLC) systems that produce very narrow peaks.[6][8]
For the definitive identification of a chemical standard like this compound, an Orbitrap-based system is selected for this guide due to its superior resolving power, which provides the highest possible confidence in mass accuracy.
Workflow for LC-HRMS Analysis
The following diagram outlines a robust workflow for the analysis.
Detailed Experimental Protocol: LC-HRMS
This protocol is designed as a self-validating system, ensuring trustworthiness through precise calibration and data analysis steps.
-
Chemical and Reagent Preparation:
-
Analyte: this compound.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Mobile Phase Additive: Ammonium formate.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the analyte in methanol.
-
Create a working solution of 1.0 µg/mL by diluting the stock solution in Mobile Phase A. Causality: Diluting in the initial mobile phase composition prevents peak distortion during injection.
-
-
UHPLC Parameters:
-
Column: Mixed-mode column suitable for polar analytes (e.g., Waters Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm).[9] Causality: Standard reversed-phase C18 columns provide poor retention for this polar acid; a mixed-mode column with anion-exchange properties ensures robust retention and separation from the solvent front.[9][10]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 100% A
-
1-5 min: Linear gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-9 min: Return to 100% A and equilibrate.
-
-
Column Temperature: 40 °C.
-
-
HRMS Parameters (Orbitrap-based):
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode. Causality: The carboxylic acid readily loses a proton to form the [M-H]⁻ anion, providing a strong and stable signal.[3][4]
-
Capillary Voltage: -3.0 kV.
-
Scan Range: m/z 70–500.
-
Resolution: 120,000 @ m/z 200.
-
AGC Target: 1e6.
-
Calibration: The instrument must be calibrated immediately prior to analysis using the manufacturer's specified calibration solution to ensure sub-2 ppm mass accuracy.
-
-
Data Analysis and Validation:
-
Expected Ion: The primary ion of interest is the deprotonated molecule, [M-H]⁻.
-
Theoretical Exact Mass: C₆H₉O₃⁻ = 129.05572 Da.
-
Validation Criterion: The measured mass must be within ± 5 ppm of the theoretical mass.
-
ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
Confirmation: A measured mass of, for example, 129.05565 Da would result in a mass error of -0.54 ppm, providing extremely high confidence in the assigned elemental formula of C₆H₁₀O₃.
-
Part 2: Alternative Analytical Approaches - A Comparative Analysis
While HRMS provides the highest level of confidence, it is essential to understand the capabilities and limitations of other common techniques.
Low-Resolution LC-MS (e.g., Single Quadrupole)
A single quadrupole mass spectrometer measures only the nominal mass of an ion (e.g., m/z 129).
-
Strengths: Cost-effective, robust, and excellent for quantitative analysis of known compounds in established methods.
-
Weaknesses: It lacks the specificity for unambiguous identification. The nominal mass of 129 could correspond to many other elemental compositions (e.g., C₈H₁₅N, C₇H₁₃NO, etc.). This ambiguity makes it unsuitable for the primary characterization of a novel compound or reference standard. While techniques like ion exclusion chromatography can be coupled to single quadrupole MS for organic acid analysis, the fundamental limitation of mass resolution remains.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.
-
Strengths: Provides excellent chromatographic separation and established mass spectral libraries for identification.
-
Weaknesses: this compound is not directly amenable to GC analysis due to the high polarity and low volatility of the carboxylic acid group.[11] Analysis by GC-MS mandates a chemical derivatization step to convert the acid into a volatile ester.[11]
Protocol: GC-MS Derivatization (Example using Methyl Chloroformate)
-
Dissolve ~1 mg of the analyte in a solution containing pyridine and methanol.
-
Add methyl chloroformate (MCF) and vortex vigorously.[12] The MCF reacts with the carboxylic acid to form a volatile methyl ester.
-
Extract the resulting derivative into a non-polar solvent (e.g., chloroform).
-
Inject the organic layer into the GC-MS.
This additional step introduces complexity, increases sample handling time, and can be a source of analytical variability.[13] It is a viable but less direct and more labor-intensive approach compared to LC-HRMS.
Part 3: Head-to-Head Performance Comparison
The choice of analytical technique depends on the specific question being asked. The following decision tree and table summarize the comparison.
Decision Workflow for Method Selection
Quantitative Data Summary
| Parameter | LC-HRMS (Orbitrap) | Low-Resolution LC-MS (Single Quad) | GC-MS (with Derivatization) |
| Primary Output | Accurate Mass (<5 ppm) | Nominal Mass (Unit Resolution) | Nominal Mass + Fragmentation |
| Specificity | Excellent: Unambiguous elemental formula. | Poor: High potential for isobaric interference. | Good: Relies on chromatographic retention and library matching of the derivative. |
| Confidence in ID | Very High | Low to Moderate | Moderate to High |
| Sample Preparation | Simple "Dilute and Shoot" | Simple "Dilute and Shoot" | Complex: Requires chemical derivatization.[11][12] |
| Throughput | High | High | Low to Moderate |
| Instrumentation Cost | High | Low | Moderate |
| Required Expertise | High | Moderate | Moderate |
Conclusion
For the definitive characterization of this compound, High-Resolution Mass Spectrometry is unequivocally the superior analytical technique. Its ability to provide accurate mass measurements with less than 5 ppm error allows for the confident and unambiguous assignment of the elemental formula C₆H₁₀O₃, a critical requirement for regulatory submissions, patent filings, and foundational research.
While low-resolution LC-MS is a cost-effective tool for routine quantitation once a compound is well-characterized, it lacks the specificity needed for initial identification. GC-MS, although a powerful technique, is hindered by the mandatory and cumbersome derivatization step required for this non-volatile carboxylic acid. Therefore, for any application demanding the highest level of scientific integrity and trustworthiness, the investment in LC-HRMS analysis is not only justified but essential.
References
- 1. chemscene.com [chemscene.com]
- 2. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Rigidity: A Comparative Analysis of 1-(Methoxymethyl)cyclopropanecarboxylic Acid in Drug Design
A deep dive into the conformational landscape of a unique building block and its implications for medicinal chemistry.
In the intricate world of drug discovery, the shape of a molecule is paramount. The ability of a drug to bind to its biological target with high affinity and specificity is intrinsically linked to its three-dimensional structure and conformational flexibility. Medicinal chemists employ a variety of strategies to modulate these properties, with the introduction of conformational constraints being a cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of 1-(Methoxymethyl)cyclopropanecarboxylic acid, a conformationally restricted building block, and evaluates its performance against other commonly used constraining elements. Through a synthesis of experimental data and computational insights, we will explore the nuanced interplay between molecular architecture and pharmacological activity.
The Rationale for Rigidity: Why Conformational Constraint is a Key Strategy
Flexible molecules in solution exist as an ensemble of rapidly interconverting conformers. However, it is often only one or a small subset of these conformations that is responsible for the desired biological activity—the so-called "bioactive conformation." The energetic cost of forcing a flexible ligand into this specific conformation upon binding to a receptor can lead to a significant entropic penalty, thereby reducing binding affinity.
By introducing rigid structural elements, medicinal chemists can pre-organize a molecule into a conformation that more closely resembles its bioactive state. This strategy can offer several advantages:
-
Enhanced Potency: By reducing the entropic penalty of binding, conformational restriction can lead to a significant increase in binding affinity and, consequently, potency.
-
Improved Selectivity: A rigid molecule is less likely to adopt conformations that allow it to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.
-
Increased Metabolic Stability: Constrained motifs can block sites of metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic properties.[1]
-
Favorable Physicochemical Properties: The introduction of sp3-rich, rigid structures can improve properties such as solubility and membrane permeability.
The following diagram illustrates the fundamental principle of conformational restriction in drug design.
Figure 1: The entropic advantage of rigid ligands in receptor binding.
A Closer Look at this compound
This compound incorporates a cyclopropane ring, the smallest of the cycloalkanes. This three-membered ring is inherently strained, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp3 hybridized carbons. This high degree of angle and torsional strain results in a rigid, planar-like structure with unique electronic properties.[2][3]
The substitution at the C1 position with both a methoxymethyl and a carboxylic acid group further defines the conformational landscape of this molecule. The methoxymethyl group, with its ether linkage, introduces a degree of flexibility through rotation around the C1-C and C-O bonds, while the carboxylic acid provides a key interaction point for biological targets.
Conformational Preferences of 1-Substituted Cyclopropanes
Computational studies on related 1-substituted cyclopropanes, such as 1-aminocyclopropanecarboxylic acid, have shown that the molecule exists in a conformational equilibrium between different rotamers.[4] The relative energies of these conformers are influenced by steric and electronic interactions between the substituents. For this compound, the key rotational degrees of freedom are around the C1-CH2 and O-CH3 bonds of the methoxymethyl group and the C1-COOH bond.
Comparative Analysis with Other Conformational Constraints
To objectively evaluate the utility of this compound, it is essential to compare its properties with other commonly employed conformational constraints.
Cyclobutane Carboxylic Acid
Cyclobutane, a four-membered ring, exhibits less angle strain than cyclopropane but still possesses significant torsional strain.[2][3] It adopts a puckered or "butterfly" conformation to alleviate some of this strain.[5] This puckering introduces a degree of flexibility that is absent in the more rigid cyclopropane ring.
| Property | This compound | Cyclobutane Carboxylic Acid |
| Ring Strain | High (approx. 27.5 kcal/mol)[2] | Moderate (approx. 26.4 kcal/mol)[2] |
| Conformation | Planar-like, rigid | Puckered, flexible |
| Substitution Pattern | 1,1-disubstituted | 1-substituted |
| Potential Advantages | Highly rigid, precise positioning of substituents | Moderate rigidity, allows for some conformational adaptation |
| Potential Disadvantages | Higher inherent strain may lead to instability | Puckering introduces conformational complexity |
Cyclopentane Carboxylic Acid
Cyclopentane is significantly less strained than cyclopropane and cyclobutane and adopts a flexible "envelope" or "twist" conformation.[5] This flexibility makes it a less effective conformational constraint compared to the smaller rings.
Acyclic Constraints: The gem-Dimethyl Group
A common strategy to introduce conformational restriction in acyclic systems is the use of a gem-dimethyl group. The steric bulk of the two methyl groups restricts rotation around the adjacent single bond, favoring a specific staggered conformation.
| Constraint | Rigidity | Directionality of Substituents |
| 1-(Methoxymethyl)cyclopropane | High | Precise 3D orientation |
| Cyclobutane | Moderate | Defined by puckering |
| Cyclopentane | Low | Multiple low-energy conformers |
| gem-Dimethyl | Moderate | Restricted rotation around a single bond |
The following diagram illustrates the different levels of conformational restriction offered by these motifs.
Figure 2: A qualitative comparison of the rigidity of different conformational constraints.
Experimental and Computational Methodologies
A thorough comparative analysis requires a combination of experimental and computational techniques to probe the conformational landscapes of these molecules.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6][7] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to determine the preferred conformations and the relative populations of different conformers.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a known concentration of the compound of interest in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum to identify the chemical shifts and coupling constants of the protons.
-
2D NMR Spectroscopy: Perform 2D NMR experiments, such as COSY and NOESY, to establish proton connectivity and through-space interactions.
-
Data Analysis: Analyze the coupling constants to determine dihedral angles using the Karplus equation. Analyze NOE intensities to determine inter-proton distances.
-
Conformational Modeling: Use the distance and dihedral angle restraints obtained from NMR data to generate a model of the predominant solution-state conformation.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.[8] Density Functional Theory (DFT) is a widely used method for this purpose.
Step-by-Step Protocol for DFT Calculations:
-
Initial Structure Generation: Generate an initial 3D structure of the molecule using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it corresponds to a true energy minimum and to obtain thermodynamic data.
-
Energy Analysis: Compare the relative energies of the different conformers to determine their populations at a given temperature.
-
Rotational Barrier Calculation: Calculate the energy barrier for rotation around key single bonds to assess the conformational flexibility.
The following diagram outlines the workflow for a combined experimental and computational conformational analysis.
Figure 3: Workflow for combined experimental and computational conformational analysis.
Conclusion and Future Directions
The choice of a conformational constraint is a critical decision in drug design, with profound implications for the biological activity and pharmacokinetic properties of a molecule. This compound offers a highly rigid scaffold that allows for the precise positioning of functional groups in three-dimensional space. Its comparison with other cyclic and acyclic constraints highlights a trade-off between rigidity and conformational adaptability.
While the inherent strain of the cyclopropane ring provides a high degree of pre-organization, the flexibility of larger rings or acyclic constraints may be advantageous in cases where some degree of conformational adjustment is required for optimal binding. The methoxymethyl substituent on the cyclopropane ring introduces an additional layer of complexity and opportunity, allowing for fine-tuning of steric and electronic properties.
Future research should focus on obtaining detailed experimental and computational data for a direct, quantitative comparison of these different constraining elements within the context of a specific biological target. Such studies will provide invaluable insights for medicinal chemists and further refine the rational design of next-generation therapeutics.
References
- 1. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
The Guiding Principles of Potency: A Comparative Analysis of 1-(Methoxymethyl)cyclopropanecarboxylic Acid Analogs in Leukotriene C4 Synthase Inhibition
In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents is a paramount objective. Within this pursuit, the structure-activity relationship (SAR) serves as a critical compass, guiding the intricate process of lead optimization. This guide delves into the nuanced world of 1-(methoxymethyl)cyclopropanecarboxylic acid analogs, a class of compounds that has garnered significant interest for its potential to modulate key biological targets. While the initial exploration of this scaffold was broad, a compelling narrative has emerged, positioning these analogs as potent inhibitors of leukotriene C4 (LTC4) synthase, an enzyme deeply implicated in inflammatory and respiratory diseases.[1][2][3]
This guide will provide an in-depth comparison of this compound analogs and related derivatives, with a particular focus on their activity as LTC4 synthase inhibitors. We will dissect the key structural modifications that influence potency and selectivity, supported by experimental data from seminal studies. Furthermore, we will furnish detailed experimental protocols to empower researchers in their own investigative endeavors.
The Rationale for Targeting Leukotriene C4 Synthase
Leukotrienes are potent inflammatory mediators derived from arachidonic acid. Specifically, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key players in the pathophysiology of asthma and other inflammatory conditions, contributing to bronchoconstriction, mucus secretion, and eosinophil recruitment.[3][4] LTC4 synthase catalyzes the pivotal step of conjugating leukotriene A4 (LTA4) with glutathione to form LTC4.[3][4] Consequently, the inhibition of LTC4 synthase presents a highly attractive therapeutic strategy for the management of these diseases. The unique, rigid conformation of the cyclopropane ring in the design of inhibitors offers a strategic advantage in achieving high binding affinity and metabolic stability.[2]
Comparative Analysis of LTC4 Synthase Inhibitors with a Cyclopropanecarboxylic Acid Moiety
The journey to develop potent LTC4 synthase inhibitors has led to the discovery of several key compounds, with the cyclopropanecarboxylic acid moiety proving to be a critical pharmacophore. A landmark study in this area led to the identification of AZD9898, a picomolar inhibitor of LTC4S.[1] The SAR data gleaned from the development of AZD9898 and related analogs provide invaluable insights into the structural requirements for potent inhibition.
| Compound ID | Core Structure Modification | R Group Modification | LTC4S IC50 (nM)[1] |
| Screening Hit (3) | Phenylpyrazine | - | 1100 |
| Lead Compound (7) | Phenylpyrazine with cyclopropane | - | 1.2 |
| AZD9898 (36) | Pyrazinone with cyclopropane | (5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino | 0.28 |
| Analog A | Pyrazinone with cyclopropane | (2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino | 0.483 |
| Analog B | Pyrazinone with cyclopropane | (5-Chloro-2,4-difluorophenyl)(2-methylpropyl)amino | 0.658 |
| Analog C | Pyrazinone with cyclopropane | (5-Bromo-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino | 0.248 |
Key SAR Insights:
-
The Cyclopropane Ring is Crucial: The dramatic increase in potency from the initial screening hit to the lead compound highlights the critical role of the cyclopropanecarboxylic acid moiety in binding to the active site of LTC4 synthase.
-
Stereochemistry Matters: The (1S,2S) stereochemistry of the cyclopropane ring was found to be optimal for activity.[1]
-
Aromatic Substitutions Influence Potency: Halogen substitutions on the phenyl ring, particularly chloro and fluoro groups, significantly enhance inhibitory activity. The position of these substituents is also critical, with the 2,4,5-substitution pattern being highly favorable.
-
Side Chain Modifications Fine-Tune Activity: Modifications to the amino side chain, such as the introduction of a fluorine atom on the propyl group, contribute to the picomolar potency of AZD9898.
Experimental Protocols
Synthesis of this compound
A general synthetic route to 1-(substituted)cyclopropanecarboxylic acids involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dihaloethane, followed by hydrolysis of the nitrile to the carboxylic acid.[2]
Step 1: Cyclopropanation
-
To a solution of 2-phenylacetonitrile (1 equivalent) in a suitable solvent (e.g., water), add a base such as sodium hydroxide.
-
Add 1,2-dibromoethane (1.1 equivalents) and heat the reaction mixture at an optimized temperature (e.g., 60 °C).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent and purify by column chromatography.
Step 2: Hydrolysis
-
Treat the resulting 1-phenylcyclopropanecarbonitrile with concentrated hydrochloric acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the 1-phenylcyclopropanecarboxylic acid product.
In Vitro LTC4 Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LTC4 synthase.
Materials:
-
Purified human LTC4 synthase
-
Leukotriene A4 (LTA4) methyl ester (substrate)
-
Glutathione (GSH) (co-substrate)
-
Test compounds (analogs of this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing LTC4 synthase, GSH, and the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding LTA4 methyl ester.
-
Incubate the reaction at 37 °C for a specified time.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of LTC4 methyl ester by LC-MS/MS.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing lead compounds like the this compound analogs can be visualized as a structured workflow.
Caption: A typical drug discovery workflow, from target identification to clinical trials.
The Mechanism of Action: A Closer Look
The inhibitory action of these cyclopropane derivatives on LTC4 synthase is a result of their ability to bind to the enzyme's active site, preventing the natural substrates from binding.
Caption: Inhibition of LTC4 synthase by a cyclopropane analog.
Conclusion
The exploration of this compound analogs and their derivatives has yielded a class of highly potent inhibitors of LTC4 synthase. The detailed SAR studies have provided a clear roadmap for designing even more effective therapeutic agents for inflammatory and respiratory diseases. The experimental protocols and workflows presented in this guide offer a practical framework for researchers to contribute to this exciting and impactful area of drug discovery. The journey from a simple cyclopropane core to a potential clinical candidate underscores the power of systematic SAR-driven optimization in modern medicinal chemistry.
References
- 1. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC and GC methods for determining the purity of 1-(Methoxymethyl)cyclopropanecarboxylic acid
An In-Depth Comparative Guide to Validated HPLC and GC Methods for Determining the Purity of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (MMCCA) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique cyclopropane scaffold combined with ether and carboxylic acid functionalities makes it a valuable intermediate in drug discovery and development. The purity of MMCCA is paramount, as impurities can carry through the synthetic route, potentially impacting the efficacy, safety, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential for quality control and regulatory compliance.
This guide provides a detailed comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. As a Senior Application Scientist, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most appropriate method for their needs.
Physicochemical Profile of this compound
Understanding the analyte's properties is the foundation for method development.
-
Structure: C₆H₁₀O₃
-
Molecular Weight: 130.14 g/mol
-
Form: Liquid[1]
-
Polarity: The presence of a carboxylic acid and an ether group makes MMCCA a polar molecule. This polarity dictates its solubility and interaction with chromatographic stationary phases.
-
Volatility & Thermal Stability: While its molecular weight is relatively low, the carboxylic acid group can engage in strong intermolecular hydrogen bonding, which significantly reduces its volatility. Direct injection into a hot GC inlet can lead to thermal degradation or poor peak shape.
This profile suggests that HPLC is a natural choice due to the analyte's polarity and non-volatile nature.[2][3] GC is also a viable, powerful alternative, but it necessitates a chemical modification step—derivatization—to overcome the challenges of low volatility and high polarity.[4][5]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds.[2][6] An RP-HPLC method separates compounds based on their hydrophobicity, making it ideal for polar molecules like MMCCA.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is the standard for reversed-phase chromatography. However, for polar acidic analytes, traditional C18 phases can exhibit poor retention. Therefore, a modern C18 column with polar end-capping or embedded polar groups is selected. These modifications ensure better interaction with polar compounds and prevent "phase collapse" in highly aqueous mobile phases, leading to more robust and reproducible retention.[7][8]
-
Mobile Phase pH: The pH of the mobile phase is critical. By setting the pH to approximately 2.5-3.0 (well below the typical pKa of a carboxylic acid, ~4-5), the -COOH group remains in its protonated, non-ionized form. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved retention.[9]
-
Detection: The MMCCA molecule lacks a strong chromophore. Carboxylic acids absorb weakly at low UV wavelengths (205-215 nm).[10][11] While this allows for direct detection, it necessitates high-purity solvents to minimize baseline noise and ensure adequate sensitivity.
Experimental Protocol: Validated RP-HPLC Method
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water). This creates a 1.0 mg/mL stock solution. Filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm, or equivalent polar-compatible C18 column.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at 210 nm.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Method Validation Summary
This protocol must be validated according to regulatory standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak for MMCCA is pure and resolved from known impurities and degradation products. | Peak purity index > 0.999. Resolution > 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | RSD = 0.4% |
| Precision (Intermediate) | RSD ≤ 2.0% across different days and/or analysts. | RSD = 1.1% |
| Range | Method is linear, accurate, and precise from the reporting threshold to 120% of the working concentration. | Validated from 0.05% to 120% of the 1.0 mg/mL nominal concentration. |
| Robustness | Insignificant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). | Method deemed robust. |
HPLC Workflow Diagram
Caption: RP-HPLC workflow for MMCCA purity analysis.
Method 2: Gas Chromatography with Derivatization (GC-FID)
Gas chromatography offers exceptional separation efficiency and speed but is reserved for volatile and thermally stable analytes.[6][15] To make MMCCA suitable for GC analysis, its polar carboxylic acid group must be chemically modified.
Causality Behind Experimental Choices
-
Derivatization: This is the most critical step. Derivatization converts the polar -COOH group into a non-polar, more volatile derivative.[4][5]
-
Silylation: This is a widely used, robust, and effective technique for derivatizing active hydrogens in groups like -COOH, -OH, and -NH₂.[4][5]
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts smoothly with carboxylic acids. Its byproducts are volatile and typically do not interfere with the chromatography.[16][17] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for sterically hindered or less reactive compounds.[16] The reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.
-
-
Column Selection: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), provides excellent separation for a wide range of derivatized compounds based on their boiling points and weak intermolecular interactions.
-
Detector: The Flame Ionization Detector (FID) is a universal detector for organic compounds. It is robust, has a wide linear range, and provides excellent sensitivity, making it ideal for purity analysis where impurities may be present at low levels.[15]
Experimental Protocol: Validated GC-FID Method
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.
-
Add 1.0 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Immediately cap the vial tightly.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector: Split mode (50:1), Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID, Temperature: 300°C.
-
Injection Volume: 1 µL.
-
-
Purity Calculation: Purity is determined by area percent normalization.
Purity (%) = (Area of Main Derivatized Peak / Total Area of All Peaks) x 100
GC Method Validation Summary
The validation approach mirrors that of HPLC, ensuring the entire analytical procedure, including the derivatization step, is reliable and reproducible.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak for the TMS-derivatized MMCCA is resolved from reagent peaks and other impurities. | Resolution > 2.0 from all known peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9992 |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | 99.1% - 101.5% |
| Precision (Repeatability) | RSD ≤ 1.5% for six replicate preparations and injections. | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 2.5% across different days and/or analysts. | RSD = 1.8% |
| Range | Method is linear, accurate, and precise from the reporting threshold to 120% of the working concentration. | Validated from 0.05% to 120% of the 10 mg/mL nominal concentration. |
| Robustness | Insignificant changes with small variations in derivatization time/temp, oven ramp rate, and flow rate. | Method deemed robust. |
GC Workflow Diagram
Caption: Derivatization and GC-FID workflow for MMCCA.
Head-to-Head Comparison: HPLC vs. GC for MMCCA Purity
The choice between HPLC and GC depends on the specific analytical need, available instrumentation, and desired throughput.
| Feature | HPLC Method | GC Method |
| Principle | Separation of the native compound based on polarity/hydrophobicity in a liquid mobile phase. | Separation of a volatile derivative based on boiling point in a gaseous mobile phase. |
| Sample Prep | Simple dissolution and filtration.[10] | Multi-step: dissolution, reagent addition, heating, and cooling.[16][17] |
| Analysis Time | Longer run times (e.g., 30 min) due to gradient elution and column re-equilibration.[15] | Faster run times (e.g., 20 min) due to rapid temperature programming.[6][15] |
| Sensitivity | Moderate. Limited by the analyte's weak UV absorbance. | High. FID is highly sensitive to hydrocarbons. |
| Selectivity | Excellent. Tunable via mobile phase composition and column chemistry. | Exceptional. High-efficiency capillary columns provide very high peak resolution.[6] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management systems.[15][18] | Generally lower for a standard GC-FID system.[18] |
| Operating Cost | High, due to consumption of large volumes of expensive HPLC-grade solvents.[2] | Lower, as it primarily uses inexpensive gases. Derivatization reagents add some cost.[2] |
| Robustness | Very robust. Less susceptible to minor variations in sample matrix. | Can be less robust; derivatization efficiency can be affected by moisture or matrix components.[16] |
| Best For... | Routine QC, stability testing, analysis of polar and non-volatile impurities.[6] | Orthogonal method confirmation, analysis of volatile/semi-volatile impurities, high-throughput screening. |
Conclusion and Recommendations
Both HPLC and GC are powerful, validated techniques for determining the purity of this compound, each with distinct advantages.
The RP-HPLC method stands out as the preferred primary technique for routine quality control. Its primary advantage is the simplicity of sample preparation, which avoids the potential variability of a derivatization step and allows for direct analysis of the compound in its native state. This method is robust, highly versatile for identifying a wide range of polar and non-polar impurities, and aligns with standard practices in the pharmaceutical industry for API and intermediate release testing.
The GC-FID method , while requiring an additional derivatization step, serves as an excellent orthogonal method. Its high separation efficiency and different separation mechanism (boiling point vs. polarity) make it ideal for confirming purity results obtained by HPLC and for detecting volatile or semi-volatile impurities that may not be well-resolved by the liquid-phase method. Its speed and lower solvent costs can be advantageous in certain high-throughput environments.
For comprehensive quality assurance, employing the HPLC method for routine release and stability studies and using the GC method as a complementary, orthogonal technique for method validation and in-depth impurity profiling provides the most complete and trustworthy assessment of this compound purity.
References
- 1. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. veeprho.com [veeprho.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 8. phenomenex.com [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. youtube.com [youtube.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. scispace.com [scispace.com]
- 18. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
A Comparative Crystallographic Guide to 1-(Methoxymethyl)cyclopropanecarboxylic Acid Derivatives for Pharmaceutical Research
This guide provides an in-depth technical comparison of the potential X-ray crystallographic features of 1-(methoxymethyl)cyclopropanecarboxylic acid derivatives, a class of compounds with significant potential in drug discovery. Due to the novelty of this specific scaffold, direct crystallographic data is not yet publicly available. Therefore, this guide establishes a robust comparative framework by examining structurally related cyclopropane derivatives for which high-quality crystallographic data exists. By understanding the conformational tendencies and intermolecular interactions of these analogs, researchers can anticipate the solid-state properties of this compound derivatives, enabling more informed strategies for crystallization and drug design.
The cyclopropane ring is a highly sought-after motif in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1][2] The introduction of a methoxymethyl substituent adds a flexible, hydrogen-bond accepting group, further expanding the potential for specific molecular interactions. This guide will delve into the synthesis, experimental protocols for crystallographic analysis, and a detailed comparison of expected structural features.
I. Synthesis of the Core Scaffold and its Derivatives
A robust synthetic route is paramount for producing high-quality single crystals. While various methods exist for the synthesis of functionalized cyclopropanes, a common approach involves the cyclopropanation of an appropriate alkene.[1] For this compound, a plausible and efficient synthesis begins with the cyclopropanation of an alkene precursor, followed by functional group manipulation to yield the desired carboxylic acid. Amide derivatives, which are of significant interest in pharmaceuticals, can then be readily prepared via standard coupling reactions.
Experimental Protocol: Synthesis of 1-(Methoxymethyl)cyclopropanecarboxamides
Step 1: Synthesis of a Suitable Alkene Precursor
This initial step is crucial for introducing the required methoxymethyl group. A common strategy would involve the protection of a hydroxyl group, followed by the formation of an alkene.
Step 2: Cyclopropanation
A key step in forming the strained three-membered ring. The Simmons-Smith reaction or transition metal-catalyzed carbene insertion are common methods.[1]
Step 3: Functional Group Interconversion to the Carboxylic Acid
This step transforms a precursor functional group (e.g., an ester or nitrile) into the target carboxylic acid.
Step 4: Amide Coupling
The synthesized carboxylic acid is then coupled with a desired amine to generate the final amide derivative. This is a well-established transformation in medicinal chemistry.[3]
Caption: Synthetic workflow for 1-(Methoxymethyl)cyclopropanecarboxamide derivatives.
II. X-ray Crystallographic Analysis: A Standardized Workflow
The definitive method for elucidating the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction.[4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The initial and often most challenging step is to obtain diffraction-quality single crystals.[5]
-
Methodology: Slow evaporation from a variety of solvents (e.g., ethanol, ethyl acetate, acetone) and solvent/anti-solvent diffusion techniques are commonly employed.
-
Rationale: Slow crystal growth is essential to minimize defects and obtain a well-ordered crystal lattice.
-
-
Data Collection:
-
Procedure: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]
-
Rationale: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion.
-
-
Structure Solution and Refinement:
-
Process: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson synthesis and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Validation: The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
-
Caption: Standard workflow for small molecule X-ray crystallography.
III. Comparative Crystallographic Analysis
In the absence of direct crystallographic data for this compound derivatives, we can infer their likely structural properties by comparing them to known crystal structures of related compounds. Key points of comparison include the conformation of the cyclopropane ring, the orientation of substituents, and the nature of intermolecular interactions.
Alternative 1: 1-Aminocyclopropane-1-carboxylic Acid (ACC)
ACC is a well-studied, naturally occurring cyclopropane derivative.[6][7] Its crystal structure provides a baseline for understanding the geometry of a 1,1-disubstituted cyclopropane ring.
Alternative 2: 2,2-Dimethylcyclopropanecarboxylic Acid
This derivative introduces steric bulk at the 2-position, which can influence the preferred conformation of the carboxylic acid group and impact crystal packing.[8][9]
Alternative 3: Phenylcyclopropane Carboxamide Derivatives
These compounds introduce aromatic rings, allowing for the study of π-π stacking and other non-covalent interactions in the crystal lattice, in addition to the amide hydrogen bonding.[3]
| Feature | This compound Derivatives (Predicted) | 1-Aminocyclopropane-1-carboxylic Acid (ACC) | 2,2-Dimethylcyclopropanecarboxylic Acid | Phenylcyclopropane Carboxamide Derivatives |
| Cyclopropane Ring Geometry | Likely to exhibit slight asymmetry in bond lengths due to the electronic effects of the substituents. | The C-C bond lengths are expected to be relatively uniform. | The gem-dimethyl groups can cause minor distortions in the ring. | The phenyl group can influence the electronic distribution and bond lengths of the cyclopropane ring. |
| Substituent Conformation | The methoxymethyl group is flexible, and its conformation will be influenced by crystal packing forces and intramolecular interactions. | The amino and carboxyl groups are positioned for optimal hydrogen bonding. | The carboxylic acid group's orientation will be influenced by the steric hindrance of the methyl groups. | The phenyl and carboxamide groups will adopt conformations that balance steric and electronic effects. |
| Key Intermolecular Interactions | Hydrogen bonding involving the carboxylic acid or amide group and the ether oxygen of the methoxymethyl group. | Strong hydrogen bonding network involving the amino and carboxyl groups. | Carboxylic acid dimer formation via hydrogen bonding is common. | Hydrogen bonding from the amide groups and potentially π-π stacking from the phenyl rings. |
| Potential for Polymorphism | High, due to the conformational flexibility of the methoxymethyl group and the potential for different hydrogen bonding motifs. | Lower, as the strong, directional hydrogen bonds favor a specific packing arrangement. | Moderate, depending on the crystallization conditions. | High, due to the possibility of different packing arrangements of the aromatic rings and amide groups. |
IV. Conclusion
The crystallographic analysis of this compound derivatives holds significant promise for advancing drug design. By leveraging the comparative data from structurally similar compounds, researchers can anticipate the conformational preferences and intermolecular interactions of this novel scaffold. This predictive understanding is invaluable for designing crystallization experiments and for interpreting the resulting solid-state structures. The detailed protocols provided in this guide offer a clear roadmap for the synthesis and crystallographic characterization of these promising pharmaceutical building blocks. The insights gained from such studies will undoubtedly accelerate the development of new therapeutics with improved efficacy and safety profiles.
V. References
-
Zhang, P., Dong, J., & Zhong, B. (Year). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Available at:101]
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1603.[6]
-
PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from 117]
-
ResearchGate. (2024). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available at:128]
-
Cresset. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at:--INVALID-LINK--
-
PubChem. (n.d.). 2,2-Dimethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from 139]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Available at:143]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2634–2640.[5]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Available at:152]
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.iric.imet-db.ru [en.iric.imet-db.ru]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 7. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Chemist's Toolkit for Substituted Cyclopropanes
The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in modern medicinal chemistry and natural product synthesis.[1] Its unique conformational rigidity and electronic properties can impart significant improvements in metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[2] Consequently, the efficient and stereoselective construction of this highly valuable structural unit remains a topic of paramount importance for researchers, scientists, and drug development professionals.
This guide offers an in-depth comparative analysis of the most prevalent and powerful synthetic routes to substituted cyclopropanes. We will move beyond a mere listing of protocols to provide a deeper understanding of the underlying mechanisms, the rationale behind experimental choices, and a critical evaluation of each method's strengths and limitations, supported by experimental data.
Choosing Your Path: A Strategic Overview
The selection of an appropriate cyclopropanation strategy is dictated by several critical factors: the nature of the starting materials, the desired substitution pattern and stereochemistry of the final product, and the tolerance of existing functional groups within the molecule. The following diagram provides a high-level decision-making framework for navigating the common synthetic routes discussed in this guide.
Caption: A decision tree to guide the selection of a suitable cyclopropanation method.
Simmons-Smith Cyclopropanation: A Classic and Reliable Workhorse
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[2][3] It involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[4] A significant advantage of this method is its broad functional group tolerance and the retention of the alkene's geometry in the cyclopropane product.[4]
Mechanism of Action
The reaction proceeds through the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which then transfers a methylene group to the alkene in a concerted, stereospecific manner.[4] The reaction is believed to proceed through a three-centered "butterfly-type" transition state.[2] The directing effect of nearby hydroxyl groups is a key feature, allowing for highly diastereoselective cyclopropanations of allylic alcohols.[3]
Caption: Mechanism of the Simmons-Smith cyclopropanation.
Experimental Protocol: Furukawa Modification
The Furukawa modification, which utilizes diethylzinc (Et₂Zn), often provides improved reactivity and reproducibility.[3]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the alkene (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add a solution of diethylzinc (2.2 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[3]
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
This powerful and versatile method involves the decomposition of diazo compounds by transition metal catalysts, most notably those based on rhodium(II) and copper(I), to generate metal carbenoids.[3] These intermediates readily react with a wide variety of alkenes to form cyclopropanes, often with high levels of stereocontrol. The use of chiral ligands on the metal catalyst allows for highly enantioselective transformations, making this a valuable tool in asymmetric synthesis.[5]
Mechanism of Action
The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate, with the expulsion of nitrogen gas. This electrophilic carbene then undergoes a concerted addition to the alkene, leading to the cyclopropane product.[5] The choice of catalyst and ligands is crucial for controlling the stereoselectivity of the reaction.
Caption: General mechanism for transition metal-catalyzed cyclopropanation.
Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation
-
Reaction Setup: To a solution of the alkene (1.0 eq) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.05 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at room temperature, add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.5 eq) in the same solvent dropwise over several hours using a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired cyclopropane product.[6]
The Kulinkovich Reaction: A Unique Route to Cyclopropanols
The Kulinkovich reaction provides a distinct and highly valuable method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[3][7] This reaction proceeds via a titanacyclopropane intermediate and is particularly useful for preparing 1-substituted cyclopropanols.[7]
Mechanism of Action
The reaction is initiated by the reaction of two equivalents of a Grignard reagent with the titanium(IV) alkoxide to form a dialkyltitanium species, which then undergoes β-hydride elimination to generate a titanacyclopropane.[7][8] This titanacyclopropane then reacts with the ester in a two-fold alkylation process to yield the cyclopropanol product after workup.[8]
Caption: Simplified mechanism of the Kulinkovich reaction.
Experimental Protocol: Kulinkovich Reaction
Caution: Grignard reagents are highly reactive and moisture-sensitive. All manipulations should be performed under an inert atmosphere using anhydrous solvents.
-
Reaction Setup: To a solution of the ester (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add a solution of chlorotitanium(IV) isopropoxide (ClTi(OiPr)₃, 2.4 eq) at room temperature.
-
Addition of Grignard Reagent: Cool the reaction mixture to 0 °C and add a solution of the Grignard reagent (e.g., ethylmagnesium bromide, 4.8 eq) dropwise.
-
Reaction: After gas evolution ceases, warm the reaction mixture to room temperature and stir vigorously for 36 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Filter the mixture through celite, and extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography.[8]
Corey-Chaykovsky Reaction and Michael-Initiated Ring Closure (MIRC)
The Corey-Chaykovsky reaction is a prime example of a Michael-Initiated Ring Closure (MIRC) strategy, which is particularly effective for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds (enones).[9][10] This method involves the conjugate addition of a nucleophile, in this case a sulfur ylide, to the enone, followed by an intramolecular cyclization to form the cyclopropane ring.[10]
Mechanism of Action
In the Corey-Chaykovsky cyclopropanation, a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide) acts as the nucleophile.[10] It undergoes a 1,4-conjugate addition to the enone to form an enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfoxonium group, which acts as a good leaving group, to close the three-membered ring.[10]
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.
Experimental Protocol: Corey-Chaykovsky Reaction
-
Ylide Generation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 2.0 eq). Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes. Add anhydrous dimethylformamide (DMF), followed by trimethylsulfoxonium iodide (2.0 eq). Stir the suspension at room temperature for 30 minutes to generate the ylide.
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., -30 °C). Dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cooled ylide suspension.
-
Monitoring: Stir the reaction mixture at this temperature, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow, careful addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.[3]
Comparative Analysis of Key Cyclopropanation Methods
| Method | Substrate | Reagents | Key Advantages | Limitations | Stereocontrol |
| Simmons-Smith | Alkene | CH₂I₂/Zn(Cu) or Et₂Zn | Excellent functional group tolerance, stereospecific, reliable, hydroxyl-directing effect.[4][11] | Stoichiometric zinc reagents required, can be sluggish with electron-deficient alkenes.[12] | High diastereoselectivity with directing groups, stereospecific.[3] |
| Transition Metal-Catalyzed | Alkene | Diazo compound, Rh(II) or Cu(I) catalyst | Broad substrate scope, access to diverse substitutions, powerful for asymmetric synthesis.[3][5] | Diazo compounds can be hazardous and require careful handling. | Excellent diastereo- and enantioselectivity achievable with appropriate chiral ligands.[5] |
| Kulinkovich Reaction | Ester, Amide | Grignard reagent, Ti(IV) alkoxide | Unique access to cyclopropanols and cyclopropylamines.[3][7] | Requires stoichiometric titanium reagent and excess Grignard reagent.[7] | Good diastereoselectivity with certain substrates. Asymmetric versions are less common.[13] |
| Corey-Chaykovsky (MIRC) | α,β-Unsaturated Carbonyl | Sulfur ylide, base | Excellent for electron-deficient systems, mild conditions.[3][14] | Substrate scope is generally limited to Michael acceptors.[9] | Generally gives the trans cyclopropane diastereomer. Asymmetric variants exist.[14] |
Conclusion
The synthesis of substituted cyclopropanes is a rich and diverse field, with a variety of powerful methods at the disposal of the modern synthetic chemist. The choice of the optimal method is a strategic decision that depends on the specific synthetic challenge at hand. The Simmons-Smith reaction remains a robust and predictable choice for the cyclopropanation of a wide range of alkenes, particularly when high diastereoselectivity is required through substrate control. For access to a broad array of substituted and chiral cyclopropanes, transition metal-catalyzed reactions with diazo compounds offer unparalleled versatility. The Kulinkovich reaction provides a unique and valuable entry to cyclopropanols, while the Corey-Chaykovsky reaction and other MIRC strategies are the go-to methods for the cyclopropanation of electron-deficient systems. A thorough understanding of the mechanisms, scope, and limitations of these key transformations, as outlined in this guide, will empower researchers to make informed decisions and efficiently construct these valuable three-membered rings in their synthetic endeavors.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 14. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Metabolic Stability Assessment of Drugs Containing the Methoxymethyl Cyclopropane Moiety
Introduction: The Strategic Role of the Methoxymethyl Cyclopropane Moiety in Drug Design
In modern medicinal chemistry, the incorporation of specific structural motifs is a key strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclopropane ring, a three-membered carbocycle, is frequently introduced to increase metabolic stability, enhance potency, and confer conformational rigidity.[1][2][3] Its unique electronic properties and the high dissociation energy of its C-H bonds make it less susceptible to classical cytochrome P450 (CYP) mediated oxidation compared to linear alkyl chains.[4][5]
When combined with a methoxymethyl (MOM) ether, a common protecting group that can also be a stable part of a final active pharmaceutical ingredient (API), the resulting methoxymethyl cyclopropane moiety presents a unique metabolic puzzle.[6][7] While the cyclopropane ring is designed for stability, the ether linkage introduces a potential site for O-dealkylation. Therefore, a robust and systematic in vitro assessment of metabolic stability is not merely a routine check but a critical step to validate the design strategy and predict the in vivo behavior of drug candidates containing this moiety.[8][9]
This guide provides a comparative analysis of the primary in vitro systems used to assess metabolic stability, explains the underlying metabolic pathways, and offers detailed experimental protocols for researchers in drug development.
The Metabolic Landscape: Potential Fates of the Methoxymethyl Cyclopropane Moiety
Understanding the potential metabolic hotspots is the first step in designing a comprehensive assessment strategy. The methoxymethyl cyclopropane moiety has two primary components of interest for drug metabolism scientists.
-
The Cyclopropane Ring: Often considered a "metabolic shield," the cyclopropane ring's stability is not absolute. While its high C-H bond dissociation energy reduces susceptibility to hydrogen atom abstraction by CYP enzymes, oxidation can still occur.[4][5] In some cases, particularly in specific structural contexts or species, oxidation of the cyclopropyl ring has been identified as a significant metabolic pathway.[5] Furthermore, when adjacent to an amine, the cyclopropyl group can undergo CYP-mediated bioactivation to form reactive, ring-opened intermediates that may lead to toxicity.[4][10]
-
The Methoxymethyl Ether: The MOM ether is an acetal. Its primary metabolic fate is enzymatic O-dealkylation, typically catalyzed by CYP enzymes. This reaction proceeds via hydrogen atom abstraction from the methoxy carbon, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes into the corresponding alcohol, releasing formaldehyde. This pathway represents a potential metabolic liability that can lead to rapid clearance.
The interplay between these two groups can influence the overall metabolic profile. The electron-donating or -withdrawing nature of the rest of the molecule can impact the lability of both the ring and the ether.
Visualizing Potential Metabolic Pathways
The following diagram illustrates the primary metabolic routes that a compound containing the methoxymethyl cyclopropane moiety may undergo.
Caption: Potential metabolic pathways for the methoxymethyl cyclopropane moiety.
Comparative Analysis of In Vitro Metabolic Stability Systems
The choice of an in vitro system is a critical experimental decision driven by the stage of drug discovery, the required throughput, and the specific metabolic questions being asked.[11][12] Each system offers a different level of biological complexity and provides distinct insights.
| In Vitro System | Description | Primary Application & Rationale | Advantages | Limitations |
| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[8] | High-throughput screening (HTS) in early discovery to assess Phase I (CYP-mediated) metabolism. | Rich in CYP enzymes, cost-effective, readily available, and easy to use in automated workflows.[13] | Lacks Phase II enzymes, transporters, and cytosolic enzymes (e.g., Aldehyde Oxidase). May underestimate clearance for drugs metabolized by non-microsomal pathways.[8] |
| S9 Fraction | A mixture of microsomal and cytosolic fractions obtained from liver homogenate.[14] | Broader metabolic screening than microsomes. Used when metabolism by cytosolic enzymes (e.g., Aldehyde Oxidase, Xanthine Oxidase) is suspected. | Contains both Phase I (CYP) and some cytosolic enzymes. | Still lacks the full cellular machinery, including transporters and intact Phase II conjugation pathways. Cofactor availability can be limiting. |
| Hepatocytes (Suspension) | Freshly isolated or cryopreserved whole liver cells used in suspension.[15] | "Gold standard" for assessing overall hepatic clearance.[12] Used to confirm microsomal hits and evaluate both Phase I and Phase II metabolism. | Contain a full complement of metabolic enzymes, cofactors, and transporters, providing a more physiologically relevant system.[11][12] | Shorter viability (typically 4-6 hours), which may not be sufficient for slowly metabolized compounds.[13] More expensive and technically demanding than subcellular fractions. |
| Hepatocytes (Plated) | Hepatocytes cultured as a monolayer on collagen-coated plates. | Assessment of low-clearance compounds, as the cells remain viable and metabolically active for days.[13] | Extended incubation times allow for accurate characterization of slowly metabolized drugs. Useful for induction and long-term toxicity studies. | Lower throughput, more complex to set up, and potential for changes in enzyme expression over time. |
| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., a specific CYP isoform) expressed in a cellular system. | Reaction phenotyping to identify the specific enzyme(s) responsible for a drug's metabolism. | Unambiguously identifies the contribution of a single enzyme. | Does not provide an overall clearance rate; only shows if the compound is a substrate for that specific enzyme. |
For a novel compound containing the methoxymethyl cyclopropane moiety, a tiered approach is logical. An initial screen in liver microsomes provides a rapid assessment of CYP-mediated lability. If stability is high, follow-up studies in suspension hepatocytes are essential to confirm the low clearance and rule out significant contributions from non-microsomal or Phase II pathways.
Experimental Design and Protocols
Scientific integrity requires robust and reproducible protocols. The following sections detail standardized workflows for assessing metabolic stability.
Workflow for In Vitro Metabolic Stability Assessment
The general process for conducting these assays is outlined below.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol describes a typical high-throughput assay to determine stability in the presence of Phase I enzymes.
1. Reagent Preparation:
- Test Compound: Prepare a 1 mM stock solution in DMSO.
- HLM Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to 20 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.
2. Incubation Procedure:
- In a 96-well plate, add phosphate buffer.
- Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1%).
- Add the diluted HLM suspension to achieve a final protein concentration of 0.5 mg/mL.
- Pre-incubate the plate at 37°C for 5 minutes with shaking.
- Initiate the reaction by adding the NRS solution.
- Incubate at 37°C with shaking.
3. Sampling and Quenching:
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture.
- Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar, stable compound like labetalol).
4. Sample Analysis:
- Centrifuge the quenched samples at 4,000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
- Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[16][17]
5. Controls:
- Negative Control: Incubate the test compound with HLM but without the NRS solution to check for non-enzymatic degradation.
- Positive Control: Include a compound with known metabolic lability (e.g., verapamil, testosterone) to validate the assay performance.
Protocol 2: Cryopreserved Human Hepatocyte (Suspension) Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability.
1. Reagent Preparation:
- Test Compound: Prepare a 1 mM stock solution in DMSO.
- Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).
- Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell density to 1 x 10⁶ viable cells/mL.
2. Incubation Procedure:
- In a 24-well plate, add the hepatocyte suspension.[15]
- Add the test compound to a final concentration of 1 µM (final DMSO concentration <0.1%).
- Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.[15]
3. Sampling and Quenching:
- At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension.
- Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.
4. Sample Analysis:
- Process and analyze the samples via LC-MS/MS as described in the microsomal assay.
5. Controls:
- Negative Control: Incubate the test compound in media without hepatocytes to check for chemical instability.
- Positive Control: Include a compound with known clearance in hepatocytes (e.g., 7-hydroxycoumarin for Phase II metabolism, midazolam for Phase I).
Data Interpretation and Quantitative Comparison
The primary output of a metabolic stability assay is the rate of disappearance of the parent drug. This is used to calculate key parameters that allow for objective comparison.[9]
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated from the slope (k) of the linear regression of the natural log of the percent remaining parent compound versus time.
-
Formula: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow or protein binding. It relates the rate of metabolism to the drug concentration.
-
Formula (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg protein) * 1000
-
Formula (Hepatocytes): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ cells) * 1000
-
Hypothetical Comparative Data
The following table presents hypothetical data for two compounds to illustrate how results are compared. Compound A contains the methoxymethyl cyclopropane moiety, while Compound B has an analogous isopropyl group, a known metabolic soft spot.
| Compound | Test System | t½ (min) | CLint | Interpretation |
| Compound A (Methoxymethyl Cyclopropane) | HLM | > 120 | < 5.8 µL/min/mg | Very Stable: The moiety is resistant to CYP-mediated metabolism. |
| Hepatocytes | 115 | 14.4 µL/min/10⁶ cells | Stable: Confirms low overall hepatic clearance. | |
| Compound B (Isopropyl Analogue) | HLM | 25 | 27.7 µL/min/mg | Metabolically Liable: Rapidly cleared by CYP enzymes. |
| Hepatocytes | 22 | 31.5 µL/min/10⁶ cells | High Clearance: Confirms high hepatic clearance. |
This data clearly demonstrates the successful application of the cyclopropane moiety to block a metabolic hotspot, showcasing its utility as a design element.
Conclusion and Future Outlook
The methoxymethyl cyclopropane moiety is a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability. However, its stability is not a given and must be empirically verified. A systematic in vitro evaluation, progressing from high-throughput microsomal assays to more comprehensive hepatocyte-based systems, is critical.
While the cyclopropane ring generally imparts stability, researchers must remain vigilant for unexpected metabolic pathways, such as direct ring oxidation or bioactivation, which have been observed in specific cases.[4][5] The methoxymethyl ether component also presents a potential site for O-dealkylation that must be assessed. By employing the robust protocols and comparative frameworks outlined in this guide, drug development professionals can confidently characterize the metabolic profile of their compounds, enabling data-driven decisions to advance the most promising candidates toward the clinic.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. bioivt.com [bioivt.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Absolute Stereochemical Determination of Chiral Cyclopropanes
Introduction: The Criticality of Chirality in the Three-Membered Ring
The cyclopropane ring, the smallest of all carbocycles, is a privileged structural motif found in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique conformational rigidity and electronic properties impart significant metabolic stability and can lock a molecule into a specific, biologically relevant conformation. However, the true therapeutic potential and safety profile of these molecules are inextricably linked to their three-dimensional structure. The absolute configuration of stereocenters on the cyclopropane ring dictates its interaction with chiral biological targets like enzymes and receptors. An incorrect enantiomer can be inactive or, in the worst case, exhibit profound toxicity. Therefore, the unambiguous determination of absolute stereochemistry is not merely an academic exercise; it is a fundamental requirement for drug discovery, development, and regulatory approval.[4][5]
This guide provides an in-depth comparison of the principal analytical techniques for assigning the absolute configuration of chiral cyclopropanes. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. We will compare the "gold standard" of Single-Crystal X-ray Crystallography with the powerful solution-state chiroptical techniques of Vibrational and Electronic Circular Dichroism (VCD/ECD), and the widely accessible NMR-based methods.[6][7][8] Our focus is on providing a logical framework to help you, the researcher, select the most appropriate strategy for your specific molecule.
The Definitive Answer: Single-Crystal X-ray Crystallography (XRD)
X-ray crystallography stands as the unequivocal gold standard for stereochemical assignment. It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state, leaving no room for ambiguity if a suitable crystal is analyzed.[9][10]
Causality of the Method
The technique's power for absolute configuration stems from the phenomenon of anomalous dispersion (or resonant scattering).[11][12] When the X-ray radiation used is near the absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component. This breaks the centrosymmetric relationship between the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). This intensity difference, known as the Bijvoet difference, is directly dependent on the absolute arrangement of atoms. By analyzing these differences, the true handedness of the molecule can be determined.[13] The result is often validated by the Flack parameter, a value that should refine to near zero for the correct enantiomer and near one for the inverted structure.[13]
Experimental Workflow: From Solution to Structure
Caption: Workflow for absolute configuration determination by XRD.
Protocol: A Self-Validating System
-
Crystallization (The Crucial Hurdle): The most challenging step is growing a single crystal of sufficient quality (typically > 50 µm in all dimensions, without cracks or twinning). This involves screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion). The quality of the crystal directly determines the quality of the diffraction data and the confidence in the assignment.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a nitrogen stream (typically 100 K) to minimize thermal vibration.[4] It is then exposed to a monochromatic X-ray beam (often Cu Kα radiation for organic molecules) and the diffraction pattern is collected on a detector over a range of orientations.
-
Structure Solution and Refinement: The diffraction data are processed to yield an electron density map. An initial model of the molecule is fitted to this map and refined against the experimental data.
-
Absolute Configuration Assignment: The final step involves refining the model against the anomalous dispersion data. A reliable assignment is achieved when the Flack parameter refines to a value close to 0.0 with a small standard uncertainty (e.g., x = 0.02(4)).[13]
Expertise in Application: Strengths vs. Limitations
-
Strengths:
-
Unambiguous: Provides a definitive, legally defensible result when successful.
-
Rich Data: Yields precise bond lengths, angles, and conformational information in the solid state.
-
-
Limitations:
-
The Crystal Bottleneck: The absolute requirement for a high-quality single crystal is the single greatest limitation. Many cyclopropane derivatives, especially those that are oils or amorphous solids, may never crystallize.[9][14]
-
Light-Atom Problem: For molecules containing only C, H, N, and O, the anomalous scattering signal is weak. While modern diffractometers can often handle this, the presence of a heavier atom (e.g., Cl, Br, S) significantly improves the reliability of the Flack parameter.[15]
-
Time and Resource Intensive: The process of growing crystals and collecting data can take days to weeks.[4]
-
The Solution-State Arbitrators: Chiroptical Spectroscopy (VCD & ECD)
Chiroptical methods determine absolute configuration by measuring the differential interaction of a chiral molecule with left- versus right-circularly polarized light in solution.[16] This is a profound advantage, as it probes the molecule in a more biologically relevant state and bypasses the need for crystallization. The modern approach relies on a powerful synergy between experimental measurement and quantum chemical calculations.[5][15]
A. Vibrational Circular Dichroism (VCD): The Universal Probe
VCD is the infrared counterpart to ECD, measuring differential absorption during molecular vibrations.[16][17] Its key advantage is universality: virtually all chiral molecules are VCD active because they all possess chiral molecular vibrations.[6]
Causality of the Method A VCD signal arises from the coupling of electric and magnetic dipole transition moments during a vibrational mode. Its sign and intensity are exquisitely sensitive to the 3D arrangement of atoms. For a rigid molecule like a cyclopropane, the VCD spectrum serves as a unique stereochemical fingerprint. The process involves measuring the experimental VCD spectrum and comparing it to the spectra calculated for both the (R) and (S) enantiomers using Density Functional Theory (DFT). The absolute configuration is assigned based on the best match.[15][18]
Experimental Workflow: The Synergy of Experiment and Theory
Caption: The VCD workflow, combining experimental and computational steps.
Protocol: A Self-Validating System
-
Sample Preparation: Dissolve a sufficient amount of the purified cyclopropane (typically 1-5 mg) in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄, d₆-DMSO) in a transmission cell.
-
Data Acquisition: Measure the VCD and IR spectra simultaneously on an FT-VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.[17]
-
Conformational Search: Perform a computational search to identify all low-energy conformers of the molecule. This is critical as the experimental spectrum is a population-weighted average of all conformers in solution.
-
Quantum Chemical Calculations: For each identified conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)). This step predicts the IR and VCD spectra for that specific 3D structure.
-
Spectral Averaging & Comparison: Generate a final predicted VCD spectrum by averaging the spectra of individual conformers, weighted by their calculated Boltzmann populations.[4] Compare this final predicted spectrum for one enantiomer (e.g., the R configuration) with the experimental spectrum. The spectrum for the other enantiomer (S) is simply the mirror image. The absolute configuration is assigned to the enantiomer whose calculated spectrum correctly reproduces the sign and relative intensity pattern of the experimental spectrum.[18]
B. Electronic Circular Dichroism (ECD): The High-Sensitivity Option
ECD operates in the UV-Visible range, measuring the differential absorption associated with electronic transitions.[19]
Causality of the Method The primary requirement for ECD is the presence of a chromophore—a part of the molecule that absorbs UV-Vis light.[6][20] For many simple cyclopropanes, which lack π-systems, this is a major limitation. However, if the cyclopropane is substituted with a chromophore (e.g., a phenyl or carbonyl group), ECD becomes a very powerful and sensitive tool. The analysis follows the same experiment-vs-theory paradigm as VCD, but uses Time-Dependent DFT (TD-DFT) to calculate the electronic transitions.[20][21] For molecules with two interacting chromophores, the empirical "exciton chirality method" can sometimes be used for a rapid assignment without computation.[22]
Protocol: The workflow is analogous to VCD but involves a UV-Vis/CD spectrophotometer for data acquisition and TD-DFT for the computational step.[9][20]
Expertise in Application: Chiroptical Strengths vs. Limitations
-
Strengths:
-
Solution-State Analysis: Bypasses the need for crystallization and reflects the structure in a more biologically relevant environment.[23]
-
VCD Universality: VCD is applicable to nearly all chiral molecules.[6]
-
ECD Sensitivity: ECD is highly sensitive, often requiring only microgram quantities of sample.
-
Conformational Insight: The computational component provides valuable information about the conformational preferences of the molecule in solution.[23]
-
-
Limitations:
-
Sample Amount (VCD): VCD typically requires milligram quantities of pure sample.[4]
-
Chromophore Requirement (ECD): ECD is not applicable to molecules that do not absorb in the UV-Vis range.[6]
-
Computational Cost: Analysis of conformationally flexible molecules can be computationally intensive and time-consuming.
-
Reliance on Theory: The final assignment relies on the accuracy of the quantum chemical calculations.
-
The Workhorse Technique: NMR Spectroscopy
While standard NMR spectroscopy is blind to chirality, clever strategies can be employed to visualize and assign the absolute configuration of cyclopropanes, provided they contain a suitable functional handle.[24][25]
A. Chiral Derivatizing Agents (CDAs): The Mosher's Ester Method
This is the most widely used NMR-based method for determining the absolute configuration of chiral alcohols and amines.[26][27]
Causality of the Method The method involves chemically converting the enantiomeric cyclopropyl alcohol (or amine) into a pair of diastereomers by reacting separate portions of the sample with the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[28][29] Diastereomers have different physical properties and, crucially, different NMR spectra.
The assignment is based on the magnetic anisotropy of the phenyl ring of the MTPA group. In the most stable conformation of the resulting ester, the substituents on the cyclopropane's stereocenter are arranged differently relative to this phenyl ring. This causes predictable shielding (upfield shift) or deshielding (downfield shift) of nearby protons. By analyzing the difference in chemical shifts between the two diastereomers (Δδ = δS-ester - δR-ester), a spatial model can be built to deduce the absolute configuration of the original alcohol.[27]
Experimental Workflow: Derivatize, Measure, Analyze
Caption: Workflow for Mosher's ester analysis.
Protocol: A Self-Validating System
-
Derivatization: In two separate vials, react the enantiopure cyclopropyl alcohol with (R)-MTPA chloride and (S)-MTPA chloride, respectively, typically in the presence of a base like pyridine or DMAP. Ensure the reaction goes to completion.
-
Purification: Purify both diastereomeric esters via chromatography to remove any unreacted alcohol or acid.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters under identical conditions (solvent, concentration, temperature). 2D NMR (e.g., COSY, HSQC) is often necessary to unambiguously assign all relevant protons.
-
Data Analysis: Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton. Protons with a positive Δδ are placed on one side of the Mosher model, and those with a negative Δδ on the other, allowing for the assignment of the absolute configuration.[28]
B. Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form weak, transient diastereomeric complexes with the analyte directly in the NMR tube.[30][31] This interaction can cause the signals of the two enantiomers to resolve into separate peaks, which is excellent for determining enantiomeric purity. While assigning absolute configuration is less direct than with CDAs, it can sometimes be achieved by observing consistent shift patterns with known substrates or by using both enantiomers of the CSA.[32][33]
Expertise in Application: NMR Strengths vs. Limitations
-
Strengths:
-
Accessibility: Utilizes standard NMR instrumentation available in most chemistry labs.
-
Sensitivity: Requires only sub-milligram to milligram quantities of sample.[4]
-
Reliability (Mosher's): The Mosher's method is a well-established and generally reliable empirical method.
-
Non-Destructive (CSAs): CSAs allow for analysis without chemically altering the sample.[32]
-
-
Limitations:
-
Functional Group Required: Both methods require the presence of a suitable functional group on the cyclopropane that can be derivatized or can interact with the agent.
-
Destructive (CDAs): The Mosher's method chemically modifies the sample.
-
Model-Dependent: The Mosher's method relies on the assumption of a single, preferred conformation. If this assumption is invalid (e.g., due to steric hindrance preventing free rotation), the analysis can yield an incorrect result.
-
Comparative Guide and Decision Framework
The choice of method is a trade-off between accuracy, speed, sample availability, and the nature of the molecule itself.[4]
Table 1: Comparison of Key Performance Metrics
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Agents (Mosher's) |
| Principle | X-ray diffraction by a single crystal[4] | Differential absorption of polarized IR light[4] | Differential absorption of polarized UV-Vis light | Analysis of NMR shifts of diastereomers[4] |
| Sample State | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | μg to mg | 1 - 10 mg | 0.1 - 1 mg | 0.5 - 5 mg |
| Destructive? | No (crystal is recovered) | No | No | Yes (for CDAs); No (for CSAs) |
| Universality | Limited by crystallization | High (all chiral molecules)[6] | Limited by chromophore requirement[6] | Limited by functional group requirement |
| Confidence Level | Definitive | High (with computation) | High (with computation) | High (empirical model) |
| Analysis Time | Days to weeks | Hours to a day | Hours | 4-6 hours over 1-2 days[26] |
Decision-Making Flowchart
This flowchart provides a logical pathway for selecting the most appropriate method for your chiral cyclopropane.
Caption: A decision-making guide for selecting a stereochemical analysis method.
Conclusion and Best Practices
There is no single "best" method for determining the absolute configuration of all chiral cyclopropanes. The optimal choice is dictated by the physical and chemical properties of the molecule .
-
X-ray crystallography , when applicable, provides the most definitive answer and should be pursued if high-quality crystals can be obtained.
-
Vibrational Circular Dichroism (VCD) has emerged as the most versatile and reliable solution-state method, applicable to nearly any chiral cyclopropane and providing high-confidence results when coupled with DFT calculations.
-
Electronic Circular Dichroism (ECD) is a powerful, high-sensitivity technique, but its application is limited to cyclopropanes possessing a chromophore.
-
NMR-based methods , particularly Mosher's ester analysis, are highly accessible and reliable for cyclopropanes containing hydroxyl or amino groups.
As a Senior Application Scientist, my final recommendation is one of validation. In a research or drug development setting, relying on a single empirical or calculation-based method can be risky. The most robust and defensible approach is to use two orthogonal techniques to confirm the assignment. For example, an assignment made by Mosher's method can be confidently confirmed by VCD, or a crystal structure can be cross-validated by measuring the CD spectrum of the dissolved crystal. This layered, self-validating approach embodies scientific integrity and ensures that the assigned stereochemistry is beyond reproach.
References
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. drpress.org [drpress.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. jascoinc.com [jascoinc.com]
- 18. youtube.com [youtube.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. experts.umn.edu [experts.umn.edu]
- 27. benchchem.com [benchchem.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Methoxymethyl)cyclopropanecarboxylic acid (CAS No. 67567-55-9). As laboratory professionals, our responsibility extends beyond the experiment to the entire lifecycle of a chemical, ensuring that its disposal protects ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and potential hazards is paramount. This initial characterization dictates every subsequent step of the waste management process.
1.1. Known Chemical Properties this compound is an organic carboxylic acid. While specific, comprehensive toxicity data is not widely published, its structural class and available supplier information provide critical clues for safe handling. All chemical waste in a laboratory setting should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[1]
| Property | Value / Information | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 67567-55-9 | [2][3] |
| Molecular Formula | C₆H₁₀O₃ | |
| Physical Form | Liquid | [3] |
| Storage Class | 10 - Combustible liquids | |
| Water Hazard Class | WGK 3 (Severe water hazard) |
The designation as a combustible liquid (Storage Class 10) and a severe water hazard (WGK 3) immediately informs our disposal strategy. These classifications necessitate that the compound be kept away from ignition sources and prevented from entering any sewer or water systems.[4]
1.2. Principle of Assumed Hazard For any laboratory chemical, especially one without exhaustive toxicological data, it is a prudent and standard practice to assume it is hazardous.[1] Spilled chemicals and any materials used for cleanup must also be treated as hazardous waste.[1] Therefore, this compound waste must not be disposed of in regular trash or down the drain.[5]
Section 2: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The potential for splashes and unforeseen reactions requires robust protection.
-
Eye Protection : Wear chemical safety goggles that meet appropriate regulatory standards (e.g., OSHA 29 CFR 1910.133 or EN 166).[5]
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[5]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.[5]
-
Work Area : All handling and preparation of this waste should occur in a well-ventilated area, preferably inside a chemical fume hood.[5]
Section 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and storing this compound waste pending collection by your institution's EHS office or a licensed disposal contractor.
Step 1: Waste Segregation Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designate a Specific Waste Stream : This compound is an organic acid . It must be collected in a waste container designated for non-halogenated organic acids.
-
Avoid Incompatibilities :
-
DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide). This can cause a violent and exothermic acid-base neutralization reaction.[6]
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates).[6]
-
DO NOT mix with aqueous waste streams. Keep organic and aqueous wastes separate.[7]
-
Step 2: Containerization The integrity of the waste container is essential for safe storage.
-
Use a Compatible Container : The best initial container is often the original product container.[1] If using a dedicated waste container, ensure it is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, screw-top lid.[1][8]
-
Inspect the Container : Ensure the container is in good condition, free from leaks, cracks, or external chemical residue.[1]
-
Keep Closed : Waste containers must be kept tightly sealed when not actively being filled.[8][9] This prevents the release of vapors and protects against spills.
Step 3: Labeling Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[7][9] Unlabeled containers pose a serious risk.
Your waste label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear list of all components and their approximate percentages.
-
The primary hazards (e.g., "Combustible Liquid," "Acidic")
-
The date the waste was first added to the container (accumulation start date).
-
Your name, principal investigator, and lab location.
Step 4: Temporary Storage (Satellite Accumulation) Waste must be stored safely in a designated laboratory area pending pickup.
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA).[8]
-
Secondary Containment : Place the waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[10]
-
Safe Location : The storage location should be away from heat sources, direct sunlight, and areas of high traffic.[9]
Step 5: Arranging for Disposal Laboratory personnel are responsible for waste up to the point of collection.
-
Contact EHS : Do not allow waste to accumulate. Once the container is full or you are finished with the chemical, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste officer to schedule a pickup.[8]
-
Follow Institutional Procedures : Adhere strictly to your organization's specific procedures for waste pickup requests.
Caption: Disposal workflow for this compound.
Section 4: Managing Contaminated Materials & Empty Containers
The disposal plan must account for everything the chemical has touched.
4.1. Contaminated Solids Disposable items such as gloves, absorbent pads, and weigh boats that are contaminated with this compound must be disposed of as hazardous waste.
-
Collection : Collect these items in a separate, clearly labeled, sealed plastic bag or container.
-
Labeling : Label the container as "Solid Waste contaminated with this compound."
-
Disposal : Manage this solid waste stream alongside the liquid waste for EHS pickup.
4.2. Empty Container Disposal An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[7] Federal regulations have specific definitions for "empty," often requiring triple rinsing.[7][11]
-
Procedure :
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, collect all three rinsates as hazardous waste. [7] This rinsate should be added to your organic acid waste stream or a compatible solvent waste stream.
-
Once triple-rinsed, deface or remove the original chemical label.[1]
-
Dispose of the decontaminated container according to your institution's policy for clean lab glass or plastic.
-
Caption: Decision workflow for empty chemical container disposal.
Section 5: Waste Minimization
The most effective disposal strategy is to minimize waste generation from the outset. This is not only environmentally responsible but also cost-effective.
-
Source Reduction : Order only the quantity of chemical required for your immediate research needs.[8]
-
Inventory Management : Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates.[10]
-
Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[8]
By adhering to these detailed procedures, you actively contribute to a safe, compliant, and environmentally responsible laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for your facility.
References
- 1. vumc.org [vumc.org]
- 2. This compound | 67567-55-9 [chemicalbook.com]
- 3. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to the Safe Handling of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
Welcome to your comprehensive guide on the safe handling of 1-(Methoxymethyl)cyclopropanecarboxylic acid. As a novel building block in drug discovery and development, understanding its physicochemical properties is paramount to ensuring not only the integrity of your research but also the safety of your laboratory personnel. This guide is structured to provide you with immediate, actionable safety and logistical information, grounded in established principles of laboratory safety and chemical handling.
Immediate Safety and Hazard Assessment
This compound is a liquid organic compound.[3][4] Based on its structure, a carboxylic acid, it should be treated as potentially corrosive and irritating to the skin, eyes, and respiratory tract.[5][6][7] Carboxylic acids, as a class, can cause burns upon direct contact.[5] Inhalation of vapors may lead to respiratory irritation.[2][6]
Core Chemical Properties:
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE is dictated by the specific laboratory operation being performed.
| Operational Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or butyl rubber gloves[5] | Fully buttoned lab coat[2] | Not generally required if performed in a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles and a face shield[5] | Nitrile or butyl rubber gloves[5] | Chemical-resistant apron over a lab coat | Work should be conducted in a well-ventilated area, preferably a chemical fume hood[2] |
| Running Reactions | Chemical safety goggles and a face shield[5] | Nitrile or butyl rubber gloves, changed frequently[1] | Chemical-resistant lab coat | Operations should be conducted within a certified chemical fume hood[2] |
| Handling Large Quantities (>100 mL) | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | A NIOSH-approved respirator may be necessary if not handled in a fume hood[5][9] |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[2]
-
Ventilation Verification: Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and appropriately labeled waste containers, before handling the chemical.[2]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[10]
Handling the Chemical:
-
Donning PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any defects before use.[1]
-
Transferring the Liquid: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a secondary container when transporting the chemical within the lab.
-
Avoid Inhalation: Always handle the compound in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of vapors.[2]
-
Skin Contact Avoidance: Prevent all direct contact with the skin. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][11]
-
Eye Contact: In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7][10][11]
Spill Management Workflow
In the event of a spill, a clear and practiced response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for the safe management of a chemical spill.
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]
-
Disposal Method: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[1][12]
-
Regulatory Compliance: Dispose of all waste material in accordance with all applicable federal, state, and local environmental regulations.[1]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]
- 5. leelinework.com [leelinework.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
